molecular formula C11H10O3 B1595846 methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-77-7

methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1595846
CAS No.: 22955-77-7
M. Wt: 190.19 g/mol
InChI Key: YBKCOFSJGXNOKP-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKCOFSJGXNOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310295
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22955-77-7
Record name 22955-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile bicyclic β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique structural framework, featuring a reactive ketone, an ester, and an acidic α-hydrogen, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound's potential in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-carbomethoxy-1-indanone, is a crystalline solid at room temperature.[1][2] The molecule's core is an indanone system, a fused ring structure composed of a benzene ring and a cyclopentanone ring. The critical functional group arrangement is the β-keto ester moiety, where a ketone is located at the β-position relative to the ester group. This arrangement is the primary determinant of its chemical behavior.[3]

Molecular Structure

The structural representation below highlights the key features of the molecule.

Dieckmann_Condensation cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_end Step 3: Ring Closure & Product Formation start Diester Precursor (Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate) base Strong Base (NaH) start->base Deprotonation at α-carbon enolate Ester Enolate (Nucleophile) base->enolate add Nucleophilic Attack on second ester carbonyl enolate->add tetra Tetrahedral Intermediate add->tetra elim Elimination of Alkoxide (⁻OCH₃) tetra->elim product_initial Cyclic β-Keto Ester elim->product_initial product_enolate Deprotonated Product (Thermodynamic Sink) product_initial->product_enolate Deprotonation by ⁻OCH₃ acid Acidic Workup (H₃O⁺) product_enolate->acid final_product Final Product acid->final_product

Caption: Workflow of the Dieckmann Condensation for synthesis.

Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures for the synthesis via Dieckmann condensation. [4][5] Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in oil (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Under an inert argon atmosphere, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: With vigorous stirring, carefully and slowly add the sodium hydride dispersion to the solution. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Cyclization: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a thick paste, indicating the precipitation of the sodium enolate salt. Maintain reflux for approximately 1-2 hours. [4][5]4. Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.

  • Acidification & Extraction: Acidify the mixture with 5 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (perform at least two extractions). [4][5]6. Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil. [5]7. Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of ethyl acetate in pentane or hexane, to afford the pure this compound, which often solidifies upon standing. [4][5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of β-keto esters. These compounds can exist in equilibrium between their keto and enol tautomers, a phenomenon that is readily studied by NMR and IR spectroscopy. [3]The acidic α-hydrogen facilitates the formation of the enol, which is stabilized by conjugation and potential intramolecular hydrogen bonding. [3]

Summary of Spectroscopic Data
TechniqueKey Observations and Interpretations
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.79 (d, 1H), 7.63 (t, 1H), 7.50 (d, 1H), 7.42 (t, 1H) [Aromatic protons]; 3.80 (s, 3H) [Ester methyl group, -OCH₃]; 3.75-3.40 (m, 3H) [Protons on the five-membered ring, -CH- and -CH₂-]. [4][5]
¹³C NMR Expected signals include those for aromatic carbons, two distinct carbonyl carbons (ketone and ester), the ester methoxy carbon, and the aliphatic carbons of the cyclopentanone ring. This technique is invaluable for confirming the carbon skeleton. [3][6]
IR Spectroscopy Characteristic strong absorption bands are expected for the C=O stretching of the ketone and the ester functional groups. The exact frequencies can help distinguish the keto and enol forms if both are present. [3]
Mass Spec (GC-MS) The molecular ion peak [M]⁺ is expected at m/z = 190. Fragmentation patterns are typically dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements. [6][7][8]
Protocol: Spectroscopic Sample Preparation and Analysis

This protocol provides a self-validating system for routine characterization.

Objective: To acquire high-quality NMR and IR spectra for structural verification and purity assessment.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C, a proton-decoupled experiment like BB (broadband) or DEPT is standard.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to determine proton ratios. Compare chemical shifts to literature values. [3] B. IR Spectroscopy Protocol

  • Sample Preparation (Solid): If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid powder directly on the crystal. Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.

  • Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

  • Data Acquisition: Perform a background scan (with an empty ATR crystal or a pure KBr pellet). Then, place the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve signal quality.

  • Data Analysis: The final spectrum will be automatically ratioed against the background. Identify and label the characteristic absorption bands for the carbonyl groups and other key functionalities. [3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its multiple functional groups. The interplay between the ketone, ester, and the activated α-carbon allows for a diverse range of chemical transformations.

Reactivity cluster_alpha α-Carbon Chemistry cluster_ester Ester Group Reactions cluster_ketone Ketone Group Reactions start Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate alkylation Alkylation (e.g., + CH₃I, Base) start->alkylation Enolate formation hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis reduction Reduction (e.g., NaBH₄) start->reduction alkyl_prod Methyl 2-methyl-1-oxo- 2,3-dihydro-1H-indene- 2-carboxylate alkylation->alkyl_prod acid_prod 1-Oxo-2,3-dihydro-1H- indene-2-carboxylic acid hydrolysis->acid_prod decarbox Decarboxylation (Heat) acid_prod->decarbox decarbox_prod 1-Indanone decarbox->decarbox_prod alcohol_prod Methyl 1-hydroxy-2,3-dihydro- 1H-indene-2-carboxylate reduction->alcohol_prod

Caption: Key reactivity pathways of the title compound.

  • Reactivity at the α-Carbon: The proton at the C-2 position is acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for easy deprotonation with a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can readily undergo alkylation reactions, for instance, with alkyl halides like iodomethane to introduce substituents at the C-2 position. [9]

  • Ester Hydrolysis and Decarboxylation: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. β-keto acids are known to be thermally unstable and can undergo facile decarboxylation (loss of CO₂) upon heating to produce 1-indanone. [10]This two-step sequence is a common synthetic strategy for accessing substituted indanones.

  • Ketone Modifications: The ketone carbonyl is susceptible to nucleophilic attack. It can be selectively reduced using hydride reagents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

  • Applications in Drug Discovery: The indanone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are explored as potential drug candidates. [1]For example, a related intermediate, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key component in the synthesis of the insecticide (S)-indoxacarb, highlighting the industrial relevance of this chemical class. [11]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [12][13]* GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly sealed and store in a dry, well-ventilated place under an inert atmosphere. [12]

Conclusion

This compound is a foundational building block in organic synthesis. Its properties are dominated by the β-keto ester functionality, which enables a rich and predictable reactivity profile. A thorough understanding of its synthesis via the Dieckmann condensation, its distinct spectroscopic signatures, and its key chemical transformations allows researchers to effectively utilize this compound for the construction of more complex and functionally diverse molecules, with significant applications in the development of pharmaceuticals and advanced materials.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
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  • ChemicalBook. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis.
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  • The Good Scents Company. cytochalasin B (7S,13E,16R,20R,21E)-7,20-dihydroxy-16-methyl-10-phenyl-24-oxoc[7]ytochalasa-6(12),13,21-triene-1,23-dione.

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters.
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  • Reaction Chemistry & Engineering (RSC Publishing). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant.
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An In-Depth Technical Guide to the Physical Properties of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a versatile intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering not just data, but also insights into the experimental methodologies for its characterization.

Introduction: The Significance of an Indanone Scaffold

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The reactivity of the ketone and ester functional groups, combined with the rigid bicyclic core, makes this molecule a valuable building block for the synthesis of more complex chemical entities. Its derivatives are being explored for various therapeutic applications, underscoring the importance of a thorough understanding of its fundamental physical properties.

Core Molecular and Physical Properties

A precise understanding of the physical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments and are crucial for reaction setup, purification, and formulation.

Molecular Identity
  • Molecular Formula: C₁₁H₁₀O₃[1][2][3][4]

  • Molecular Weight: 190.19 g/mol [1]

  • CAS Number: 22955-77-7[2][5]

  • Synonyms: Methyl 1-oxo-2-indanecarboxylate, 2-Carbomethoxy-1-indanone, 2-(Methoxycarbonyl)indan-1-one[6]

One source has reported a molecular formula of C₁₁H₉NO₃ and a molecular weight of approximately 203.19 g/mol ; however, the consensus in the chemical literature supports the C₁₁H₁₀O₃ formula.[5]

Physical State and Appearance

This compound is a solid at room temperature.[6] Its appearance is described as a white to light yellow or light orange powder or crystalline solid.[7]

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₃[1][2][3][4]
Molecular Weight 190.19 g/mol [1]
CAS Number 22955-77-7[2][5]
Melting Point 56-77 °C[5]
Boiling Point Not readily available
Solubility Poorly soluble in water; Moderately soluble in ethyl acetate and tetrahydrofuran.[5]
Appearance White to light yellow/orange powder or crystalline solid.[7]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[2][4]

Other Spectroscopic Data

Detailed ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data are available in specialized databases. PubChem, for instance, provides access to ¹³C-NMR and GC-MS data for this compound.[1]

Experimental Protocols for Physical Property Determination

The following sections outline standardized, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Controlled Heating Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound is crucial for its use in reactions, purifications, and biological assays.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, gentle heating can be applied to assess temperature effects on solubility. The observations are recorded as soluble, partially soluble, or insoluble.

Caption: Decision tree for solubility assessment.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[5]

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[5]

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas of chemical research.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a variety of organic molecules. The ketone can be a site for nucleophilic addition or condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[5]

Pharmaceutical Research

The indanone core is a key component of several approved drugs and clinical candidates. Derivatives of this compound can be synthesized to explore their potential as therapeutic agents, particularly in areas such as anti-inflammatory drug discovery.[5]

Applications Compound Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate OrgSynth Organic Synthesis Intermediate Compound->OrgSynth PharmDev Pharmaceutical Development Compound->PharmDev Derivatives Synthesis of Novel Derivatives PharmDev->Derivatives AntiInflammatory Anti-inflammatory Agents Derivatives->AntiInflammatory

Caption: Applications of the title compound.

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate. A thorough understanding of its physical properties, as detailed in this guide, is paramount for its effective and safe use in a laboratory setting. The provided experimental protocols offer a framework for the consistent and accurate characterization of this and similar molecules. As research into indanone-based compounds continues to expand, a solid foundation in their fundamental properties will be indispensable for future innovation.

References

  • This compound - PubChem. (URL: [Link])

  • MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate - Capot Chemical. (URL: [Link])

  • Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). - ResearchGate. (URL: [Link])

  • Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3) - PubChemLite. (URL: [Link])

  • 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

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A Deep Dive into the Spectroscopic Profile of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, registered under CAS number 22955-77-7, is a significant organic molecule featuring an indanone framework. This bicyclic structure, which consists of a benzene ring fused to a cyclopentanone ring, is a common scaffold in medicinal chemistry and materials science. The compound's formal IUPAC name is methyl 3-oxo-1,2-dihydroindene-2-carboxylate, and it possesses the molecular formula C₁₁H₁₀O₃ with a molecular weight of 190.19 g/mol .[1] The presence of a keto-ester functionality within a rigid bicyclic system imparts unique chemical and physical properties, making a thorough spectroscopic characterization essential for its application in research and development.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The causality behind experimental choices and the self-validating nature of the collective data will be emphasized to ensure scientific integrity.

The Strategic Approach to Structural Elucidation

The structural confirmation of a molecule like this compound relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of the Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively.

¹H-NMR Spectral Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The reported ¹H-NMR data in CDCl₃ at 400 MHz is as follows:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d, J = 7.6 Hz1HAromatic H
7.63dd, J = 7.6, 7.6 Hz1HAromatic H
7.50d, J = 7.6 Hz1HAromatic H
7.42dd, J = 7.6, 7.6 Hz1HAromatic H
3.80s3H-OCH₃
3.75m1H-CH-
3.60m1H-CH₂-
3.40m1H-CH₂-

Source: ChemicalBook.[2]

Interpretation:

  • The signals in the aromatic region (7.42-7.79 ppm) correspond to the four protons on the benzene ring. Their splitting patterns (doublets and doublets of doublets) are characteristic of an ortho-disubstituted benzene ring.

  • The sharp singlet at 3.80 ppm integrating to three protons is unequivocally assigned to the methyl ester protons.

  • The multiplets between 3.40 and 3.75 ppm correspond to the three protons on the cyclopentanone ring. The methine proton (-CH-) is expected to be the most downfield of this group due to its proximity to two electron-withdrawing groups (the carbonyl and the ester). The two diastereotopic protons of the methylene group (-CH₂-) give rise to the more complex multiplets.

Expected ¹³C-NMR Spectral Data
Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
~200QuaternaryC=O (ketone)
~170QuaternaryC=O (ester)
~153QuaternaryAromatic C
~135MethineAromatic CH
~134QuaternaryAromatic C
~128MethineAromatic CH
~126MethineAromatic CH
~124MethineAromatic CH
~52Methyl-OCH₃
~45Methine-CH-
~32Methylene-CH₂-

Rationale for Predictions:

  • The ketone carbonyl carbon is expected to be the most downfield signal, typically around 200 ppm.

  • The ester carbonyl will be slightly upfield, around 170 ppm.

  • Aromatic carbons will resonate between 120 and 155 ppm.

  • The methyl ester carbon will appear around 52 ppm.

  • The aliphatic carbons of the cyclopentanone ring will be the most upfield signals.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H-NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

  • ¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H-NMR signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural elucidation.

GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) data for this compound shows a molecular ion peak ([M]⁺) and several key fragment ions.

m/zInterpretation
190Molecular Ion ([M]⁺)
159Loss of -OCH₃ (methoxy group)
131Loss of -COOCH₃ (carbomethoxy group)
130Further rearrangement/fragmentation

Source: PubChem, SpectraBase.[1][3]

Interpretation:

  • The peak at m/z 190 confirms the molecular weight of the compound.

  • The loss of a fragment with a mass of 31 amu (m/z 159) is characteristic of the cleavage of the methoxy group from the ester.

  • The significant peak at m/z 131 corresponds to the loss of the entire carbomethoxy group (59 amu), a common fragmentation pathway for esters. This results in a stable indanone cation.

MS_Fragmentation M_plus [M]⁺ m/z = 190 Fragment_159 [M - OCH₃]⁺ m/z = 159 M_plus->Fragment_159 - OCH₃ Fragment_131 [M - COOCH₃]⁺ m/z = 131 M_plus->Fragment_131 - COOCH₃

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the compound from any impurities.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, ester, and aromatic components.

Expected Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2950C-H stretchAliphatic
~1735C=O stretchEster
~1700C=O stretchKetone (conjugated)
~1600, ~1470C=C stretchAromatic
~1250C-O stretchEster

Rationale for Predictions:

  • The C=O stretching vibration of the ester is typically found at a higher frequency than that of the ketone.

  • The conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency to around 1700 cm⁻¹. For comparison, the C=O stretch in the parent 1-indanone is observed around this region.

  • The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • The strong C-O stretching of the ester will be prominent in the 1300-1200 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems. The indanone core of this compound contains an α,β-unsaturated ketone system due to the conjugation of the carbonyl group with the benzene ring.

Expected Spectral Features:

  • π → π* transition: A strong absorption band is expected at a longer wavelength (λmax > 250 nm) due to the extended conjugation of the benzene ring and the carbonyl group.

  • n → π* transition: A weaker absorption band is expected at an even longer wavelength, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital.

The extended conjugation in this molecule leads to a bathochromic (red) shift of the absorption maxima compared to simpler, non-conjugated ketones and benzene.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or hexane. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Conclusion: A Cohesive Spectroscopic Portrait

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound (CAS No. 22955-77-7). ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and provides insight into fragmentation patterns, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy characterizes the conjugated electronic system. This comprehensive analysis is fundamental for quality control, reaction monitoring, and understanding the chemical behavior of this important molecule in various scientific applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. [Link]

  • Journal of Physical Science. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. [Link]

  • NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]

  • ResearchGate. UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Eugene E. Kwan. Lecture 13: Experimental Methods. [Link]

Sources

A Technical Guide to the Structure, Synthesis, and Application of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7). It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates. We will explore the molecule's structural characteristics, robust synthetic pathways, and its versatile reactivity, which establishes it as a valuable building block in medicinal chemistry and materials science.

Core Molecular Structure and Physicochemical Profile

This compound is a bicyclic β-keto ester. Its architecture is built upon the 1-indanone scaffold, a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] The fusion of a benzene ring with a five-membered carbocycle imparts a rigid, planar geometry, while the ketone and ester functionalities provide rich reactive handles for synthetic transformations.[3]

The presence of a stereocenter at the C2 position, adjacent to both carbonyl groups, makes this molecule a key precursor for enantioselective syntheses. Its derivatives are crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases and HIV.[1][2]

Structural Diagram

Caption: Chemical structure of the title compound.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 22955-77-7[4]
Molecular Formula C₁₁H₁₀O₃[4][5]
Molecular Weight 190.19 g/mol [4][5]
Appearance White to yellow crystalline solid[4]
Melting Point 56-77 °C (range from different sources)
Solubility Poorly soluble in water; moderately soluble in ethyl acetate, THF
Synonyms 2-Carbomethoxy-1-indanone, Methyl 1-oxo-2-indanecarboxylate

Spectroscopic Profile for Structural Verification

A self-validating protocol for any synthesis requires rigorous structural confirmation of the product. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides an unambiguous fingerprint for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is highly informative. The aromatic region displays signals for four distinct protons due to the fused ring system. The aliphatic region contains the characteristic signals for the C2 and C3 protons, along with the sharp singlet for the methyl ester.

Table of ¹H NMR Data (400 MHz, CDCl₃) [4]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.79 d 7.6 Aromatic H
7.63 t 7.6 Aromatic H
7.50 d 7.6 Aromatic H
7.42 t 7.6 Aromatic H
3.80 s - -OCH₃

| 3.75 - 3.40 | m | - | C2-H and C3-H₂ |

¹³C NMR and Mass Spectrometry

The ¹³C NMR spectrum is expected to show 11 distinct signals, including two downfield signals for the ketone (~200-205 ppm) and ester (~168-172 ppm) carbonyl carbons, six signals in the aromatic region (120-145 ppm), and three signals for the aliphatic carbons (C2, C3, and the methoxy carbon).[5]

GC-Mass Spectrometry confirms the molecular weight with a molecular ion peak (M⁺) at m/z 190.[5] Key fragmentation patterns include the loss of the methoxy group (-•OCH₃, m/z 159) and the carbomethoxy group (-•COOCH₃, m/z 131).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by two strong carbonyl stretching vibrations. The conjugated ketone C=O stretch typically appears around 1710-1715 cm⁻¹, while the ester C=O stretch is observed at a higher frequency, typically 1735-1745 cm⁻¹.

Synthesis via Intramolecular Dieckmann Condensation

The most reliable and scalable synthesis of this β-keto ester is the intramolecular Dieckmann condensation.[6][7] This reaction is a powerful method for forming five- and six-membered rings and is mechanistically analogous to the intermolecular Claisen condensation.[8][9]

Causality and Mechanistic Insight

The choice of this pathway is dictated by the desired ring structure. The reaction proceeds by using a strong base (e.g., sodium hydride) to deprotonate the α-carbon of one ester group in the starting diester, Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate. This generates a nucleophilic enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[7][10] The subsequent elimination of a methoxide ion forms the cyclic β-keto ester. The reaction is driven to completion by the irreversible deprotonation of the acidic α-proton of the product, which is located between two carbonyl groups.[8][9]

start Methyl 2-[2-(methoxycarbonyl)ethyl]benzoate enolate Enolate Formation (NaH, THF) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Methoxide (-OCH₃) tetrahedral->elimination product_enolate Product Enolate (Acidic α-proton removed) elimination->product_enolate workup Acidic Workup (H₃O⁺) product_enolate->workup final_product Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate workup->final_product

Caption: Workflow for Dieckmann Condensation Synthesis.

Detailed Experimental Protocol[5][15]

Materials:

  • Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, add Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 20 mL per gram of ester).

  • Base Addition: Under a positive pressure of argon and with vigorous stirring, carefully add sodium hydride (60% dispersion, 3.0 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Cyclization: Slowly heat the reaction mixture to reflux. A thick paste is often observed to form as the sodium salt of the product precipitates. Maintain reflux for 1-2 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the dropwise addition of water until gas evolution ceases.

  • Acidification & Extraction: Acidify the mixture to pH ~2 with 5 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient elution (e.g., 0-50% ethyl acetate in pentane or hexane) to afford the pure product, which typically solidifies upon standing.

Reactivity and Synthetic Applications

The true value of this compound lies in its versatile reactivity, making it a powerful intermediate.

  • Enolate Chemistry: The proton at the C2 position is highly acidic (pKa ≈ 11-13) and can be selectively removed by a suitable base. The resulting enolate is a soft nucleophile that readily participates in C-C bond-forming reactions, such as alkylations and Michael additions.[11][12] For example, reaction with iodomethane in the presence of a base yields methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[11]

  • Ketone Functionalization: The C1 ketone can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination, or conversion to an oxime, providing access to a diverse library of indane derivatives.

  • Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be converted to amides, other esters, or used in decarboxylation reactions.

  • Pharmaceutical and Agrochemical Synthesis: This compound serves as a key intermediate in the synthesis of complex molecules. Notably, it is a precursor for the insecticide (S)-indoxacarb.[13] Its derivatives are also widely investigated for applications as anti-inflammatory drugs and other therapeutic agents.

cluster_reactions Key Reactive Pathways cluster_products Derivative Scaffolds center Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate alkylation α-Alkylation (Base, R-X) center->alkylation Enolate Formation hydrolysis Ester Hydrolysis (H₃O⁺ or OH⁻) center->hydrolysis reduction Ketone Reduction (e.g., NaBH₄) center->reduction alkyl_prod α-Substituted Indanones alkylation->alkyl_prod acid_prod Indanone-2-carboxylic Acid hydrolysis->acid_prod alcohol_prod 1-Hydroxy-indane Esters reduction->alcohol_prod

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its structure, confirmed by a suite of spectroscopic techniques, is readily accessible via a robust and scalable Dieckmann condensation protocol. The strategic placement of ketone and ester functionalities around a chiral center provides multiple avenues for derivatization, enabling the efficient construction of complex molecular architectures for the pharmaceutical, agrochemical, and materials science sectors.[14][15] A thorough understanding of its synthesis and reactivity is essential for any scientist working toward these applications.

References

  • Indanone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - University of Liverpool. University of Liverpool. Available at: [Link]

  • The Synthesis of Derivatives of 1-Indanone and Indenone - ACS Publications. Journal of the American Chemical Society. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. RSC Publishing. Available at: [Link]

  • This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). - ResearchGate. ResearchGate. Available at: [Link]

  • Dieckmann Condensation - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Dieckmann Reaction - Cambridge University Press. Cambridge University Press. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0). PolyblueChem. Available at: [Link]

  • The Multifaceted Role of 1-Indanone in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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"methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in advanced organic synthesis. This document delves into the compound's fundamental physicochemical properties, established synthetic methodologies, and robust analytical characterization techniques. Furthermore, it explores its significant applications in the realms of medicinal chemistry and materials science, offering field-proven insights for researchers, scientists, and professionals in drug development. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical entity.

Compound Identification and Physicochemical Profile

This compound, also known by synonyms such as 2-carbomethoxy-1-indanone, is a bifunctional molecule featuring a ketone and a methyl ester group attached to a dihydroindene core.[1][2] This unique structural arrangement makes it a highly valuable building block for synthesizing more complex molecular architectures. Its identity and core properties are summarized below.

Key Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 22955-77-7[3][4]
Molecular Formula C₁₁H₁₀O₃[3][4][5]
Molecular Weight 190.19 g/mol [3]
Monoisotopic Mass 190.062994177 Da[3]
Appearance White to light yellow crystalline solid/powder[1]
Melting Point 56-60 °C[1]
Solubility Poorly soluble in water; moderately soluble in ethyl acetate, THF

Note: Some sources indicate a melting point of 75-77 °C, which may reflect differences in purity or crystalline form.

The molecule's reactivity is governed by its principal functional groups: the ketone allows for nucleophilic additions and alpha-functionalization, while the ester group can be hydrolyzed to a carboxylic acid or undergo transesterification. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via an intramolecular Dieckmann condensation. This approach is favored for its efficiency and high yield.

Reference Synthetic Protocol: Dieckmann Condensation

This protocol describes the synthesis starting from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. The causality behind this choice is the substrate's perfect positioning of two ester groups, which allows for an intramolecular cyclization reaction upon treatment with a strong base to form the desired β-keto ester.

Experimental Workflow: Synthesis via Dieckmann Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous THF under Argon add_base Slowly add Sodium Hydride (NaH) (60% oil suspension) start->add_base Stirring reflux Heat to reflux for 1 hour add_base->reflux Forms thick paste cool Cool to RT reflux->cool quench Quench with H₂O cool->quench Dropwise acidify Acidify with 5M HCl quench->acidify extract Extract with Ethyl Acetate (x2) acidify->extract dry Dry organic phases (e.g., MgSO₄) & Concentrate extract->dry purify Purify by Silica Gel Column Chromatography dry->purify product Final Product: Yellow oil, solidifies on standing purify->product 66% yield

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: A solution of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. The inert atmosphere is critical to prevent the strong base, sodium hydride, from reacting with atmospheric moisture.[5][6]

  • Base Addition: Sodium hydride (NaH, 60% dispersion in oil, 3.0 eq) is added portion-wise to the stirred solution.[6] NaH is a non-nucleophilic strong base, ideal for deprotonating the α-carbon without competing side reactions like saponification.

  • Cyclization: The mixture is heated to reflux for approximately one hour.[6] The elevated temperature provides the activation energy for the intramolecular cyclization, leading to the formation of a thick paste as the sodium salt of the product precipitates.

  • Quenching and Acidification: After cooling to room temperature, the reaction is carefully quenched with water. The mixture is then acidified with 5 M hydrochloric acid (HCl), which protonates the enolate intermediate to yield the final β-keto ester.[5][6]

  • Extraction and Purification: The product is extracted from the aqueous layer using ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product.[5][6]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.

Summary of Analytical Data
TechniqueMethodExpected Result
¹H-NMR 400 MHz, CDCl₃δ ~7.4-7.8 (m, 4H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.4-3.8 (m, 3H, -CH₂-CH-)
Mass Spec. GC-MSMolecular Ion Peak (M⁺) at m/z = 190
Purity GC / HPLC>95-98% (typical for commercial grades)
Spectroscopic Details
  • ¹H-NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aromatic protons on the indene ring system typically appear as a complex multiplet in the downfield region (δ 7.4-7.8 ppm). A sharp singlet around 3.80 ppm corresponds to the three protons of the methyl ester group. The three aliphatic protons on the five-membered ring present as a multiplet between 3.40 and 3.75 ppm.[5][6]

  • Mass Spectrometry: In mass spectrometry, the compound will show a clear molecular ion peak corresponding to its molecular weight (m/z = 190).[3] This confirms the overall mass and elemental composition of the molecule.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its functional groups serve as handles for introducing further chemical diversity.

Key Application Pathways

cluster_medchem Medicinal Chemistry cluster_orgsyn Organic Synthesis cluster_material Materials Science start Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate anti_inflam Anti-inflammatory Drug Scaffolds start->anti_inflam Scaffold for Bioactive Molecules insecticide (S)-Indoxacarb Intermediates start->insecticide Precursor to Agrochemicals hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis Ester Modification alkylation Alpha-Alkylation start->alkylation Ketone Modification materials Functional Materials (e.g., Organic Semiconductors) start->materials Monomer for Polymerization

Caption: Application pathways for the title compound.

  • Medicinal Chemistry: The indanone scaffold is a "privileged structure" in drug discovery. Derivatives of this compound are explored as potential anti-inflammatory agents. Furthermore, related chlorinated and hydroxylated analogs are crucial intermediates in the industrial synthesis of the oxadiazine insecticide (S)-indoxacarb, where only the (S)-enantiomer is active.[7] This highlights the importance of stereoselective modifications of the core structure.

  • Organic Synthesis: As a versatile intermediate, the ester can be hydrolyzed to form the corresponding carboxylic acid, and the ketone's alpha-position can be further functionalized, for example, through alkylation.[8]

  • Materials Science: The rigid, aromatic structure of the indene core makes it a candidate for incorporation into functional materials like organic semiconductors, where its electronic properties can be fine-tuned through chemical modification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: The compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9] The corresponding pictogram is GHS07 (Exclamation Mark).

  • Handling: Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10] In case of contact, rinse the affected area thoroughly with water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere at room temperature. Protect from heat and direct sunlight.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in chemistry. Its well-defined physicochemical properties, accessible synthesis, and clear analytical signatures make it a reliable tool for researchers. Its proven utility as a scaffold in the development of pharmaceuticals and functional materials underscores its continued importance in the scientific community. This guide serves as a foundational resource for harnessing its full potential in a safe and effective manner.

References

  • Reaction Chemistry & Engineering. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Capot Chemical. (n.d.). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a valuable β-keto ester intermediate in the development of various pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the primary synthetic strategies, with a detailed exploration of the Dieckmann condensation, and present a comparative analysis of alternative routes. The guide emphasizes the rationale behind experimental choices, self-validating protocols through in-process monitoring, and robust characterization of the final product.

Introduction and Significance

This compound is a cyclic β-keto ester whose structural motif is a key building block in the synthesis of a range of biologically active molecules. Its utility stems from the presence of multiple reactive sites: a ketone, an ester, and an enolizable α-proton, which allow for a variety of subsequent chemical transformations. Derivatives of this compound have been explored as potential anti-inflammatory drugs and are pivotal intermediates in the synthesis of agrochemicals, such as the insecticide Indoxacarb.[1] The ability to efficiently and reliably synthesize this molecule is therefore of significant interest to the chemical and pharmaceutical industries.

Primary Synthetic Route: The Dieckmann Condensation

The most established and widely employed method for the synthesis of five- and six-membered cyclic β-keto esters is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2][3][4] This base-catalyzed reaction involves the cyclization of a diester to form the desired cyclic product.[2][3][4] For the synthesis of this compound, the starting material is a substituted diethyl phthalate or a similar 1,6-diester.

Causality Behind Experimental Choices

The success of the Dieckmann condensation is highly dependent on the careful selection of base and solvent.

  • Choice of Base: A strong, non-nucleophilic base is paramount to favor the deprotonation of the α-carbon without promoting unwanted side reactions like saponification of the ester. Sodium hydride (NaH) is a common and effective choice.[5] It irreversibly deprotonates the α-carbon, driving the reaction forward. Sodium ethoxide is another frequently used base, particularly when the ester is an ethyl ester, to prevent transesterification.[2][6]

  • Choice of Solvent: The solvent must be aprotic and capable of dissolving the starting diester and the intermediate enolate. Anhydrous tetrahydrofuran (THF) is an excellent choice as it is a polar aprotic solvent that can stabilize the enolate intermediate.[2][5] Toluene is another suitable non-polar aprotic solvent that can be used, sometimes at reflux to increase the reaction rate.[2]

Reaction Mechanism

The mechanism of the Dieckmann condensation proceeds through several key steps, as illustrated below.

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Acid Workup Diester Dimethyl 2-(2-methoxycarbonylethyl)benzoate Enolate Enolate Intermediate Diester->Enolate Deprotonation Base NaH Base->Diester Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack BetaKetoEnolate β-Keto Ester Enolate Alkoxide->BetaKetoEnolate - OMe⁻ FinalProduct Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate BetaKetoEnolate->FinalProduct H₃O⁺

Caption: Mechanism of the Dieckmann Condensation.

  • Enolate Formation: The strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[2][3]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a five-membered ring and a tetrahedral alkoxide intermediate.[3]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield the β-keto ester.[3]

  • Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting diester, and it is deprotonated by the methoxide generated in the previous step. This irreversible deprotonation drives the reaction to completion.[4]

  • Acid Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process monitoring.

Experimental_Workflow_Dieckmann Experimental Workflow: Dieckmann Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A1 Dry glassware under vacuum A2 Charge with NaH (60% in mineral oil) A1->A2 A3 Wash NaH with anhydrous hexane A2->A3 A4 Add anhydrous THF A3->A4 B1 Add diester solution dropwise at 0°C A4->B1 B2 Warm to reflux and stir B1->B2 B3 Monitor by TLC for disappearance of starting material B2->B3 C1 Cool to 0°C and quench with H₂O/isopropanol B3->C1 Reaction Complete C2 Acidify with HCl C1->C2 C3 Extract with ethyl acetate C2->C3 C4 Dry organic layer and concentrate C3->C4 C5 Purify by column chromatography C4->C5 Carboxylation_Mechanism Carboxylation of 1-Indanone Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Acyl Substitution cluster_2 Step 3: Elimination & Product Formation Indanone 1-Indanone Enolate Indanone Enolate Indanone->Enolate Deprotonation Base NaH Base->Indanone Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate DMC->Intermediate FinalProduct Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate Intermediate->FinalProduct - OMe⁻

Sources

A Comprehensive Technical Guide to Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a pivotal, yet often overlooked, bicyclic β-keto ester that serves as a highly versatile scaffold in synthetic organic chemistry. Its rigid, fused-ring structure, combined with the reactive potential of its ketone and ester functionalities, makes it an attractive starting point for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its emerging role in the development of novel therapeutics. For researchers in medicinal chemistry and drug development, understanding the utility of this building block is crucial for accessing innovative chemical matter.

Nomenclature and Physicochemical Profile

Correctly identifying a chemical entity is the foundation of reproducible science. The subject of this guide is most formally known by its IUPAC name, This compound .[1][2] However, in literature and chemical catalogs, it may be referred to by synonyms such as methyl 1-oxo-2-indanecarboxylate. It is crucial to use the CAS Registry Number, 22955-77-7 , to ensure unambiguous identification.[1][2]

The compound is a crystalline solid at room temperature, often appearing as a yellow oil post-synthesis which solidifies upon standing.[1][3] Its solubility profile—moderately soluble in common organic solvents like ethyl acetate and tetrahydrofuran (THF) but poorly soluble in water—is typical for a molecule of its polarity and dictates solvent choices for reaction and purification.[1]

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 22955-77-7 [1][2]
Molecular Formula C₁₁H₁₀O₃ [2][4]
Molecular Weight 190.19 g/mol [2]
IUPAC Name This compound [1][2]
Appearance Crystalline solid [1]
Melting Point 75-77 °C [1]
InChI Key YBKCOFSJGXNOKP-UHFFFAOYSA-N

| Storage | Inert atmosphere, room temperature | |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a base-mediated intramolecular cyclization of a suitable precursor, a classic example of a Dieckmann condensation. A widely adopted method utilizes 1-indanone and dimethyl carbonate with a strong base like sodium hydride (NaH).[3]

The causality behind this choice of reagents is rooted in fundamental organic principles. Sodium hydride, a non-nucleophilic strong base, is ideal for deprotonating the α-carbon of the dimethyl carbonate, initiating the reaction sequence. 1-Indanone then serves as the electrophile. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable five-membered ring.

Detailed Experimental Protocol: Synthesis from 1-Indanone

This protocol describes a validated laboratory-scale synthesis.[3]

Materials:

  • 1-Indanone

  • Dimethyl carbonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere (Argon), add dimethyl carbonate and anhydrous THF.

  • With stirring, carefully add sodium hydride portion-wise at room temperature. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Add a solution of 1-indanone in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of water, followed by acidification with 5 M HCl.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting oil via silica gel column chromatography using a gradient elution of ethyl acetate in pentane or hexane to afford the pure product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry Flask under Inert Atmosphere B Add Dimethyl Carbonate & Anhydrous THF A->B C Add Sodium Hydride B->C D Add 1-Indanone Solution C->D Reactant Addition E Heat to Reflux (~2h) D->E F Monitor by TLC E->F G Cool & Quench with H₂O F->G Reaction Completion H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Dry & Concentrate I->J K Silica Gel Chromatography J->K Crude Product L Pure Product (Yellow oil -> Solid) K->L G cluster_ester Ester Reactions cluster_ketone Ketone Reactions cluster_alpha_carbon α-Carbon Reactions main Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH) main->hydrolysis reduction Reduction (e.g., NaBH₄) main->reduction alkylation Alkylation (e.g., NaH, CH₃I) main->alkylation acid 1-Oxoindane- 2-carboxylic acid hydrolysis->acid alcohol Methyl 1-hydroxyindane- 2-carboxylate reduction->alcohol methylated Methyl 2-methyl-1-oxoindane- 2-carboxylate alkylation->methylated

Caption: Key reactive sites and potential transformations of the title compound.

Applications in Research and Drug Development

While serving broadly as an intermediate, the 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry. Its rigid conformation is valuable for orienting functional groups toward biological targets.

  • Anticancer Agents: A recent study highlighted the design and synthesis of novel 2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors. [5][6]These compounds bind to the colchicine site on tubulin, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. One derivative, compound 12d , showed impressive antiproliferative activity with IC₅₀ values in the nanomolar range and demonstrated anti-angiogenic effects both in vitro and in vivo. [5][6]This demonstrates the potential of the indene core as a template for developing new classes of antitumor agents.

  • Insecticides: The industrial relevance of this scaffold is underscored by its use in agrochemicals. A chlorinated and hydroxylated analog, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of (S)-indoxacarb, a broad-spectrum oxadiazine insecticide. [7]This highlights the scalability and commercial viability of chemistries involving this core structure.

  • Materials Science: The indene ring system can be incorporated into functional materials, such as organic semiconductors, where its electronic properties can be fine-tuned through derivatization. [1]

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. [1]* Handling: In case of contact with skin or eyes, rinse immediately with plenty of water. [1]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature, away from heat and direct sunlight. [1]

Conclusion

This compound is more than a simple synthetic intermediate; it is a gateway to significant molecular complexity and biological activity. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it an indispensable tool for researchers in drug discovery and materials science. The successful development of potent anticancer agents based on this scaffold confirms its status as a privileged structure, deserving further exploration and exploitation in the design of next-generation therapeutics.

References

  • Yin, J., et al. (2022). "Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant." Reaction Chemistry & Engineering. Available at: [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." Available at: [Link]

  • PubMed. "Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency." Available at: [Link]

Sources

"biological activity of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate Derivatives

Abstract

The 1-indanone framework represents a privileged scaffold in medicinal chemistry, found in numerous natural products and serving as the core of various pharmacologically active molecules.[1][2] Derivatives of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key synthetic intermediate, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of these derivatives. We will delve into their primary therapeutic applications, focusing on their roles as anticancer, anti-inflammatory, and neuroprotective agents. By synthesizing data from preclinical studies, this guide explains the causality behind experimental choices, details key testing protocols, and presents structure-activity relationship insights to inform the rational design of next-generation therapeutics based on this versatile scaffold.

Introduction: The 1-Indanone Scaffold as a Privileged Structure

The 1-indanone motif, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the development of bioactive compounds.[3] Its rigid conformation serves as a versatile template for creating molecules with high affinity and selectivity for various biological targets.[4] this compound is a pivotal starting material, providing a reactive handle for a wide range of chemical modifications that lead to diverse pharmacological profiles.[5] The exploration of its derivatives has yielded potent agents with significant therapeutic potential across multiple disease areas, most notably in oncology, inflammation, and neurodegenerative disorders.[3] This guide aims to consolidate the current knowledge on these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their efficacy.

Synthetic Pathways to Biologically Active Indanone Derivatives

The biological activity of this class of compounds is largely derived from modifications to the core this compound structure. A prevalent and effective strategy is the Claisen-Schmidt (aldol) condensation reaction between a 1-indanone and various substituted benzaldehydes.[6] This reaction typically yields 2-arylidene-1-indanone derivatives, which are considered rigid analogues of chalcones and form a major class of biologically active agents.[7] The double bond introduced in this reaction is often crucial for the compound's biological activity.[6] The core intermediate itself can be synthesized from 1-indanone and dimethyl carbonate.[5] Further modifications can be made, for instance, by converting the methyl ester to other functional groups or by adding substituents to the indanone ring system, allowing for fine-tuning of the molecule's properties.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied application of 1-indanone derivatives is in the field of oncology.[4][8] These compounds have demonstrated a wide spectrum of anticancer activities, including potent cytotoxicity against various cancer cell lines, the ability to induce apoptosis (programmed cell death), and cell cycle arrest.[4][9]

Cytotoxicity and Antiproliferative Effects

Derivatives of 1-indanone have shown significant antiproliferative effects across a range of human cancer cell lines, including breast and colorectal cancers.[9][10][11] Thiazolyl hydrazone derivatives, in particular, have emerged as highly potent agents.[10][11] For example, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) has demonstrated superior efficacy compared to the standard chemotherapeutic drug irinotecan in several colon cancer cell lines.[11][12]

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 1-Indanone Derivatives

Compound Cell Line Cancer Type IC₅₀ (μM) Source
ITH-6 HT-29 Colorectal 0.41 ± 0.19 [10][11][12]
ITH-6 COLO 205 Colorectal 0.81 ± 0.11 [11][12]
ITH-6 KM 12 Colorectal 1.12 ± 0.42 [11][12]

| Gallic Acid Derivative (1) | MCF-7 | Breast | 2.2 |[9][13] |

Key Mechanisms of Action

The anticancer effects of these derivatives are multifactorial, involving the disruption of several key cellular processes essential for tumor growth and survival.

  • Tubulin Polymerization Inhibition : Many indanone derivatives function as potent antitubulin agents.[9] They inhibit the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle required for cell division.[11][14] This disruption leads to a halt in the cell cycle during mitosis.[11] The activity of some derivatives has been shown to be comparable to known tubulin inhibitors like podophyllotoxin.[14]

  • Cell Cycle Arrest : A direct consequence of microtubule disruption is the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from completing mitosis and proliferating.[9][10][11]

  • Induction of Apoptosis : By arresting the cell cycle and creating cellular stress, these compounds trigger the intrinsic apoptotic pathway.[10] This is often accompanied by an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), a key antioxidant.[10][12]

  • Modulation of Signaling Pathways : Indanone derivatives have been shown to inhibit critical cancer-related signaling pathways. This includes the downregulation of the NF-κB p65 subunit, a key regulator of inflammation and cell survival, and the anti-apoptotic protein Bcl-2.[8][10] Furthermore, some derivatives exhibit anti-angiogenic properties by suppressing key factors like VEGF-R1, VEGF-R2, and HIF-α, which are essential for new blood vessel formation that tumors need to grow.[9][14]

Visualization: Anticancer Mechanisms of 1-Indanone Derivatives

Anticancer_Mechanisms Indanone Indanone Derivative Tubulin Inhibition of Tubulin Polymerization Indanone->Tubulin Nfkb Inhibition of NF-κB Pathway Indanone->Nfkb Microtubules Microtubule Disruption Tubulin->Microtubules MitoticSpindle Mitotic Spindle Failure Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Induction of Apoptosis G2M_Arrest->Apoptosis Survival Decreased Cell Survival & Proliferation Apoptosis->Survival Nfkb->Survival

Caption: Key anticancer mechanisms of 1-indanone derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[4][13]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[4]

  • Compound Treatment : Prepare serial dilutions of the indanone derivatives in the appropriate cell culture medium. The final concentrations typically range from 0.01 to 100 µM.[4] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation : Incubate the plate for 48 to 72 hours under standard culture conditions.[4]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory Properties

Several 1-indanone derivatives have demonstrated significant anti-inflammatory activities, positioning them as potential treatments for inflammatory conditions.[2][3] Their mechanism often involves the modulation of key inflammatory pathways and mediators.

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to their ability to inhibit the production of pro-inflammatory molecules. Studies have shown that certain derivatives can significantly reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells.[15] This is often achieved by scavenging reactive oxygen species (ROS), which are known to activate pro-inflammatory signaling pathways like NF-κB.[15] Additionally, some indanones have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[16][17] Another validated mechanism is the stabilization of red blood cell (RBC) membranes against heat-induced lysis, which is a reliable indicator of anti-inflammatory potential.[16]

Experimental Protocol: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize the lysosomal membrane, which is analogous to its ability to stabilize RBC membranes, thereby preventing the release of inflammatory mediators.[16]

  • Blood Collection : Obtain fresh human red blood cells and prepare a 10% v/v suspension in isotonic saline.

  • Preparation of Reaction Mixture : In separate tubes, mix 1 mL of the indanone derivative solution (at various concentrations, e.g., 10-100 µM) with 1 mL of the 10% RBC suspension.[16]

  • Controls : Prepare a positive control with a standard anti-inflammatory drug (e.g., diclofenac sodium) and a negative control with saline instead of the test compound.

  • Incubation : Incubate all tubes at 56°C in a water bath for 30 minutes to induce hemolysis.

  • Centrifugation : After incubation, cool the tubes and centrifuge at 2500 rpm for 5 minutes.

  • Data Acquisition : Collect the supernatant and measure its absorbance at 560 nm. The absorbance is proportional to the amount of hemoglobin released.

  • Calculation : Calculate the percentage of hemolysis inhibition using the formula: (1 - (Abs_sample / Abs_control)) * 100.

Visualization: Anti-inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_RBC Prepare 10% RBC Suspension Mix Mix RBCs with Compound, Control, and Standard Prep_RBC->Mix Prep_Cmpd Prepare Serial Dilutions of Indanone Derivative Prep_Cmpd->Mix Incubate Incubate at 56°C for 30 min Mix->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure Measure Supernatant Absorbance at 560 nm Centrifuge->Measure Calculate Calculate % Inhibition of Hemolysis Measure->Calculate

Caption: Workflow for the heat-induced hemolysis assay.

Neuroprotective Applications in Neurodegenerative Disorders

The indanone scaffold is central to the design of agents targeting neurodegenerative diseases like Alzheimer's.[18] The blockbuster Alzheimer's drug, Donepezil, is an indanone derivative, which has spurred significant research into related structures for their neuroprotective potential.[18]

Multi-Target Strategy for Alzheimer's Disease

A key strategy in developing anti-Alzheimer's drugs is to target multiple pathological processes simultaneously. Indanone derivatives are particularly promising in this regard, as they can be designed to act as dual-function inhibitors.[19]

  • Acetylcholinesterase (AChE) Inhibition : By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, helping to alleviate the cognitive symptoms of Alzheimer's disease.[3][20]

  • Amyloid-Beta (Aβ) Aggregation Inhibition : Many derivatives have been shown to significantly inhibit the self-assembly of Aβ peptides into toxic oligomers and fibrils, which form the characteristic amyloid plaques in the brains of Alzheimer's patients.[19] Some can even disaggregate pre-formed fibrils.[19]

Table 2: AChE Inhibition by Selected 1-Indanone Derivatives

Compound IC₅₀ for AChE (nM) Aβ Aggregation Inhibition (%) Source
Derivative 9 14.8 85.5 [19]
Derivative 14 18.6 83.8 [19]
Derivative 56 12,300 (12.3 µM) Not Reported [20]

| Derivative 64 | 12,010 (12.01 µM) | Not Reported |[20] |

Visualization: Dual-Inhibition Mechanism for Alzheimer's

Alzheimer_Mechanism Indanone Indanone Derivative AChE AChE Enzyme Indanone->AChE Inhibits Abeta Aβ Monomers Indanone->Abeta Inhibits Aggregation ACh Increased Acetylcholine AChE->ACh Leads to Abeta_Agg Reduced Aβ Aggregation Abeta->Abeta_Agg Leads to Cognition Improved Cognitive Function ACh->Cognition Plaques Reduced Plaque Formation Abeta_Agg->Plaques

Caption: Dual-action mechanism of indanone derivatives for Alzheimer's.

Structure-Activity Relationship (SAR) Insights

The biological potency of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • The Arylidene Moiety : The exocyclic double bond in 2-arylidene-1-indanones is often critical for activity, providing a rigid and planar structure that facilitates binding to target enzymes.[6]

  • Aryl Ring Substituents : The nature and position of substituents on the arylidene (aryl) ring significantly impact potency. For anticancer activity, electron-donating groups like methoxy or hydroxyl can enhance cytotoxicity.[21] For neuroprotective activity, specific substitutions can tune selectivity for AChE over other cholinesterases.[6]

  • Indanone Core Modifications : Substitutions on the 5 and 6 positions of the indanone ring with groups like methoxy or hydroxyl have been shown to be important for inhibiting Aβ aggregation.[7]

Conclusion and Future Perspectives

Derivatives of this compound are a class of compounds with remarkable therapeutic versatility. The 1-indanone scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors targeting key pathologies in cancer, inflammation, and neurodegenerative diseases. The extensive research in this area has yielded compounds with low micromolar and even nanomolar efficacy in preclinical models.

Future research should focus on optimizing the pharmacokinetic and safety profiles of the most promising leads to facilitate their translation into clinical candidates. Further exploration of the scaffold's potential against other targets, such as viral or microbial enzymes, is also warranted. The continued application of rational drug design, informed by the deep well of structure-activity relationship data, will undoubtedly lead to the discovery of novel and effective therapeutics based on this privileged chemical structure.

References

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  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (2024). PMC - NIH.
  • Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies. (n.d.). Benchchem.
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. (2012).
  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). PubMed.
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PubMed.
  • Indanone derivatives: Emerging frontiers in cancer therapy. (2019).
  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PMC - NIH.
  • 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis. (n.d.). Chemicalbook.
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  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017).
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  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed.
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An In-depth Technical Guide to Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a β-keto ester, is a valuable and versatile scaffold in organic synthesis. Its unique structural features, comprising a fused bicyclic indanone core with a reactive β-keto ester moiety, make it a sought-after building block for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, reactivity, and notable applications, particularly in the realms of agrochemicals and medicinal chemistry. For researchers and professionals in drug development, understanding the nuances of this compound opens avenues for the design and synthesis of novel bioactive agents.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource(s)
CAS Number 22955-77-7[1][2]
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol [3]
Appearance White to light yellow crystalline solid[2]
Melting Point 75-77 °C
Solubility Moderately soluble in common organic solvents such as ethyl acetate and tetrahydrofuran; poorly soluble in water.
Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (dd, J = 7.6, 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (dd, J = 7.6, 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H).[3][4]

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a molecular ion peak at m/z 190, corresponding to the molecular weight of the compound.[5][9]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would be expected around 1735 cm⁻¹ (ester C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch), as well as aromatic C-H and C=C stretching frequencies.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound can be achieved through several synthetic routes. The two most prominent methods are the Dieckmann condensation and the acylation of 1-indanone.

Synthetic RouteStarting MaterialsKey ReagentsYieldAdvantagesDisadvantages
Dieckmann Condensation Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateSodium hydride, THF66%[3][4]Forms the cyclic β-keto ester in a single step.Requires anhydrous conditions and a strong base.
Acylation of 1-Indanone 1-Indanone, Dimethyl carbonateSodium hydride, THF99% (crude)[3]High crude yield and readily available starting materials.The crude product may require further purification.
Detailed Experimental Protocol 1: Dieckmann Condensation

This protocol is based on the intramolecular cyclization of a diester.[3][4]

Step 1: Reaction Setup

  • Dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) in anhydrous tetrahydrofuran (THF, 75 mL) in a round-bottom flask under an argon atmosphere.

  • With stirring, slowly add sodium hydride (2.04 g, 60% dispersion in oil, 50.9 mmol) over 2 minutes.

Step 2: Reaction Execution

  • Slowly heat the reaction mixture to reflux.

  • After 1 hour of reflux, a thick paste is typically observed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench by the dropwise addition of water (1 mL) over 5 minutes.

  • Acidify the mixture with 5 M hydrochloric acid (20 mL) and extract twice with ethyl acetate.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield an oil.

  • Purify the crude product by silica gel column chromatography (0-50% ethyl acetate/pentane gradient) to afford this compound as a yellow oil that solidifies on standing (2.14 g, 66% yield).[3][4]

Dieckmann_Condensation start Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in THF naH Add NaH start->naH reflux Reflux (1 hr) naH->reflux quench Quench with H₂O reflux->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Purify (Silica Gel Chromatography) extract->purify product This compound purify->product

Workflow for Dieckmann Condensation.
Detailed Experimental Protocol 2: Acylation of 1-Indanone

This method involves the direct carboxymethylation of 1-indanone.[3]

Step 1: Reagent Preparation

  • To a 250 mL three-necked flask, add dimethyl carbonate (17 g, 189 mmol) and THF (80 mL).

  • Under a nitrogen atmosphere and with stirring, add sodium hydride (60% w/w, 3.18 g, 79.4 mmol).

Step 2: Reaction Execution

  • Add a solution of 1-indanone (5 g, 37.8 mmol) in THF (40 mL) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

Step 3: Work-up

  • Pour the reaction mixture into a mixture of 1M HCl and ice.

  • Extract the aqueous layer three times with ethyl acetate (100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as a black oil (7.11 g, 99% crude yield), which can be used directly in the next step or purified as described in the Dieckmann condensation protocol.[3]

Chemical Reactivity: A Hub for Molecular Elaboration

The presence of both a ketone and a β-keto ester functionality makes this compound a versatile intermediate for further chemical transformations.

Alkylation

The acidic α-proton of the β-keto ester can be readily deprotonated by a suitable base to form an enolate, which can then be alkylated with various electrophiles. For instance, the reaction with iodomethane yields 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester.[10][11][12]

Knoevenagel Condensation

The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones, typically catalyzed by a weak base.[3][13][14][15][16][17] This reaction leads to the formation of α,β-unsaturated products, further expanding the synthetic utility of the indanone scaffold. While specific examples with the title compound are not extensively documented in readily available literature, the general reactivity of β-keto esters suggests its feasibility.

Reduction

The ketone functionality can be selectively reduced using various reducing agents, such as sodium borohydride, to afford the corresponding alcohol, methyl 1-hydroxy-2,3-dihydro-1H-indene-2-carboxylate. This introduces a new stereocenter and a hydroxyl group for further functionalization.

Hydrolysis and Decarboxylation

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent heating can lead to decarboxylation, a common reaction for β-keto acids, to produce 1-indanone.[10][18]

Applications in Agrochemicals and Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry and agrochemistry, and this compound serves as a key starting material for several important molecules.

Agrochemicals: The Synthesis of Indoxacarb

A chlorinated derivative of this compound is a crucial intermediate in the synthesis of the oxadiazine insecticide, Indoxacarb.[19][20][21][22][23][24] Indoxacarb is a potent, broad-spectrum insecticide that acts as a voltage-dependent sodium channel blocker in insects.[1][19][25][26][27] The synthesis involves the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone, followed by a series of reactions to construct the oxadiazine ring system.[19][20][21][22][23][24]

Indoxacarb_Synthesis start 5-Chloro-2-methoxycarbonyl-1-indanone hydroxylation Hydroxylation start->hydroxylation intermediate (S)-5-Chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate hydroxylation->intermediate cyclization Cyclization & further steps intermediate->cyclization product Indoxacarb cyclization->product

Simplified workflow for Indoxacarb synthesis.

The mechanism of action of Indoxacarb involves its metabolic activation within the insect to a more potent N-decarbomethoxylated metabolite.[25][26] This active metabolite binds to the voltage-gated sodium channels in the nerve cells, leading to the disruption of nerve impulses, paralysis, and ultimately, the death of the insect.[19][25][26][27]

Medicinal Chemistry: Potential as Anti-inflammatory Agents

The indanone core is present in several compounds with anti-inflammatory properties. Derivatives of 5-methanesulfonamido-1-indanone have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[28] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandins, such as prostaglandin E2 (PGE2), which are potent mediators of inflammation and pain.[29][30][31][32][33]

The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery, as they are expected to have fewer gastrointestinal side effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[28][34][35][36] The structural similarity of this compound to these COX-2 inhibitors suggests that it is a promising template for the design and synthesis of novel anti-inflammatory agents.

Anti_Inflammatory_Action cluster_inhibition indane Indane Derivatives cox2 COX-2 Enzyme indane->cox2 inhibition Inhibition pge2 Prostaglandin E2 Synthesis cox2->pge2 Catalyzes inhibition->pge2 Blocks inflammation Inflammation & Pain pge2->inflammation Mediates

Inhibition of the COX-2 pathway by indane derivatives.

Conclusion: A Scaffold with Enduring Potential

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in both agrochemical and pharmaceutical research. Its straightforward synthesis and the rich reactivity of its functional groups provide a robust foundation for the creation of a wide range of complex and biologically active molecules. As the demand for novel insecticides and safer anti-inflammatory drugs continues to grow, the strategic utilization of this indanone scaffold is poised to play an increasingly significant role in addressing these critical global needs. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly uncover new opportunities for scientific advancement.

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A Technical Guide to the Discovery and History of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold, a bicyclic aromatic ketone, represents a quintessential "privileged structure" in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and synthetic tractability has made it a cornerstone in the development of a wide array of therapeutic agents. This in-depth guide provides a comprehensive overview of the discovery and historical evolution of indanone derivatives, from the foundational synthesis of the core structure to its role in modern multi-target drug design. We will explore the seminal discovery of Donepezil, a landmark drug for Alzheimer's disease, and delve into the evolution of synthetic methodologies that have expanded the chemical space of these versatile compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the indanone scaffold's journey from a simple chemical entity to a source of life-changing medicines.

The Indanone Core: A Privileged Scaffold in Medicinal Chemistry

The 1-indanone scaffold is a structural motif characterized by a benzene ring fused to a five-membered cyclopentanone ring.[1] This seemingly simple architecture is found in numerous biologically active molecules and natural products.[1] Its prevalence in medicinal chemistry is not accidental; the indanone core provides a rigid framework that can be strategically functionalized to achieve high-affinity interactions with various biological targets. This has led to its classification as a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple, unrelated protein targets.

The therapeutic landscape of indanone derivatives is remarkably broad, encompassing treatments for neurodegenerative diseases, cancer, viral and bacterial infections, and inflammatory conditions.[2][3][4] The most notable success story is that of Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the management of Alzheimer's disease, which firmly established the therapeutic potential of this chemical class.[2][3] The journey of indanone derivatives from their initial synthesis to their current status as a vital component of the medicinal chemist's toolkit is a testament to the power of organic synthesis and rational drug design.

Foundational Synthesis: The Genesis of the Indanone Core

The history of indanone derivatives begins with the development of reliable methods for constructing the core bicyclic system. The first synthesis of the parent 1-indanone was reported in the 1920s.[5] Among the various synthetic strategies that have been developed over the decades, the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides has emerged as a classical, robust, and widely employed method.[1][5]

This reaction is a cornerstone of indanone synthesis due to its efficiency and the ready availability of starting materials. The causality behind this choice of reaction lies in its straightforward mechanism: an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring. This process is typically promoted by a strong Brønsted or Lewis acid, which activates the carboxylic acid or acyl chloride to generate a highly reactive acylium ion intermediate.[1]

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction proceeds via a well-established electrophilic aromatic substitution pathway. The key steps are:

  • Activation: The acid catalyst (e.g., AlCl₃, polyphosphoric acid) activates the carbonyl group of the 3-arylpropanoic acid derivative, forming a highly electrophilic acylium ion.

  • Intramolecular Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion in an intramolecular fashion to form a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation: A base removes a proton from the carbon bearing the newly formed acyl group, restoring the aromaticity of the benzene ring and yielding the final 1-indanone product.

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Start 3-Arylpropanoic Acid Derivative Acylium Acylium Ion Intermediate Start->Acylium  + Lewis Acid (e.g., AlCl₃) Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma  Electrophilic Attack Product 1-Indanone Product Sigma->Product  Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of 1-indanone from 3-phenylpropanoic acid using polyphosphoric acid (PPA) as the catalyst and solvent.

Materials:

  • 3-phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice-water mixture

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanoic acid.

  • Catalyst Addition: Carefully add polyphosphoric acid to the flask. The ratio of PPA to the starting acid is typically around 10:1 by weight.

  • Heating: Heat the reaction mixture with stirring to approximately 80-90°C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-2 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing an ice-water mixture with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-indanone.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

A Landmark Achievement: The Discovery and Development of Donepezil

The development of Donepezil (marketed as Aricept®) by Eisai Co. is a pivotal chapter in the history of indanone derivatives and a landmark in the symptomatic treatment of Alzheimer's disease.[6][7] The discovery process, which began in 1983, was a masterful example of rational drug design, moving from a random screening hit to a highly optimized clinical candidate.[6][7]

The initial breakthrough came from the incidental discovery of an N-benzylpiperazine derivative that exhibited cholinergic activity.[7] Recognizing the "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine, the research team focused on finding an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.

The key strategic shifts in the molecular design were:

  • Scaffold Hopping: The N-benzylpiperazine moiety was replaced with an N-benzylpiperidine group, which led to a dramatic increase in anti-AChE activity.[7]

  • Introduction of the Indanone Core: Further optimization led to the design of indanone derivatives. The indanone scaffold was chosen to provide a rigid, lipophilic anchor that could effectively position the N-benzylpiperidine moiety within the active site of the AChE enzyme. This resulted in Donepezil (E2020), a compound with a highly balanced profile of potency, selectivity, and favorable pharmacokinetic properties.[7]

Donepezil was approved by the US FDA in 1996 and quickly became the world's best-selling treatment for Alzheimer's disease.[6]

Mechanism of Action: Donepezil as an AChE Inhibitor

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of AChE.[6] It binds to the peripheral anionic site (PAS) of the enzyme, which is located near the entrance of the active site gorge. This binding event allosterically modulates the enzyme's conformation, hindering the entry of acetylcholine into the catalytic active site (CAS) and thus preventing its hydrolysis. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for cognitive decline in Alzheimer's patients.

Donepezil_MoA cluster_0 Normal Function cluster_1 Inhibition by Donepezil AChE Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS) Catalytic Active Site (CAS) Products Choline + Acetate AChE:cas->Products Hydrolysis ACh Acetylcholine (ACh) ACh->AChE:cas Binds to CAS Donepezil Donepezil Donepezil->AChE:pas Binds to PAS BlockedACh Acetylcholine (ACh) BlockedACh->AChE:cas Access Blocked

Caption: Donepezil's mechanism of action on Acetylcholinesterase.

The Expanding Synthetic Toolkit for Indanone Derivatives

While Friedel-Crafts acylation remains a workhorse for indanone synthesis, the demand for more complex and diverse derivatives has driven the development of a wide range of innovative synthetic methods. These modern techniques offer advantages in terms of substrate scope, efficiency, and the ability to introduce functionality at various positions of the indanone core.

Key modern synthetic strategies include:

  • Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, which can be subsequently reduced to indanones.[5]

  • Palladium-Catalyzed Reactions: One-pot procedures, such as the Heck-aldol annulation cascade, have been developed to synthesize multisubstituted 1-indanones from simple starting materials.[8]

  • One-Pot Processes from Benzoic Acids: Scalable and cost-effective methods have been designed to produce various 1-indanones from readily available benzoic acids.[9] This process typically involves the conversion of the benzoic acid to a benzoyl chloride, followed by reaction with ethylene and an intramolecular Friedel-Crafts alkylation.[9]

  • Photocatalysis: Recent advances have utilized photocatalysis for the direct synthesis of indanones from unmodified aromatic aldehydes and terminal alkynes, offering a more sustainable approach.[10]

Synthetic_Strategies cluster_classical Classical Methods cluster_modern Modern Methods Target 1-Indanone Core FC Intramolecular Friedel-Crafts Acylation FC->Target Start_FC 3-Arylpropanoic Acids Start_FC->FC Nazarov Nazarov Cyclization Nazarov->Target Heck Palladium-Catalyzed Heck-Aldol Cascade Heck->Target Benzoic One-Pot from Benzoic Acids Benzoic->Target Photo Photocatalysis Photo->Target Start_Nazarov Divinyl Ketones Start_Nazarov->Nazarov Start_Heck Aryl Halides & Alkenes Start_Heck->Heck Start_Benzoic Benzoic Acids & Ethylene Start_Benzoic->Benzoic Start_Photo Aromatic Aldehydes & Alkynes Start_Photo->Photo

Caption: Comparison of synthetic strategies for the 1-indanone core.

From Single Targets to Multi-functional Agents: The Evolution of Indanone-Based Drug Design

The success of Donepezil spurred further investigation into the structure-activity relationships (SAR) of indanone derivatives. Researchers systematically modified the indanone scaffold to understand how different substituents influence biological activity. This has led to the development of compounds with enhanced potency and selectivity. For instance, certain substitutions have yielded indanone derivatives that are significantly more potent AChE inhibitors than Donepezil itself.[11][12]

More recently, the paradigm of drug discovery for complex multifactorial diseases like Alzheimer's has shifted from a "one target, one drug" approach to the design of Multi-Target-Directed Ligands (MTDLs). Indanone derivatives are ideally suited for this strategy. By incorporating different pharmacophores onto the indanone scaffold, researchers have created novel compounds that can simultaneously address multiple pathological pathways.[13][14] These MTDLs may, for example, combine AChE inhibition with the ability to inhibit the aggregation of amyloid-beta (Aβ) plaques, chelate excess metal ions, and exert antioxidant effects.[11][12][13]

Substitution/Modification Target Activity Example/Outcome Reference
Piperidine group on a 2-carbon spacerAcetylcholinesterase (AChE) InhibitionCompound 6a showed an IC₅₀ of 0.0018 µM, 14-fold more potent than Donepezil.[11][12]
Chalcone moietyAnti-Amyloid Beta (Aβ) AggregationHybrids significantly inhibited Aβ aggregation (over 80% inhibition).[13]
6-Methoxy groupβ-amyloid Plaque ImagingDerivatives showed high binding affinity to Aβ aggregates, useful as potential PET probes.[15]
Carbamate moietyDual AChE and Anti-inflammatoryA novel hybrid molecule (AP5) showed dual inhibition of AChE and neuroinflammation.[14]
Fusion with IsoxazoleAnti-inflammatory ActivityFused isoxazole-indanone derivatives showed good anti-inflammatory activity.[16]

The Broadening Therapeutic Horizon and Future Perspectives

While the impact of indanone derivatives on neurodegenerative disease is profound, their therapeutic potential is far from exhausted. Extensive research has demonstrated their efficacy in a variety of other areas:

  • Anticancer Agents: Certain indanone derivatives have shown potent activity against various human cancer cell lines.[4][16]

  • Antiviral and Antimicrobial Agents: The indanone scaffold is present in compounds with activity against viruses like the tobacco mosaic virus and various bacteria and fungi.[4][17][18]

  • Anti-Parkinsonian Agents: Novel indanone analogues have shown promise in animal models of Parkinson's disease by targeting neuroinflammatory mediators.[19]

  • Organic Functional Materials: Beyond medicine, indanone derivatives are used in the development of organic light-emitting diodes (OLEDs), dyes, and fluorophores.[20]

The future of indanone chemistry lies in the continued exploration of novel synthetic methodologies to create increasingly complex and diverse molecular architectures, such as fused and spirocyclic frameworks.[20][21] The development of new MTDLs based on the indanone scaffold will be crucial for tackling complex diseases. As our understanding of disease biology deepens, the versatility and proven track record of indanone derivatives ensure that they will remain a vital and "privileged" scaffold in the ongoing quest for new and more effective medicines.

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Methodological & Application

Synthesis Protocol for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable bicyclic β-keto ester that serves as a crucial intermediate in the synthesis of a variety of more complex molecules.[1] Its unique structural framework, featuring a fused aromatic ring and a reactive keto-ester functionality, makes it a versatile building block in medicinal chemistry and materials science. For instance, derivatives of this compound are explored as potential anti-inflammatory agents.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Dieckmann condensation, a robust method for the formation of five- and six-membered rings.[2][3]

Chemical Principles and Mechanism: The Dieckmann Condensation

The synthesis of this compound is achieved through an intramolecular Claisen condensation, more specifically known as the Dieckmann condensation.[2][4] This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester.[3][5] In this specific application, the starting material is methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

The mechanism of the Dieckmann condensation proceeds through several key steps:

  • Enolate Formation: A strong base, in this case, sodium hydride (NaH), abstracts an acidic α-proton from one of the ester groups of the starting diester. This deprotonation results in the formation of a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

  • Ring Closure and Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group.

  • Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide generated in the previous step (or any remaining base) rapidly deprotonates this position, forming a stable enolate. This irreversible acid-base reaction is the thermodynamic driving force for the entire condensation.[6]

  • Protonation: A final acidic workup protonates the enolate to yield the final product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Materials and Reagents
ReagentCAS NumberMolecular FormulaAmountMolar Eq.
Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateN/AC12H14O43.77 g1.00
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH2.04 g3.00
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O75 mL-
Deionized Water7732-18-5H2O1 mL for quenching-
5 M Hydrochloric Acid (HCl)7647-01-0HCl20 mL-
Ethyl Acetate141-78-6C4H6O2For extraction-
Anhydrous Magnesium Sulfate7487-88-9MgSO4For drying-
Silica Gel (for column chromatography)7631-86-9SiO270 g-
Pentane109-66-0C5H12For chromatography-
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Safety Precautions

Sodium Hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously. [7][8][9]

  • Handling: Always handle sodium hydride in an inert atmosphere, such as a glove box or under a stream of argon or nitrogen.[7][9] Avoid creating dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.[7][9]

  • Quenching: Quench any residual sodium hydride very carefully and slowly with a non-protic solvent like isopropanol before adding water.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water, carbon dioxide, or foam extinguishers on a sodium hydride fire. [8]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum for the introduction of reagents via syringe or cannula.

    • Flush the entire apparatus with an inert gas (argon or nitrogen) to ensure anhydrous conditions.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) in anhydrous THF (75 mL) in the reaction flask.[10]

    • With vigorous stirring, carefully and slowly add sodium hydride (2.04 g of a 60% dispersion in mineral oil, 50.9 mmol) to the solution over approximately 2 minutes.[10] Caution: Hydrogen gas will be evolved.

  • Reaction:

    • Slowly heat the reaction mixture to reflux using a heating mantle.[10]

    • Maintain the reflux for 1 hour. During this time, the formation of a thick paste will be observed.[10]

  • Work-up and Extraction:

    • After 1 hour, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding deionized water (1 mL) dropwise over 5 minutes.[10] Caution: Vigorous gas evolution will occur.

    • Acidify the mixture with 5 M hydrochloric acid (20 mL).[10]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[10]

  • Purification:

    • Purify the crude oil by silica gel column chromatography (70 g of silica gel).[10]

    • Elute the column with a gradient of 0-50% ethyl acetate in pentane.[10]

    • Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure.

    • The product, this compound, will be obtained as a yellow oil which solidifies upon standing.[10] The expected yield is approximately 2.14 g (66%).[10]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[10]

Troubleshooting and Field-Proven Insights

  • Low Yield: Low yields in Dieckmann condensations can often be attributed to the presence of moisture, which will quench the sodium hydride and the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous. Maintaining a positive pressure of inert gas throughout the reaction is critical.

  • Incomplete Reaction: If the reaction does not go to completion, ensure the sodium hydride is fresh and has been properly stored to maintain its reactivity. The formation of a thick precipitate is a good visual indicator that the reaction is proceeding.

  • Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially if the reaction is not performed under sufficiently dilute conditions. However, for the formation of a five-membered ring as in this protocol, the intramolecular pathway is generally favored.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in Anhydrous THF Add_NaH Add Sodium Hydride (NaH) (under Argon) Start->Add_NaH Step 1 Reflux Reflux for 1 hour Add_NaH->Reflux Step 2 Quench Quench with Water Reflux->Quench Step 3 Acidify Acidify with HCl Quench->Acidify Step 4a Extract Extract with Ethyl Acetate Acidify->Extract Step 4b Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Step 4c Purify Purify by Column Chromatography Dry_Concentrate->Purify Step 5 Product Final Product: This compound Purify->Product

Sources

The Versatile Synthon: Application Notes and Protocols for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, the quest for versatile building blocks that offer a gateway to molecular complexity is paramount. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a β-keto ester integrated into the rigid indanone framework, has emerged as a synthon of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive ketone, an ester moiety amenable to various transformations, and an acidic α-proton, provide a rich platform for a diverse array of chemical manipulations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 22955-77-7
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Appearance White to light yellow crystalline solidGeneric Supplier Data
Melting Point 75-77 °CGeneric Supplier Data
Solubility Soluble in common organic solvents like ethyl acetate and THF; poorly soluble in water.Generic Supplier Data

Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry place, away from heat and direct sunlight. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the strategic placement of its functional groups. The following sections detail its application in key synthetic transformations.

Alkylation at the C2 Position: Building Molecular Complexity

The acidic proton at the C2 position, flanked by both the ketone and the ester groups, is readily removed by a suitable base to generate a stabilized enolate. This enolate serves as a potent nucleophile for the introduction of a wide range of alkyl and aryl substituents.

Protocol 1: Synthesis of Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This protocol describes the straightforward methylation of the title compound, a fundamental transformation for introducing a methyl group at the quaternary center.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

  • Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methylated product.

Causality: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation to form the enolate. The reaction is performed under anhydrous conditions to prevent quenching of the enolate and the base.

dot

Alkylation_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product start_ketoester This compound enolate Stabilized Enolate start_ketoester->enolate Deprotonation base Base (e.g., NaH) base->enolate product 2-Alkylated Product enolate->product Nucleophilic Attack (SN2) alkyl_halide Alkyl Halide (e.g., CH₃I) alkyl_halide->product

Caption: Mechanism of C2-Alkylation.

Michael Addition: Forging Carbon-Carbon Bonds

The enolate of this compound can also act as a Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable intermediates for further cyclization reactions.

Protocol 2: Michael Addition with Methyl Vinyl Ketone

This protocol provides a representative procedure for the Michael addition of the title compound to methyl vinyl ketone, a common Michael acceptor.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) or other suitable base

  • Methyl vinyl ketone (MVK)

  • Anhydrous Methanol (MeOH) or THF

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting material.

  • Neutralize the reaction mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the Michael adduct.

Expertise & Experience: The choice of a catalytic amount of a weaker base like sodium methoxide is often sufficient for this reaction, as the starting β-keto ester is quite acidic. This minimizes potential side reactions associated with stronger bases.

dot

Michael_Addition_Workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation & Workup start_material Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate enolate_formation Formation of Enolate start_material->enolate_formation base_cat Catalytic Base (e.g., NaOMe) base_cat->enolate_formation conjugate_add Conjugate Addition enolate_formation->conjugate_add michael_acceptor Michael Acceptor (e.g., MVK) michael_acceptor->conjugate_add protonation Protonation conjugate_add->protonation workup Aqueous Workup & Purification protonation->workup final_product Michael Adduct workup->final_product Yields

Caption: Workflow for Michael Addition.

Knoevenagel Condensation: Synthesis of Alkenes

The active methylene group at the C2 position can undergo Knoevenagel condensation with aldehydes and ketones, typically under basic conditions, to form α,β-unsaturated products. This reaction is particularly useful for extending the conjugation of the indanone system.

Protocol 3: Knoevenagel Condensation with Benzaldehyde

This protocol details the condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Acetic acid (co-catalyst)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 equivalent), benzaldehyde (1.1 equivalents), and toluene.

  • Add a catalytic amount of piperidine and a few drops of acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired 2-benzylidene-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Trustworthiness: The use of a Dean-Stark trap to remove water drives the equilibrium towards the product, ensuring a high yield of the condensed product.

Synthesis of Heterocyclic and Spirocyclic Scaffolds

The versatile functionality of this compound makes it an excellent precursor for the synthesis of more complex molecular architectures, including various heterocyclic and spirocyclic systems.

Application Example: Synthesis of Spiro[indene-2,3'-pyrrolidine] Derivatives

dot

Spirocycle_Synthesis_Pathway start Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate knoevenagel_product 2-Alkylidene-1-indanone Derivative start->knoevenagel_product Knoevenagel Condensation cycloaddition [3+2] Cycloaddition knoevenagel_product->cycloaddition azomethine_ylide Azomethine Ylide (from amino acid and aldehyde) azomethine_ylide->cycloaddition spiro_product Spiro[indene-2,3'-pyrrolidine] Derivative cycloaddition->spiro_product

Caption: Pathway to Spiro-pyrrolidines.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its ability to undergo a wide range of transformations, including alkylations, Michael additions, and Knoevenagel condensations, provides access to a diverse array of complex molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this remarkable compound. Future research in this area will undoubtedly uncover new and innovative applications, further solidifying its importance in the synthetic chemist's toolbox.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis of spiro[indene-2,3′-pyrrolidines]. ResearchGate. [Link]

  • Diels-Alder reaction. Wikipedia. [Link]

  • Synthesis of 2-indanone. Organic Syntheses. [Link]

The Versatile Scaffold: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Indanone Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The 1-indanone scaffold is a prominent member of this class, serving as the foundation for a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with enzyme active sites and receptors. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key derivative of 1-indanone, represents a versatile and highly valuable starting material for the synthesis of diverse therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel anti-inflammatory agents.

The presence of a ketone, an ester, and an enolizable proton in this compound offers multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will delve into two principal applications of this scaffold: the synthesis of 2-benzylidene-1-indanone derivatives and the construction of pyrazolo-fused indanones, both of which have demonstrated significant potential as anti-inflammatory agents.

Application 1: Synthesis of 2-Benzylidene-1-indanone Derivatives as Potent Anti-inflammatory Agents

The 2-benzylidene-1-indanone core is a recognized pharmacophore with potent anti-inflammatory properties.[3] These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade. The synthesis of these derivatives from this compound is a two-step process involving an initial hydrolysis and decarboxylation to yield 1-indanone, followed by a Claisen-Schmidt condensation with a variety of aromatic aldehydes.

Causality Behind Experimental Choices

The initial hydrolysis and decarboxylation are crucial for unmasking the reactive methylene position adjacent to the ketone, which is necessary for the subsequent condensation reaction. The choice of a strong base like sodium hydroxide for hydrolysis followed by acidification and heating ensures the complete removal of the methoxycarbonyl group. The Claisen-Schmidt condensation, a base-catalyzed reaction, is a robust and high-yielding method for forming carbon-carbon bonds between a ketone and an aromatic aldehyde, leading to the desired α,β-unsaturated ketone system.[4][5]

Experimental Workflow and Protocols

G cluster_0 Step 1: Hydrolysis & Decarboxylation cluster_1 Step 2: Claisen-Schmidt Condensation A Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate B 1-Indanone A->B 1. NaOH, H2O, Reflux 2. HCl (aq), Heat C 1-Indanone D Aromatic Aldehyde (Ar-CHO) E 2-Benzylidene-1-indanone Derivative C->E D->E G cluster_0 Synthesis of Pyrazolo-fused Indanones A Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate B Hydrazine Hydrate C Pyrazolo[3,4-c]indan-1-one A->C B->C

Sources

Application Note: A Detailed Guide to the 1H NMR Analysis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a versatile bicyclic β-keto ester that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1][2] Its rigid, bicyclic structure and the presence of multiple functional groups make it an interesting subject for detailed structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is an indispensable tool for confirming the identity and purity of this molecule.[3] This application note provides a comprehensive guide to the 1H NMR analysis of this compound, from sample preparation to in-depth spectral interpretation. As a β-keto ester, this molecule has the potential to exist in a tautomeric equilibrium between its keto and enol forms, a phenomenon that is highly sensitive to the solvent environment and can be readily investigated by 1H NMR.[4][5]

Structural and Spectroscopic Rationale

A thorough understanding of the 1H NMR spectrum of this compound requires a detailed look at its molecular structure and the electronic environment of each proton. The numbering convention used for the purpose of this guide is shown in the diagram below.

Caption: Molecular structure and atom numbering of this compound.

The key structural features influencing the 1H NMR spectrum are:

  • The Aromatic Ring: The four protons on the benzene ring (H4, H5, H6, and H7) will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing carbonyl group at C1.

  • The Aliphatic Five-Membered Ring: The protons on this ring (H2, H3a, and H3b) will be in the aliphatic region. The methine proton (H2) is alpha to both a carbonyl group and the carboxylate group, which will significantly deshield it. The two methylene protons (H3a and H3b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will show geminal coupling to each other, as well as vicinal coupling to H2.

  • The Methyl Ester Group: The three equivalent protons of the methyl group (H9) will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

Keto-Enol Tautomerism

As a β-keto ester, this compound can undergo tautomerization to its enol form. The equilibrium between these two forms is highly dependent on the solvent.[6] In non-polar solvents like chloroform, the enol form can be stabilized by an intramolecular hydrogen bond.[7] However, for cyclic β-keto esters, the keto form is often more stable. The 1H NMR spectrum is the most direct way to observe and quantify this equilibrium, as the interconversion is slow on the NMR timescale, leading to distinct sets of peaks for each tautomer if both are present in significant concentrations.[5]

keto_enol keto Keto Form enol Enol Form keto->enol

Caption: Keto-enol tautomeric equilibrium.

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The 1H NMR spectrum of this compound in deuterated chloroform (CDCl₃) predominantly shows signals corresponding to the keto tautomer.[8] The detailed assignment of the signals is presented below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H77.79d7.61HLocated ortho to the electron-withdrawing carbonyl group, hence the most deshielded aromatic proton. Coupled only to H6.
H57.63dd7.6, 7.61HAppears as a triplet-like doublet of doublets due to coupling with both H4 and H6.
H47.50d7.61HCoupled only to H5.
H67.42dd7.6, 7.61HAppears as a triplet-like doublet of doublets due to coupling with both H5 and H7.
H9 (-OCH₃)3.80s-3HCharacteristic singlet for a methyl ester group.
H23.75m-1HMethine proton alpha to two carbonyl groups, expected to be a multiplet due to coupling with H3a and H3b.
H3a/H3b3.60m-1HOne of the diastereotopic methylene protons, coupled to H3b (geminal) and H2 (vicinal).
H3a/H3b3.40m-1HThe other diastereotopic methylene proton, coupled to H3a (geminal) and H2 (vicinal).

Note: The multiplet ("m") designation for H2, H3a, and H3b in the reference spectrum suggests complex coupling.[8] Based on the structure, H2 would be a doublet of doublets. H3a and H3b would each be a doublet of doublets as well, due to geminal coupling with each other and vicinal coupling to H2.

Advanced NMR Analysis: 2D Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a COSY spectrum would show cross-peaks between H4 and H5, H5 and H6, and H6 and H7, confirming their connectivity in the aromatic ring. It would also show correlations between H2 and the two H3 protons.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon atom.[11]

Experimental Protocols

Part 1: Sample Preparation

Meticulous sample preparation is paramount for obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the this compound sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Concentration: For a standard 1H NMR spectrum, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[12]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Dissolution and Filtration: After adding the solvent to the sample in a small vial, ensure complete dissolution. Then, filter the solution through a pipette with a small plug of glass wool directly into the NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

cluster_prep Sample Preparation weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR tube dissolve->filter label_tube Label NMR tube filter->label_tube

Caption: Workflow for NMR sample preparation.

Part 2: NMR Data Acquisition

The following is a generalized protocol for acquiring a 1H NMR spectrum on a modern NMR spectrometer. Specific commands may vary by manufacturer.

  • Instrument Login and Sample Insertion: Log in to the spectrometer software and insert the sample into the magnet.[13]

  • Locking: The spectrometer will use the deuterium signal from the solvent (CDCl₃) to stabilize the magnetic field. Select the correct solvent from the software's list to initiate the locking procedure.[14]

  • Shimming: This process optimizes the homogeneity of the magnetic field to achieve sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.[15]

  • Tuning and Matching: The NMR probe should be tuned to the resonance frequency of the ¹H nucleus for optimal sensitivity. This is often an automated process.[14]

  • Setting Up the Experiment:

    • Load a standard 1D proton experiment.

    • Set the number of scans (NS). For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition: Start the experiment. The free induction decay (FID) will be acquired.

Part 3: Data Processing
  • Fourier Transform: The acquired FID (time-domain data) is converted into the spectrum (frequency-domain data) via a Fourier transform.

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. The residual proton signal of CDCl₃ appears at 7.26 ppm. Set this peak to its known chemical shift.

  • Integration: Integrate the area under each peak. This provides the relative ratio of the number of protons contributing to each signal.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Conclusion

The 1H NMR spectrum provides a definitive fingerprint for this compound. A comprehensive analysis, including the consideration of potential tautomerism and the application of 2D NMR techniques, allows for the complete and unambiguous structural elucidation of this important synthetic intermediate. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible 1H NMR data for this and similar molecules.

References

  • Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry, 2nd ed. VCR.
  • Bruker. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Papanikolaou, V., et al. (2025). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Penn State University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

  • Hong, J. J. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd.
  • Royal Society of Chemistry. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Retrieved from [Link]

  • Wiley Online Library. (2024). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved from [Link]

  • SCIRP. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

  • Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • ResearchGate. (n.d.). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • Modgraph. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

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  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

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  • BMRB. (n.d.). bmse000514 2-Indanone at BMRB. Retrieved from [Link]

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  • MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

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Application Note: 13C NMR Spectroscopic Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a crucial β-keto ester intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its rigid, bicyclic structure presents a distinct set of carbon environments that are ideally suited for characterization by Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. This application note provides a comprehensive guide for researchers and drug development professionals on the acquisition and interpretation of the 13C NMR spectrum of this compound. We will delve into the causality behind experimental choices, present a detailed protocol, and provide an authoritative analysis of the expected chemical shifts, ensuring a robust and reproducible characterization.

Molecular Structure and Carbon Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering scheme. For the purpose of this guide, we will adhere to the IUPAC numbering convention for the indanone core. The structure and corresponding carbon atom assignments for this compound are illustrated below. This numbering will be used for all subsequent peak assignments.

Caption: Molecular structure and numbering of this compound.

Principle of 13C NMR for Structural Analysis

13C NMR spectroscopy is an exceptionally powerful tool for the unambiguous structural confirmation of organic molecules. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, allowing for a direct count of non-equivalent carbons. The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment. Key features relevant to this molecule include:

  • Carbonyl Carbons (C=O): The carbons of the ketone (C1) and the ester (C8) are significantly deshielded due to the electronegativity of the attached oxygens and will appear far downfield (at high ppm values).[3]

  • Aromatic Carbons: The six carbons of the benzene ring (C3a, C4, C5, C6, C7, C7a) will resonate in a characteristic region, with quaternary carbons (C3a, C7a) typically showing weaker signals than protonated carbons.

  • Aliphatic Carbons: The sp³-hybridized carbons (C2, C3, C9) will appear upfield. Their specific shifts are influenced by adjacent functional groups; for instance, C2 is alpha to two carbonyl groups, which will shift it significantly downfield relative to a simple alkane.

Experimental Protocol

This protocol is designed to yield a high-quality, high-resolution 13C NMR spectrum suitable for detailed structural analysis.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 20-30 mg of this compound. The use of a higher concentration ensures a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the sample vial. CDCl₃ is often preferred for its volatility and ability to dissolve a wide range of organic compounds.[4] The deuterium in the solvent provides a lock signal for the spectrometer, stabilizing the magnetic field.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential to avoid spectral artifacts and line broadening.

  • Filtration & Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step removes any microscopic dust or undissolved particles.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound (δ = 0.0 ppm), but modern spectrometers typically reference the residual solvent peak (e.g., CDCl₃ at δ ≈ 77.16 ppm).[5]

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer.

Parameter Recommended Value Rationale
Pulse Program zgpg30 or similar Standard 30° pulse with proton decoupling for enhanced signal and simplicity.
Solvent CDCl₃ As selected in sample preparation.
Acquisition Time (AQ) 1-2 seconds Balances resolution with experiment time.
Relaxation Delay (D1) 2-5 seconds Crucial for allowing carbons, especially quaternary ones with long T₁ relaxation times, to return to equilibrium. A longer delay provides more accurate signal integration.
Number of Scans (NS) 1024 - 4096 13C has a low natural abundance (~1.1%), requiring multiple scans to achieve an adequate signal-to-noise ratio.

| Spectral Width (SW) | ~240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts for organic molecules. |

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (20-30 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Filter & Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 13C Spectrum (Proton Decoupled) Transfer->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectrum (to Solvent Peak) Process->Reference Assign Peak Assignment & Interpretation Reference->Assign

Caption: Standard workflow for 13C NMR sample preparation, acquisition, and analysis.

Spectral Interpretation and Data Analysis

The analysis involves assigning each peak in the spectrum to a specific carbon in the molecule based on its chemical shift and, if available, multiplicity information from DEPT experiments.[6]

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted chemical shift ranges for each carbon atom in this compound. These predictions are based on established chemical shift principles and data from analogous indanone and β-keto ester structures.[3][7][8]

Carbon No.Carbon TypePredicted δ (ppm)Justification
C1 Ketone C=O192 - 205Highly deshielded ketone carbonyl, typical for α,β-unsaturated or cyclic systems.[7][9]
C8 Ester C=O165 - 170Typical chemical shift for an ester carbonyl carbon.[8]
C7a Aromatic Cq150 - 155Quaternary aromatic carbon adjacent to the electron-withdrawing ketone group, shifting it downfield.[6]
C3a Aromatic Cq135 - 140Quaternary aromatic carbon at the bridgehead.
C5, C6 Aromatic CH130 - 136Aromatic methine carbons.
C4, C7 Aromatic CH123 - 129Aromatic methine carbons.
C9 O-CH₃52 - 55Methyl carbon of the ester group.
C2 Aliphatic CH48 - 54Methine carbon positioned alpha to two electron-withdrawing carbonyl groups.
C3 Aliphatic CH₂32 - 38Benzylic methylene carbon.[7]
Detailed Peak Assignments
  • Downfield Region (δ > 160 ppm): Two distinct signals are expected here. The peak with the largest chemical shift (δ ≈ 192-205 ppm) corresponds to the ketone carbonyl, C1 . The second peak in this region (δ ≈ 165-170 ppm) is assigned to the ester carbonyl, C8 .

  • Aromatic Region (δ 120-155 ppm): Six signals are anticipated. The two weakest signals will be the quaternary carbons, C7a and C3a , with C7a appearing further downfield due to its proximity to the C1 ketone. The four stronger signals belong to the protonated aromatic carbons C4, C5, C6, and C7 . Their exact assignment may require advanced 2D NMR techniques like HSQC and HMBC.

  • Aliphatic Region (δ < 60 ppm): Three signals are expected. The signal around δ 52-55 ppm is characteristic of the ester methoxy carbon, C9 . The methine carbon C2 , being doubly activated by the adjacent carbonyls, will appear downfield in this region (δ ≈ 48-54 ppm). Finally, the benzylic methylene carbon C3 is expected to resonate at the most upfield position (δ ≈ 32-38 ppm).

Troubleshooting and Best Practices

  • Low Signal-to-Noise: If the signal is weak, increase the number of scans (NS). Ensure the sample concentration is adequate.

  • Broad Peaks: Poor shimming of the magnetic field or the presence of paramagnetic impurities can cause line broadening. Re-shim the instrument and ensure the sample and NMR tube are clean.

  • Missing Quaternary Carbons: Quaternary carbons have long relaxation times and can be saturated if the relaxation delay (D1) is too short. Increase D1 to 5-10 seconds to ensure their detection and accurate integration.

  • Solvent Peak Obscuration: If a peak of interest is obscured by the solvent signal, consider using a different deuterated solvent.

Conclusion

13C NMR spectroscopy provides an unequivocal method for the structural verification and purity assessment of this compound. By following the detailed protocol and utilizing the predictive data provided, researchers can confidently assign all 11 unique carbon signals in the molecule. The distinct chemical shifts of the carbonyl, aromatic, and aliphatic carbons serve as a reliable fingerprint for this important synthetic intermediate, facilitating process control and quality assurance in research and development settings.

References

  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • ScienceOpen.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Austin, C., & Flynn, P. NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • ResearchGate. (n.d.).
  • Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. (n.d.). AWS.
  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Journal of the American Chemical Society.
  • Gable, K. (2022). 13C NMR Chemical Shifts.
  • PubChem.
  • Gurudata, & Stothers, J. B. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing.
  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Chemicalbook. 2,3-dihydro-2-methyl-1-oxo-1H-indene-2-carboxylic acid methyl ester synthesis.

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Application Notes and Protocols: Derivatization of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1-Indanone Scaffold

The 1-indanone core is a recognized "privileged scaffold" in medicinal chemistry, a framework that has demonstrated the ability to bind to multiple, diverse biological targets through judicious functionalization. Its rigid bicyclic structure provides a well-defined orientation for appended pharmacophoric groups, facilitating optimal interactions with protein binding sites. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a particularly attractive starting material for drug discovery campaigns due to its versatile chemical handles: a ketone, an ester, and an acidic α-proton. These sites allow for a systematic and divergent derivatization strategy to explore the chemical space around the core, enabling the development of potent and selective modulators of various enzymes and receptors. This guide provides a detailed overview of key derivatization strategies, complete with actionable protocols and the scientific rationale underpinning each experimental design.

Strategic Derivatization Pathways

The chemical versatility of this compound allows for modifications at three primary positions. A successful drug discovery program will systematically explore these vectors to build a comprehensive Structure-Activity Relationship (SAR) profile.

G cluster_0 Primary Derivatization Sites cluster_1 Ketone Derivatives cluster_2 Ester & Amide Derivatives cluster_3 α-Carbon Derivatives start Methyl 1-oxo-2,3-dihydro- 1H-indene-2-carboxylate ketone C1 Ketone Modification start->ketone ester C2 Ester Modification start->ester alpha_carbon C2 α-Carbon Modification start->alpha_carbon reductive_amination Reductive Amination (Amines, Anilines) ketone->reductive_amination knoevenagel Knoevenagel Condensation (Benzylidenes) ketone->knoevenagel heterocycle_ketone Heterocycle Formation (e.g., Oximes) ketone->heterocycle_ketone hydrolysis Hydrolysis to Carboxylic Acid ester->hydrolysis alkylation C-Alkylation (Alkyl Halides) alpha_carbon->alkylation hydroxylation α-Hydroxylation alpha_carbon->hydroxylation heterocycle_alpha Heterocycle Formation (e.g., Pyrazoles) alpha_carbon->heterocycle_alpha amide_coupling Amide Coupling hydrolysis->amide_coupling

Caption: Key derivatization pathways for the 1-indanone scaffold.

I. Modification of the C2 α-Carbon

The proton at the C2 position is acidic due to its location between two carbonyl groups (the ketone and the ester), making this site a prime target for enolate chemistry.

A. C-Alkylation of the α-Carbon

Scientific Rationale: Introducing alkyl substituents at the C2 position can probe steric pockets within a target's active site and influence the conformation of the indane ring. This strategy is fundamental for exploring SAR. The reaction proceeds via deprotonation with a suitable base to form an enolate, which then acts as a nucleophile to attack an alkyl halide.

Protocol 1: α-Methylation

This protocol is adapted from the synthesis of methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[1]

Materials:

  • This compound

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α-methylated product.

B. α-Hydroxylation

Scientific Rationale: The introduction of a hydroxyl group at the C2 position can introduce a key hydrogen bond donor/acceptor, potentially leading to a significant increase in binding affinity. This is a common strategy in lead optimization.

Protocol 2: α-Hydroxylation via Oxidant

This protocol is based on the synthesis of a key intermediate for the insecticide (S)-indoxacarb.[2][3]

Materials:

  • This compound

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O

  • A suitable base (e.g., Potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., Dichloromethane, CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 equivalent) and a base like K₂CO₃ (2.0 equivalents) in the chosen solvent.

  • Add TBHP (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

C. Annulation to Form Fused Heterocycles: The Pyrazole Example

Scientific Rationale: Fused heterocyclic systems dramatically alter the shape, polarity, and hydrogen bonding potential of the parent scaffold. Pyrazoles are a particularly important class of heterocycles in medicinal chemistry, known for their roles in kinase inhibitors and other therapeutic agents. The reaction of a β-keto ester with hydrazine is a classic method for pyrazole synthesis.

Caption: Formation of a fused pyrazolo-indanone system.

Protocol 3: Synthesis of Pyrazolo[3,4-c]indan-1(2H)-one Derivatives

This protocol is adapted from analogous reactions of β-keto esters with hydrazine.[4][5]

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazines for N-functionalization)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

II. Modification of the C1 Ketone

The ketone at the C1 position is a versatile handle for introducing a variety of functional groups, particularly those containing nitrogen, which are prevalent in bioactive molecules.

A. Reductive Amination

Scientific Rationale: Reductive amination is one of the most powerful methods for synthesizing amines.[6][7] It involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This allows for the introduction of a diverse array of primary and secondary amines, significantly expanding the accessible chemical space.

Protocol 4: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired amine in DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

B. Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation introduces a carbon-carbon double bond, typically by reacting the ketone with an active methylene compound.[8][9] This is particularly useful for creating benzylidene derivatives by reacting with aromatic aldehydes, which can act as linkers to explore additional binding regions in a target protein.

Protocol 5: Synthesis of Benzylidene Derivatives

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 equivalents)

  • Piperidine (catalytic)

  • Ethanol

Procedure:

  • Dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product may crystallize out.

  • Collect the product by filtration and wash with cold ethanol.

  • If necessary, concentrate the filtrate and purify by column chromatography.

III. Modification of the C2 Ester

The methyl ester at C2 provides a handle for creating carboxylic acids and a wide range of amides, which are key functional groups in many drugs.

A. Hydrolysis to the Carboxylic Acid

Scientific Rationale: The carboxylic acid is a versatile intermediate. It can participate in hydrogen bonding as both a donor and acceptor and can form salt bridges with basic residues in a protein. It is also the immediate precursor to amides.

Protocol 6: Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the starting ester in a mixture of THF and water.

  • Add an excess of LiOH (e.g., 3 equivalents).

  • Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

B. Amide Bond Formation

Scientific Rationale: Amides are a cornerstone of medicinal chemistry. They are metabolically stable and can engage in crucial hydrogen bonding interactions. The synthesis of an amide library from the corresponding carboxylic acid is a standard step in lead optimization.

Protocol 7: Amide Coupling

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-2-carboxylic acid (from Protocol 6)

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add the amine, followed by DIPEA and then HATU.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Application in Drug Discovery: Case Studies

Derivatives of the 1-indanone scaffold have shown promise against a range of therapeutic targets. Below is a summary of reported biological activities, demonstrating the potential of this chemical starting point.

Derivative Class Target Activity (IC₅₀) Therapeutic Area Reference
2-Benzylidene-1-indanonesTubulin Polymerization0.62–2.04 µMAnticancer[2]
Dihydro-1H-indene derivativesTubulin Polymerization0.028–0.087 µMAnticancer, Anti-angiogenic[10]
Indanone-piperidine hybridsAcetylcholinesterase (AChE)0.0018 µMAlzheimer's Disease[1]
C6-substituted 1-indanonesMonoamine Oxidase B (MAO-B)Selective InhibitionNeurodegenerative Disorders[2]
Indolin-2-one derivative (SU11248)VEGF-R2, PDGF-RβPotent nM inhibitionAnticancer (Tyrosine Kinase Inhibitor)[11]

Conclusion

This compound is a high-value starting material for medicinal chemistry campaigns. Its three distinct points of chemical diversity can be selectively addressed using robust and well-established synthetic protocols. By systematically exploring derivatization at the C1 ketone, C2 ester, and C2 α-carbon, researchers can rapidly generate libraries of novel compounds. The demonstrated success of the indanone scaffold against a variety of important drug targets, including kinases, cholinesterases, and tubulin, underscores its utility and potential for the discovery of new therapeutic agents. This guide provides a foundational set of protocols and strategic insights to empower researchers in their drug discovery efforts.

References

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4462–4466. [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug discovery today, 29(8), 104063. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116–1119. [Link]

  • Chen, Y., et al. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 6(1), 123-128. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244858. [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Gotor-Gotor, V., & Gotor, V. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2087–2098. [Link]

  • El-Faham, A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2087-2098. [Link]

  • Chorghade, M. S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28675–28687. [Link]

  • Papakyriakou, A., et al. (2020). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 18(33), 6495-6502. [Link]

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The Versatile Building Block: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate stands out as a particularly versatile and powerful scaffold. Its unique bicyclic structure, combining a β-keto ester functionality within a constrained indanone framework, offers a rich tapestry of reactive sites amenable to a wide array of chemical transformations. This guide provides an in-depth exploration of this valuable synthetic intermediate, detailing its preparation, key reactions, and providing field-proven protocols for its application in the synthesis of diverse and medicinally relevant compounds. The 1-indanone motif is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[1] This inherent bio-relevance makes this compound an attractive starting point for drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 22955-77-7[2][3]
Molecular Formula C₁₁H₁₀O₃[2][4]
Molecular Weight 190.19 g/mol [4]
Appearance White to light yellow crystalline solid[5]
Melting Point 56-60 °C
Solubility Moderately soluble in common organic solvents (e.g., THF, ethyl acetate), poorly soluble in water.[5]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (dd, J = 17.6, 4.0 Hz, 1H), 3.60 (dd, J = 17.6, 8.0 Hz, 1H), 3.40 (m, 1H).[2]

  • ¹³C NMR: Data available in public databases such as PubChem.[4]

  • Mass Spectrometry (GC-MS): Key fragments observed at m/z 190 (M+), 131, 130.[4]

  • Infrared (IR): Characteristic absorptions for the ketone and ester carbonyl groups are expected around 1710-1740 cm⁻¹.

Synthesis of the Building Block: The Dieckmann Condensation

The most common and efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation of a suitable diester precursor.[6] This reaction is a powerful tool for the formation of five- and six-membered rings.

Protocol 1: Synthesis via Dieckmann Condensation

This protocol details the synthesis from methyl 2-(2-methoxycarbonylphenyl)propanoate.

Reaction Scheme:

Dieckmann Condensation Diester Methyl 2-(2-methoxycarbonylphenyl)propanoate Base NaH, THF, Reflux Diester->Base Product This compound Workup 1. Quench with H₂O 2. Acidify with HCl 3. Extract with EtOAc Product->Workup Isolation Base->Product Intramolecular Condensation

Dieckmann condensation for the synthesis of the title compound.

Materials:

  • Methyl 2-(2-methoxycarbonylphenyl)propanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-(2-methoxycarbonylphenyl)propanoate (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add sodium hydride (60% dispersion, 3.0 eq) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved.

  • Slowly heat the reaction mixture to reflux. A thick paste may be observed to form.[2]

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow, dropwise addition of deionized water.

  • Acidify the mixture to a pH of ~2-3 with 5 M HCl.

  • Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane (e.g., 0-50%) to afford pure this compound as a yellow oil which solidifies upon standing.[2] A typical yield for this reaction is around 66%.[2]

Application Notes: Key Transformations and Protocols

The strategic placement of the ketone and ester functionalities, coupled with the acidic α-proton, makes this building block a versatile precursor for a variety of synthetic transformations.

C-Alkylation: Introducing Molecular Diversity

The acidic proton at the C-2 position can be readily removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of a wide range of substituents at this position, a key strategy in tuning the biological activity of the final molecule.

This protocol describes the methylation of the title compound, a common transformation.

Reaction Workflow:

C_Alkylation_Workflow start This compound enolate Enolate Formation (Base, e.g., NaH in THF) start->enolate alkylation Alkylation (Alkyl Halide, e.g., CH₃I) enolate->alkylation product 2-Alkyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate alkylation->product workup Aqueous Workup & Purification product->workup

General workflow for the C-alkylation reaction.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired 2-alkylated product.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The ketone functionality can readily undergo condensation reactions with active methylene compounds, such as malononitrile or cyanoacetates, in the presence of a base catalyst. This Knoevenagel condensation is a powerful method for forming new carbon-carbon double bonds.[6][7]

This protocol outlines a general procedure for the condensation with an aromatic aldehyde.

Reaction Mechanism Overview:

Knoevenagel_Mechanism Indanone Methyl 1-oxoindan-2-carboxylate Enolate Enolate Formation Indanone->Enolate + Base Aldehyde Ar-CHO Catalyst Base (e.g., piperidine) Addition Nucleophilic Addition Enolate->Addition + Ar-CHO Dehydration Dehydration Addition->Dehydration - H₂O Product α,β-Unsaturated Product Dehydration->Product

Simplified mechanism of the Knoevenagel condensation.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine or another suitable base catalyst

  • Acetic acid (optional, as a co-catalyst)

  • Toluene or benzene as solvent

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and the solvent (toluene or benzene).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) and, if desired, a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the progress by TLC. The formation of water will be observed in the Dean-Stark trap if used.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired Knoevenagel condensation product. This reaction is a key step in the synthesis of certain Donepezil analogues, which are investigated as inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease.[1][8]

Michael Addition: Conjugate Addition for C-C Bond Formation

The enolate of this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a valuable tool for the formation of 1,5-dicarbonyl compounds.[9]

This protocol provides a general method for the Michael addition to a Michael acceptor like methyl vinyl ketone.

Materials:

  • This compound

  • Michael acceptor (e.g., methyl vinyl ketone, acrylonitrile)

  • A suitable base (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., methanol, THF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (catalytic to stoichiometric amounts can be used depending on the substrates) at a suitable temperature (e.g., 0 °C to room temperature).

  • Stir for a short period to ensure enolate formation.

  • Add the Michael acceptor (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature until completion (monitor by TLC).

  • Quench the reaction with a proton source, such as saturated aqueous NH₄Cl.

  • Perform an aqueous workup by extracting with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Applications in the Synthesis of Complex Molecules

The versatility of this compound makes it a valuable precursor in the synthesis of a variety of complex and biologically active molecules.

Synthesis of Spirocyclic Compounds

The indanone framework is a common starting point for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their three-dimensional structures. For instance, the title compound can be used to synthesize spiro[indene-2,3'-pyrrolidine] derivatives, which are present in some natural products and bioactive molecules.[10]

Intermediate for Agrochemicals

A notable application of a derivative of this building block is in the synthesis of the insecticide Indoxacarb. Specifically, (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a key intermediate in the production of the active (S)-enantiomer of Indoxacarb.[11]

Conclusion

This compound is a highly functionalized and versatile building block with broad applications in organic synthesis. Its straightforward preparation via the Dieckmann condensation and the diverse reactivity of its functional groups make it an invaluable tool for researchers in both academic and industrial settings. The protocols and application notes provided herein offer a practical guide for the utilization of this powerful scaffold in the development of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the chemistry of this and related indanone derivatives will undoubtedly lead to the discovery of new and innovative synthetic methodologies and bioactive compounds.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • ResearchGate. Synthesis of spiro[indene-2,3′-pyrrolidines] 2a-2e a. Available from: [Link]

  • Cravotto, G., et al. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 2015.
  • SpectraBase. 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-, methyl ester. Available from: [Link]

  • Sağlık, B. N., et al. Synthesis of new donepezil analogues and investigation of their effects on cholinesterase enzymes. European Journal of Medicinal Chemistry, 2016.
  • Chen, J., et al. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, 2020.
  • Trost, B. M., et al.
  • ResearchGate. Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Available from: [Link]

  • ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available from: [Link]

  • ResearchGate. The Knoevenagel Condensation. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of 2-Methoxycarbonyl-1-indanone via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Cyclic β-Keto Esters

The Dieckmann condensation is a robust and fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the intramolecular cyclization of diesters to produce cyclic β-keto esters.[1] As the intramolecular equivalent of the Claisen condensation, this reaction is particularly effective for constructing sterically stable five- and six-membered rings, which are prevalent structural motifs in natural products and pharmaceutical agents.[2][3] The product of this reaction, a cyclic β-keto ester, is a versatile synthetic intermediate that can undergo subsequent transformations such as alkylation, hydrolysis, and decarboxylation to yield a variety of substituted cyclic ketones.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of methyl 2-oxo-2,3-dihydro-1H-indene-2-carboxylate (commonly known as 2-methoxycarbonyl-1-indanone) from its acyclic precursor, methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind the choice of reagents and conditions, and provide a detailed, step-by-step procedure from reaction setup to product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing this valuable indanone intermediate.[6]

Reaction Overview and Mechanism

The conversion of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate, a 1,6-diester, into a five-membered cyclic β-keto ester is a classic application of the Dieckmann condensation.[7][8] The reaction is base-catalyzed, typically using a sodium alkoxide in an anhydrous, aprotic solvent.

Overall Transformation:

Causality of Reagent Selection:

  • Base (Sodium Methoxide, NaOMe): A strong base is required to deprotonate the α-carbon (the carbon adjacent to an ester carbonyl) to generate a nucleophilic enolate.[4] Sodium methoxide is the ideal choice for this substrate. Using an alkoxide base with an alkyl group identical to that of the ester (i.e., methoxide for a methyl ester) is critical to prevent transesterification, a side reaction that would lead to a mixture of ester products and complicate purification.[7]

  • Solvent (Anhydrous Toluene): The reaction must be conducted under anhydrous conditions, as water would protonate and consume the alkoxide base and the enolate intermediate. A non-polar, aprotic solvent like toluene is used to dissolve the starting material and facilitate the reaction at an elevated temperature (reflux) without participating in the reaction.[9]

Detailed Reaction Mechanism:

The mechanism proceeds through several distinct, equilibrium-driven steps, with the final step being irreversible, which drives the entire reaction to completion.[10][11]

  • Enolate Formation: Sodium methoxide abstracts an acidic α-proton from the ester group on the aliphatic chain, forming a resonance-stabilized enolate ion. This position is more sterically accessible and the resulting enolate is kinetically favored.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the aromatic ester group in a 5-exo-trig cyclization, forming a new carbon-carbon bond and a tetrahedral intermediate.[1][2]

  • Elimination of Methoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation (Driving Force): The newly formed β-keto ester product possesses a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). The methoxide ion generated in the previous step immediately and irreversibly removes this proton. This acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium in favor of the product.[10]

  • Acidic Workup: A final quench with a mild acid (e.g., aqueous HCl or NH₄Cl) neutralizes the reaction mixture and protonates the product enolate to yield the final, neutral 2-methoxycarbonyl-1-indanone.[8]

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Steps 2 & 3: Cyclization & Elimination cluster_end Steps 4 & 5: Driving Force & Workup Diester Diester Substrate Enolate Nucleophilic Enolate Diester->Enolate + NaOMe - MeOH Base NaOMe Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack (5-exo-trig) ProductEnolate Product Enolate Anion Tetrahedral->ProductEnolate - MeO⁻ FinalProduct Final β-Keto Ester ProductEnolate->FinalProduct Protonation Acid H₃O⁺ Workup

Caption: Reaction mechanism for the Dieckmann condensation.

Experimental Design and Protocols

This section outlines the complete workflow, from materials preparation to the final characterization of the synthesized 2-methoxycarbonyl-1-indanone.

Overall Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Substrate to NaOMe/Toluene) Setup->Addition Reflux 3. Reaction at Reflux (Monitor by TLC) Addition->Reflux Workup 4. Quench & Aqueous Workup (Acidification & Extraction) Reflux->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Analyze 6. Characterization (NMR, IR, MS) Purify->Analyze

Caption: High-level experimental workflow diagram.

Reagents and Equipment
Reagent Formula M.W. Grade/Purity Supplier Example
Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateC₁₂H₁₄O₄222.24>97%N/A (Requires Synthesis)
Sodium MethoxideCH₃ONa54.02>95%, anhydrousSigma-Aldrich
TolueneC₇H₈92.14Anhydrous, >99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Brine (Saturated NaCl)NaCl58.44Saturated aqueousLab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37GranularAlfa Aesar
Silica GelSiO₂60.08230-400 mesh, 60 ÅSorbent Technologies

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Experimental Protocol

1. Reaction Setup: a. Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). b. Add sodium methoxide (1.2 equivalents) to the flask, followed by 100 mL of anhydrous toluene. c. Begin stirring the suspension and heat the mixture to reflux (approx. 110 °C) using a heating mantle.

2. Reaction Execution: a. Dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 equivalent) in 20 mL of anhydrous toluene in a dropping funnel. b. Once the toluene/NaOMe mixture is refluxing steadily, add the substrate solution dropwise from the funnel over a period of 30-45 minutes. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions like intermolecular condensation.[12] c. After the addition is complete, maintain the reaction at reflux for 3-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction, quench with a drop of dilute HCl, and spot on a TLC plate. Elute with a 4:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting material spot has been consumed.

3. Workup and Isolation: a. Remove the heating mantle and allow the reaction mixture to cool to room temperature. b. Cool the flask further in an ice-water bath. c. Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl. Safety Note: Quenching is exothermic and may produce gas. Add slowly. The acid neutralizes the excess sodium methoxide and protonates the product enolate.[8] d. Transfer the entire mixture to a 500 mL separatory funnel. e. Extract the aqueous layer with ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated brine. The brine wash helps to remove residual water from the organic phase. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange oil.[12]

4. Purification: a. Purify the crude oil by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexanes. c. Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica). d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent via rotary evaporation to afford 2-methoxycarbonyl-1-indanone as a pale yellow solid or oil.

Data Analysis and Expected Results

Parameter Expected Result
Product 2-Methoxycarbonyl-1-indanone
Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol
Typical Yield 70-85%
Appearance Pale yellow solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, 1H), 7.60 (t, 1H), 7.40 (m, 2H), 3.75 (s, 3H), 3.60 (t, 1H), 3.40 (d, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 200.1, 169.5, 152.8, 135.9, 134.5, 128.0, 126.5, 124.3, 58.2, 52.8, 33.7.
IR (KBr, cm⁻¹) ν: ~1745 (ester C=O), ~1715 (ketone C=O), ~1600 (aromatic C=C).
Mass Spec (ESI+) m/z: 191.06 [M+H]⁺, 213.04 [M+Na]⁺

Note: Spectroscopic data are predicted values and may vary slightly based on experimental conditions and instrument calibration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive base (hydrolyzed NaOMe).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.1. Use a fresh, unopened container of sodium methoxide.2. Ensure all glassware is rigorously dried and use anhydrous grade solvent.3. Confirm reflux temperature is reached and extend reaction time, monitoring by TLC.
Incomplete Reaction 1. Insufficient base (less than stoichiometric amount required for final deprotonation).2. Reaction has not reached equilibrium.1. Use at least 1.1-1.2 equivalents of base.2. Extend reflux time.
Oily/Dark Crude Product 1. Side reactions due to high temperature or impurities.2. Intermolecular Claisen condensation (oligomerization).1. Ensure controlled heating and use purified starting material.2. Run the reaction at a higher dilution. Slow addition of the substrate is critical.[12]
Difficult Purification 1. Presence of unreacted starting material.2. Formation of side products.1. Ensure the reaction has gone to completion via TLC before workup.2. Optimize chromatography conditions (solvent system, gradient) for better separation.

Safety Precautions

  • Sodium Methoxide: Highly corrosive and flammable solid. Reacts violently with water. Handle in a fume hood, away from moisture, and wear appropriate PPE (gloves, safety glasses, lab coat).

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Acid/Base Quench: The neutralization step is exothermic. Perform the quench slowly in an ice bath to control the temperature.

  • General: All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.

References

  • Chemistry Steps. (2025). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

  • Wikipedia. (2023). Dieckmann condensation. Wikipedia. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. [Link]

  • Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. Glasp. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. [Link]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. [Link]

  • Google Patents. (n.d.). Process for preparing cyclic ketones.
  • Google Patents. (n.d.). Process for preparing 2-carboalkoxy-1-indanones.
  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses. [Link]

  • Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Intermediate

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a crucial building block in medicinal chemistry and drug development. Its rigid, bicyclic indanone core is a privileged scaffold found in a variety of biologically active molecules.[1] This intermediate serves as a versatile starting material for the synthesis of compounds targeting a range of therapeutic areas. Given its importance, robust and scalable synthetic routes are of paramount interest to the pharmaceutical and chemical industries.

This guide provides a comprehensive overview of the large-scale synthesis of this compound, with a focus on the practical aspects of process development, safety, and optimization. We will delve into the mechanistic underpinnings of the key chemical transformation, the Dieckmann condensation, and provide detailed protocols for its execution on a kilogram scale.

The Core Transformation: Understanding the Dieckmann Condensation

The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] In this case, the cyclization of a substituted diethyl or dimethyl benzene-1,2-diacetate derivative affords the desired five-membered ring of the indanone system.[4]

The reaction is base-catalyzed and proceeds through the formation of an enolate intermediate which then attacks the second ester group in an intramolecular fashion.[5] The choice of base and solvent is critical for the success of the reaction, especially on a large scale, as it influences reaction rate, yield, and impurity profile.[6]

Synthetic Strategy: A Scalable Approach

The most common and industrially viable route to this compound involves the Dieckmann cyclization of a suitable precursor like dimethyl 2-(methoxycarbonylmethyl)benzoate. This precursor can be prepared from readily available starting materials.

G Dimethyl 2-(methoxycarbonylmethyl)benzoate Dimethyl 2-(methoxycarbonylmethyl)benzoate Enolate Formation Enolate Formation Dimethyl 2-(methoxycarbonylmethyl)benzoate->Enolate Formation Base (e.g., NaH) Intramolecular Cyclization Intramolecular Cyclization Enolate Formation->Intramolecular Cyclization Tetrahedral Intermediate Tetrahedral Intermediate Intramolecular Cyclization->Tetrahedral Intermediate Elimination of Methoxide Elimination of Methoxide Tetrahedral Intermediate->Elimination of Methoxide This compound (enolate form) This compound (enolate form) Elimination of Methoxide->this compound (enolate form) Final Product Final Product This compound (enolate form)->Final Product Acidic Work-up

Caption: Key steps in the Dieckmann condensation for the synthesis of the target molecule.

Optimizing for Scale: Key Process Parameters

For a successful and efficient large-scale synthesis, careful consideration of the following parameters is essential:

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersion in mineral oilHighly effective for Dieckmann condensations, providing good yields. The oil dispersion aids in safe handling.[7][8]
Solvent Anhydrous Tetrahydrofuran (THF) or TolueneAprotic solvents are preferred to avoid side reactions with the strong base. THF is a good choice for its ability to solvate the intermediate enolate.[9]
Temperature RefluxHeating is typically required to drive the reaction to completion in a reasonable timeframe.[9]
Reaction Monitoring Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)Essential for determining reaction completion and identifying potential side products.
Work-up Careful quenching with a proton source (e.g., acetic acid or slow addition of water) followed by extraction.Neutralizes the excess base and allows for the isolation of the product. Safety is paramount during this step due to hydrogen gas evolution.[10]

Kilogram-Scale Synthesis Protocol

This protocol is a representative procedure for the kilogram-scale synthesis of this compound. All operations should be conducted by trained personnel in a suitable chemical manufacturing facility with appropriate engineering controls and personal protective equipment.

Materials and Equipment:
  • Glass-lined or stainless steel reactor (e.g., 100 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Receiving vessels.

  • Filtration equipment (e.g., Nutsche filter).

  • Vacuum oven.

  • Dimethyl 2-(methoxycarbonylmethyl)benzoate (e.g., 10 kg, 42 mol).

  • Sodium Hydride (60% dispersion in mineral oil) (e.g., 2.5 kg, 62.5 mol).

  • Anhydrous Tetrahydrofuran (THF) (e.g., 50 L).

  • Glacial Acetic Acid.

  • Saturated Sodium Bicarbonate Solution.

  • Brine.

  • Ethyl Acetate.

  • Anhydrous Magnesium Sulfate or Sodium Sulfate.

  • Recrystallization solvent (e.g., ethanol/water or hexane/ethyl acetate mixture).[11][12]

Procedure:
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the reactor with anhydrous THF (40 L).

    • Under a strong nitrogen counter-flow, carefully add the sodium hydride dispersion in portions. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in an inert atmosphere. [10]

  • Substrate Addition:

    • Dissolve dimethyl 2-(methoxycarbonylmethyl)benzoate (10 kg) in anhydrous THF (10 L).

    • Slowly add the substrate solution to the stirred sodium hydride suspension in the reactor via an addition funnel over 1-2 hours. Maintain the temperature below 30 °C during the addition. An exotherm may be observed, and cooling may be necessary.

  • Reaction:

    • Once the addition is complete, slowly heat the reaction mixture to reflux (approximately 66 °C for THF).

    • Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Quenching:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • EXTREME CAUTION: This step will evolve hydrogen gas. Ensure adequate ventilation and no ignition sources are present.

    • Slowly and carefully quench the reaction by the dropwise addition of glacial acetic acid until the evolution of gas ceases.

    • Slowly add water to the quenched reaction mixture.

  • Extraction and Isolation:

    • Transfer the mixture to a larger vessel if necessary and add ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product as an oil or semi-solid.

Large-Scale Purification: Recrystallization Protocol

Column chromatography is generally not practical for large-scale purification. Recrystallization is the preferred method.

  • Solvent Selection: A solvent system of ethanol and water, or a mixture of hexanes and ethyl acetate, is a good starting point for recrystallization.[11][12] The ideal solvent system will dissolve the crude product when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).

    • If using a co-solvent, slowly add the anti-solvent (e.g., water or hexanes) to the hot solution until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, washing with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified this compound in a vacuum oven.

Troubleshooting and Process Safety

G cluster_issues Common Issues Troubleshooting Troubleshooting Incomplete Reaction Incomplete Reaction Possible Causes: Insufficient base, poor quality NaH, insufficient reaction time/temperature Solutions: Use excess base, ensure anhydrous conditions, extend reaction time or increase temperature slightly Troubleshooting->Incomplete Reaction Low Yield Low Yield Possible Causes: Intermolecular side reactions, degradation of product during work-up Solutions: Maintain appropriate dilution, control temperature during quenching and work-up Troubleshooting->Low Yield Oiling Out During Crystallization Oiling Out During Crystallization Possible Causes: Impurities present, cooling too rapidly Solutions: Purify crude material further if necessary, ensure slow cooling Troubleshooting->Oiling Out During Crystallization

Caption: A troubleshooting guide for the large-scale synthesis.

Process Safety is Paramount:

  • Sodium Hydride: The use of sodium hydride on a large scale requires a thorough risk assessment.[10] It is a pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas. All handling must be done under an inert atmosphere. The use of a 60% dispersion in mineral oil significantly improves its handling safety.

  • Quenching: The quenching of a large-scale reaction containing excess sodium hydride is a critical and potentially hazardous step. It must be done slowly, at a low temperature, and with careful monitoring of gas evolution.

  • Solvents: The use of flammable solvents like THF and ethyl acetate requires appropriate fire safety precautions.

Conclusion

The large-scale synthesis of this compound via the Dieckmann condensation is a well-established and scalable process. By carefully controlling reaction parameters, implementing robust safety protocols, and optimizing purification methods, this valuable intermediate can be produced efficiently and safely to meet the demands of the pharmaceutical industry. This guide provides a solid foundation for researchers and process chemists to develop and execute this synthesis on an industrial scale.

References

Please note that while the following list provides valuable resources, direct access to some articles may require a subscription.

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • Recrystallization Guide. MIT OpenCourseWare.

  • How can 2-indanone be prepared?. Chemistry Stack Exchange.

  • Experimental Help for Dieckmann Condensation. Reddit.

  • How does /r/chemistry handle sodium hydride?. Reddit.

  • Sodium hydride - Organic Syntheses Procedure. Organic Syntheses.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Dieckmann condensation. Wikipedia.

  • Dieckmann Condensation. Organic Chemistry Portal.

  • This compound synthesis. ChemicalBook.

  • Recent advances in the transesterification of β-keto esters. RSC Publishing.

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.

  • The Safe Use of Sodium Hydride On Scale. Scribd.

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate.

  • Dieckmann condensation. Wikipedia.

  • General mechanism of Dieckmann condensation. ResearchGate.

  • MW-, US-assisted and Q-tube™ protocols for 1-indanone synthesis applied... ResearchGate.

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Master The Dieckmann Condensation in 12 Minutes!. YouTube.

  • This compound. PubChem.

  • 21.6b Dieckmann Condensation Reactions. YouTube.

  • Process for purifying an alpha-keto ester. Google Patents.

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate.

  • This compound. Sigma-Aldrich.

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone. Benchchem.

  • This compound. TCI Chemicals.

  • Organic Syntheses Procedure. Organic Syntheses.

  • methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem.

  • Dieckmann Cyclization Comparative Reaction. gChem Global.

  • Dieckmann condensation. YouTube.

  • Claisen Condensation and Dieckmann Condensation. YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable β-keto ester intermediate, while well-established, can present several challenges that may impact yield and purity. This resource aims to provide scientifically grounded solutions to common problems encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format. The primary synthetic route discussed is the Dieckmann condensation of methyl 2-(2-methoxycarbonylethyl)benzoate.

Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

Answer: Low or no yield in the Dieckmann condensation is a common issue that can often be traced back to the reaction setup and the quality of the reagents.

  • Moisture Contamination: The Dieckmann condensation is typically carried out using a strong base, such as sodium hydride (NaH), which reacts violently with water. The presence of moisture will quench the base, preventing the deprotonation of the α-carbon necessary for cyclization. Furthermore, water can lead to the hydrolysis of the ester groups on the starting material and the product.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents; it is recommended to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use. Use fresh, high-purity sodium hydride from a newly opened container or a properly stored one.

  • Inactive Base: Sodium hydride can lose its activity over time, especially if not stored under an inert atmosphere.

    • Solution: Use a fresh batch of NaH. A simple test for activity is to carefully add a small amount to a proton source (like an alcohol) and observe for hydrogen gas evolution. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the base.[1]

  • Insufficient Reaction Temperature or Time: The Dieckmann condensation requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture reaches and maintains reflux temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.

  • Poor Quality Starting Material: Impurities in the starting diester can interfere with the reaction.

    • Solution: Purify the starting material, methyl 2-(2-methoxycarbonylethyl)benzoate, by vacuum distillation or column chromatography if its purity is questionable.

Formation of Significant Side Products

Question: My reaction has produced the desired product, but I am observing significant side products. How can I identify and minimize them?

Answer: The most common side product in this synthesis is 1-indanone, formed via hydrolysis and subsequent decarboxylation of the β-keto ester product.[2][3]

  • Hydrolysis and Decarboxylation: The product, a β-keto ester, is susceptible to hydrolysis to a β-keto acid, which readily decarboxylates upon heating to yield 1-indanone and carbon dioxide.[4][5] This can occur under both acidic and basic conditions, particularly during the work-up procedure if not performed carefully.[2]

    • Identification: The side product can be identified by comparing its spectroscopic data (NMR, MS) with that of authentic 1-indanone. On a TLC plate, 1-indanone will have a different Rf value than the desired product.

    • Solution:

      • Reaction: Maintain strictly anhydrous conditions during the reaction to prevent hydrolysis.

      • Work-up: After the reaction is complete, cool the mixture to room temperature or below (ice bath) before quenching. Add water dropwise to quench the excess NaH. Acidify the mixture slowly and at a low temperature to neutralize the base without promoting significant decarboxylation.[1]

  • Reverse Dieckmann Condensation: If the reaction conditions are not optimal, or if the work-up is too harsh, the cyclic β-keto ester can undergo a retro-Dieckmann reaction, leading back to the starting diester. This is more likely if the product cannot form a stable enolate.[6]

    • Solution: Ensure a sufficient amount of base is used to drive the equilibrium towards the product. The final deprotonation of the product β-keto ester is a key driving force for this reaction.[7] A careful, non-vigorous work-up is also crucial.

Purification Challenges

Question: I have obtained a crude product that is an oil and difficult to purify. What is the best approach for purification?

Answer: The crude product of this reaction is often an oil, which can contain unreacted starting material, 1-indanone, and other impurities.[1]

  • Recommended Purification Method: Silica gel column chromatography is the most effective method for purifying this compound.[1]

    • Solvent System: A gradient elution of ethyl acetate in a non-polar solvent like pentane or hexanes is typically used. A starting concentration of 0% ethyl acetate, gradually increasing to 50%, has been reported to be effective.[1]

    • Monitoring: Monitor the fractions by TLC to isolate the pure product.

  • Solidification: The purified oil may solidify upon standing or when stored at a low temperature.[1] This can be aided by scratching the side of the flask with a glass rod or by seeding with a small crystal of the pure product if available.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation in this synthesis?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[7][8] The mechanism involves the following steps:

  • Enolate Formation: A strong base (e.g., sodium hydride) removes an acidic α-proton from one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a five-membered ring and a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation of Product: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide generated in the previous step. This final, irreversible deprotonation drives the reaction to completion.

  • Protonation: An acidic work-up reprotonates the enolate to give the final product.

Q2: Why is sodium hydride in THF a common choice for this reaction?

A2: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the ester without competing in nucleophilic attack at the ester carbonyl. THF is a suitable aprotic solvent that dissolves the starting material and is stable to the reaction conditions.[1][9]

Q3: Can other bases or solvents be used?

A3: Other strong bases like sodium ethoxide in ethanol can also be used for Dieckmann condensations. However, using an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) is crucial to avoid transesterification as a side reaction. Aprotic polar solvents like DMF could also be considered, but THF is a common and effective choice.

Q4: My product appears to be unstable and decomposes over time. How should it be stored?

A4: As a β-keto ester, the product can be susceptible to hydrolysis and decarboxylation, especially in the presence of moisture, acids, or bases. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer).

Q5: Can I use this product for subsequent alkylation reactions?

A5: Yes, the acidic proton at the 2-position can be removed by a base to form an enolate, which can then be alkylated with an alkyl halide.[2][10] This is a common subsequent reaction to introduce substituents at the 2-position of the indanone ring.

Visualized Workflows

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

Caption: A flowchart to diagnose and resolve common issues leading to low product yield.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Pure and Applied Chemistry, 58(6), 869-878. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of alkyl 1-indanone-2-carboxylates 1 and 2. Retrieved from [Link]

  • MDPI. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Retrieved from [Link]

  • RSC Publishing. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Kwiecień, H., & Szychowska, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1349–1373. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33925–33951. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • jOeCHEM. (2020, January 20). The Diekmann Condensation [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and maximize your reaction yield and purity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address challenges you may encounter during the synthesis of this compound, which is typically achieved through a Dieckmann condensation of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Dieckmann condensation is a common issue that can often be traced back to a few critical factors. The reaction's success hinges on the efficient formation of the enolate and its subsequent intramolecular cyclization.

Causality and Solutions:

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Any water present in the reaction will hydrolyze the ester groups of the starting material or the β-keto ester product, leading to the formation of carboxylic acids and preventing cyclization.[1] It is crucial to use anhydrous solvents and reagents.

    • Troubleshooting Steps:

      • Dry your solvent (e.g., THF, toluene) using an appropriate drying agent (e.g., sodium/benzophenone ketyl) and distill it before use.

      • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

      • Use freshly opened, high-purity reagents. If using sodium hydride, ensure it is a fresh dispersion and handle it under an inert atmosphere.

  • Ineffective Base: The choice and quality of the base are paramount. The base must be strong enough to deprotonate the α-carbon of the ester to form the enolate.

    • Troubleshooting Steps:

      • Sodium Hydride (NaH): This is a common and effective base for this reaction.[2] Use a fresh dispersion (typically 60% in mineral oil) and wash it with anhydrous hexane to remove the oil before use.

      • Alkoxides (e.g., Sodium Methoxide): If using an alkoxide, it must correspond to the alcohol of the ester (i.e., methoxide for a methyl ester) to prevent transesterification.[2] Ensure the alkoxide is anhydrous, as it can be hygroscopic.

      • Sterically Hindered Bases: In some cases, sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), can be beneficial in minimizing side reactions, especially when used in aprotic solvents at lower temperatures.[3]

  • Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions.

    • Troubleshooting Steps:

      • The reaction is often initiated at room temperature and then heated to reflux to drive it to completion.[2]

      • If you are observing decomposition or significant side product formation, consider running the reaction at a lower temperature for a longer period.

  • Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[4][5] If the product is not deprotonated, the reaction can revert to the starting materials.

    • Troubleshooting Steps:

      • Ensure you are using at least one full equivalent of a strong, non-nucleophilic base to deprotonate the product and drive the reaction forward.

Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC or peaks in my analytical data. What are the common impurities and how can I minimize them?

Answer:

The formation of impurities is a key challenge in optimizing the yield of this compound. Understanding the potential side reactions will guide your purification strategy and help you adjust your reaction conditions to minimize their formation.

Common Impurities and Their Prevention:

ImpurityChemical StructureFormation MechanismPrevention and Mitigation
Unreacted Starting Material Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateIncomplete reaction due to insufficient reaction time, low temperature, or inactive base.- Ensure the use of an active, strong base. - Increase reaction time and/or temperature. - Monitor the reaction by TLC until the starting material is consumed.
Hydrolyzed Starting Material 2-(2-carboxyethyl)benzoic acidPresence of water in the reaction mixture hydrolyzes the diester.- Strictly adhere to anhydrous reaction conditions.
Decarboxylated Product 1-IndanoneHydrolysis of the β-keto ester to the corresponding β-keto acid, followed by decarboxylation upon heating or under acidic/basic conditions.[6][7]- Perform the workup at low temperatures. - Use a mild acidic quench (e.g., saturated aqueous NH4Cl) instead of strong acids. - Avoid prolonged heating of the crude product.
Intermolecular Condensation Products Dimeric or polymeric materialsAt high concentrations, the enolate can react with another molecule of the starting material instead of intramolecularly.- Use high-dilution conditions, especially if you are not seeing the desired cyclization.

Experimental Workflow for Synthesis and Purification

Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate + NaH in anhydrous THF reflux Reflux under Argon start->reflux Intramolecular Cyclization quench Cool to RT & Quench (e.g., with water or sat. NH4Cl) reflux->quench acidify Acidify with dilute HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A typical workflow for the synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation for this specific synthesis?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[5] In this case, a strong base (like sodium hydride) removes a proton from the α-carbon of one of the methyl ester groups of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This is a 5-exo-trig cyclization, which is kinetically and thermodynamically favorable. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, forming the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the product by the methoxide or another equivalent of the base, forming a stable enolate. Acidic workup then provides the final product.

Dieckmann Condensation Mechanism

Dieckmann Condensation Mechanism Starting Material Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate Enolate Enolate Formation (Base abstracts α-proton) Starting Material->Enolate NaH Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral Intermediate Elimination Elimination of Methoxide Tetrahedral Intermediate->Elimination Product Enolate Deprotonation of Product Elimination->Product Enolate Base Final Product Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate (after acidic workup) Product Enolate->Final Product H3O+

Caption: The key steps in the Dieckmann condensation for this synthesis.

Q2: How do I choose the right solvent for this reaction?

A2: The ideal solvent should be aprotic and anhydrous to prevent side reactions. Tetrahydrofuran (THF) and toluene are commonly used and effective solvents for this reaction.[2][3] It is critical to ensure the solvent is thoroughly dried before use.

Q3: Can I use a different base, like sodium ethoxide?

A3: It is generally recommended to use a base with an alkoxide that matches the ester to avoid transesterification.[2] Since the starting material is a methyl ester, sodium methoxide would be a suitable choice if you opt for an alkoxide base. Sodium ethoxide would lead to the formation of the corresponding ethyl ester as a byproduct. Sodium hydride is an excellent choice as it is non-nucleophilic and the only byproduct is hydrogen gas.[2]

Q4: My purified product is an oil, but the literature says it should be a solid. What should I do?

A4: It is reported that the purified product is initially a yellow oil that solidifies upon standing.[2] If your purified product remains an oil, it may still contain some impurities. Try to further purify it by re-chromatography or attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Storing the oil at a lower temperature may also promote solidification.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure. The expected chemical shifts for the product have been reported.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and ester functional groups.

  • Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the sample.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[2]

  • Preparation:

    • Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF) (75 mL) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • To the THF, slowly add sodium hydride (60% dispersion in mineral oil, 2.04 g, 50.9 mmol) in portions.

  • Reaction:

    • In a separate flask, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (3.77 g, 16.98 mmol) in anhydrous THF (25 mL).

    • Slowly add the solution of the starting material to the sodium hydride suspension in THF at room temperature with vigorous stirring.

    • After the addition is complete, slowly heat the reaction mixture to reflux.

    • Maintain the reflux for 1-2 hours. The formation of a thick paste is often observed. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the dropwise addition of water (1 mL) over 5 minutes to decompose any unreacted sodium hydride.

    • Acidify the mixture with 5 M hydrochloric acid (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain a crude oil.

    • Purify the crude product by silica gel column chromatography using a gradient elution of 0-50% ethyl acetate in pentane or hexane to afford the pure product as a yellow oil which solidifies on standing.

References

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

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"side reactions in the synthesis of indanone derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing indanone derivatives. Indanones are pivotal structural motifs in medicinal chemistry and natural product synthesis, but their preparation is often plagued by side reactions that can hinder yield and purity.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the chemical causality behind common issues and their solutions, ensuring a robust and reproducible synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield and Reaction Failure

Q1: My intramolecular Friedel-Crafts cyclization is resulting in very low yield or complete failure. What are the primary causes and how can I troubleshoot this?

Low yield is a common but multifaceted issue. The problem can often be traced back to the catalyst, reaction conditions, or the substrate itself. A systematic approach is crucial for diagnosis.

Causality and Troubleshooting Protocol:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture and can be easily deactivated.[3][4] Brønsted acids like Polyphosphoric Acid (PPA) can have varying efficacy based on their age and P₂O₅ content.

    • Solution: Always use a fresh, anhydrous Lewis acid from a newly opened bottle under a strict inert atmosphere (e.g., argon or nitrogen).[3] If using PPA, ensure its concentration is adequate; for particularly stubborn reactions, consider stronger alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid).[3]

  • Insufficient Activation Energy: The intramolecular acylation may require significant thermal energy to overcome the activation barrier, especially with electron-deficient aromatic rings.[5]

    • Solution: Gradually increase the reaction temperature. For high-boiling solvents like o-dichlorobenzene, temperatures up to 250 °C may be necessary for certain substrates.[5][6] Monitor the reaction closely by TLC or LC-MS to check for decomposition at higher temperatures.

  • Substrate Deactivation: Electron-withdrawing groups on the aromatic ring of the 3-arylpropanoic acid precursor will retard the electrophilic aromatic substitution, making cyclization difficult.[5]

    • Solution: For deactivated substrates, a more powerful catalytic system is often required. Superacids like triflic acid (TfOH) can be effective.[5] In some cases, converting the carboxylic acid to the more reactive acid chloride derivative before cyclization can be beneficial, as it allows the use of a wider range of Lewis acids under milder conditions.[1][5][7]

  • Starting Material Impurity: Impurities in the 3-arylpropanoic acid or its corresponding acyl chloride can inhibit the catalyst or introduce competing side reactions.

    • Solution: Verify the purity of your starting material by NMR, LC-MS, and melting point. Recrystallize or chromatograph if necessary before proceeding with the cyclization.[3]

Troubleshooting Workflow: Diagnosing Low Yield in Indanone Synthesis

The following workflow provides a logical sequence for identifying and resolving the cause of low reaction yields.

G start Low / No Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS, MP) start->check_sm sm_pure Material is Pure check_sm->sm_pure purify_sm Purify Starting Material (Recrystallization / Chromatography) sm_pure->purify_sm No check_catalyst Evaluate Catalyst & Conditions sm_pure->check_catalyst Yes purify_sm->check_sm catalyst_ok Sufficiently Active Catalyst? check_catalyst->catalyst_ok use_fresh_catalyst Use Fresh Anhydrous Catalyst (e.g., new AlCl₃, fresh PPA) Work under Inert Atmosphere catalyst_ok->use_fresh_catalyst No check_temp Optimize Reaction Temperature catalyst_ok->check_temp Yes use_fresh_catalyst->check_catalyst temp_ok Temperature Adequate? check_temp->temp_ok increase_temp Gradually Increase Temperature Monitor by TLC/LC-MS temp_ok->increase_temp No check_substrate Assess Substrate Reactivity temp_ok->check_substrate Yes increase_temp->check_temp substrate_ok Substrate Activated? check_substrate->substrate_ok stronger_acid Use Stronger Acid (TfOH) or Convert to Acyl Chloride substrate_ok->stronger_acid No success Yield Improved substrate_ok->success Yes stronger_acid->success

Caption: A step-by-step guide to troubleshooting low yields in indanone cyclization reactions.

Category 2: Issues with Selectivity and Purity

Q2: My reaction produces a mixture of regioisomers. How can I improve the regioselectivity?

Regioisomer formation is a classic challenge in Friedel-Crafts reactions on substituted aromatic rings.[8] For instance, cyclizing 3-(m-tolyl)propanoic acid can yield both 4-methyl-1-indanone and 6-methyl-1-indanone.[8] The outcome is a delicate balance of electronic, steric, and reaction parameters.

Causality and Control Strategies:

  • Electronic Directing Effects: The existing substituents on the aromatic ring direct the electrophilic attack. The challenge lies in overriding the inherent electronic preference when it leads to the undesired isomer.

  • Catalyst and Solvent Choice: The nature of the acid catalyst and the solvent system can dramatically alter the isomer ratio.

    • Polyphosphoric Acid (PPA): The composition of PPA, specifically its P₂O₅ content, is a critical control element. PPA with a high P₂O₅ content (h-PPA) often favors the thermodynamically stable product, while PPA with a lower P₂O₅ content (l-PPA) can favor the kinetically controlled product. This has been used to selectively switch between regioisomers.[8][9]

    • Lewis Acids & Solvents: The choice of Lewis acid and solvent creates a specific steric and electronic environment. For example, in certain syntheses, nitromethane has been shown to be an excellent solvent for maximizing the formation of one regioisomer over another, likely due to its ability to modulate the reactivity of the catalyst.[7][8]

Competitive Formation of Regioisomers

G substrate 3-(m-tolyl)propanoic acid intermediate Acylium Ion Intermediate substrate->intermediate + Lewis/Brønsted Acid path_ortho Attack at Ortho Position (C4) intermediate->path_ortho path_para Attack at Para Position (C6) intermediate->path_para product_desired 4-Methyl-1-indanone (Desired Product) path_ortho->product_desired product_undesired 6-Methyl-1-indanone (Side Product) path_para->product_undesired

Caption: Electrophilic attack pathways leading to regioisomeric indanone products.

ParameterCondition 1Condition 2OutcomeReference
Catalyst PPA (low P₂O₅ content)PPA (high P₂O₅ content)Can switch regioselectivity.[8][9]
Solvent NitromethaneToluene / ChlorobenzeneNitromethane can provide optimal selectivity for specific isomers.[7]
Lewis Acid AlCl₃NbCl₅NbCl₅ can act as both reagent and catalyst, sometimes offering milder conditions.[5][10]

Table 1. Impact of Reaction Parameters on Regioselectivity in Indanone Synthesis.

Q3: I am observing high molecular weight impurities in my final product. What are they and how do I prevent their formation?

The presence of high molecular weight species often points to intermolecular side reactions competing with the desired intramolecular cyclization.

Causality and Prevention:

  • Intermolecular Acylation: At high substrate concentrations, the activated acylium ion of one molecule can acylate the aromatic ring of another molecule instead of its own. This leads to dimers and oligomers.[5]

    • Solution (High-Dilution Principle): The most effective way to suppress intermolecular reactions is to perform the synthesis under high-dilution conditions. This is achieved by adding the substrate (e.g., the 3-arylpropanoic acid or its acyl chloride) slowly over an extended period to a heated solution of the catalyst and solvent. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular pathway.[3]

  • Polymerization: Harsh reaction conditions, such as excessively high temperatures or the use of very strong acids for prolonged periods, can cause the starting material or the indanone product to polymerize.[3]

    • Solution: Carefully control the reaction temperature and time. Use the minimum temperature and reaction time required for complete conversion of the starting material, as determined by reaction monitoring (TLC/LC-MS).

Intramolecular vs. Intermolecular Acylation

G cluster_0 Desired Pathway (Favored at Low Concentration) cluster_1 Side Reaction (Favored at High Concentration) a Activated Substrate b Intramolecular Cyclization a->b c 1-Indanone Product b->c d Activated Substrate f Intermolecular Acylation d->f e Second Substrate Molecule e->f g Dimer / Polymer Byproduct f->g

Caption: Competing reaction pathways based on substrate concentration.

Category 3: Specific Byproduct Formation

Q4: My product appears to be contaminated with an indene derivative. Why does this happen?

The formation of indenes from indanones is typically the result of elimination reactions, which can be promoted by heat or acidic/basic conditions during the reaction or work-up.[3]

Causality and Prevention:

  • Cause: The indanone carbonyl can be enolized, and subsequent elimination of water (often acid-catalyzed at high temperatures) leads to the formation of a conjugated indene byproduct. This is particularly prevalent if the indanone has a substituent at the 2-position that can be easily eliminated.

  • Solution:

    • Strict Temperature Control: Avoid excessive heating during the reaction and subsequent distillation.[3]

    • Milder Work-up: Use a careful work-up procedure. Quench the reaction by pouring it onto ice and use a mild base (e.g., sodium bicarbonate solution) for neutralization to avoid harsh conditions that could promote elimination.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol is a generalized method. Optimal temperature and reaction times are substrate-dependent and should be determined by monitoring.

  • Preparation: To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Polyphosphoric Acid (PPA, ~10 times the weight of the substrate).

  • Heating: Heat the PPA to the desired reaction temperature (typically 80-120 °C) with vigorous stirring.

  • Substrate Addition: Add the 3-arylpropanoic acid to the hot PPA in one portion.

  • Reaction: Stir the mixture vigorously at the set temperature. Monitor the reaction progress by TLC (taking small aliquots, quenching with water, extracting with ethyl acetate, and spotting on a TLC plate).

  • Quenching: Once the reaction is complete, cool the mixture to approximately 60 °C and pour it carefully onto an equal volume of crushed ice with stirring.

  • Extraction: After the ice has melted, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure 1-indanone.

Protocol 2: Milder Cyclization via Acyl Chloride using Niobium Pentachloride (NbCl₅)

This method is advantageous for acid-sensitive substrates and proceeds under milder conditions.[5][10] NbCl₅ acts to generate the acyl chloride in situ before catalyzing the cyclization.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the 3-arylpropanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add niobium pentachloride (NbCl₅, ~1.2 equivalents) to the solution at room temperature with stirring. The mixture may change color.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction & Work-up: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography.

References
  • Regioselective Synthesis of Indanones. The University of Groningen research portal. [Link]

  • Beckmann rearrangements of 1-indanone oxime derivatives using aluminum chloride and mechanistic considerations. DSpace at KIST. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]

  • 2-indanone. Organic Syntheses Procedure. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]

  • Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters - ACS Publications. [Link]

  • Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Chemistry Portal. [Link]

  • How can 2-indanone be prepared?. Chemistry Stack Exchange. [Link]

  • Process for preparing 1-indanones.
  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]

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Technical Support Center: Optimizing the Purity of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis and purification of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable β-keto ester intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and batch-to-batch consistency in your work.

Troubleshooting Guide: Common Purification Issues

This table outlines prevalent issues observed during the purification of this compound, their probable causes, and validated solutions.

Problem Probable Cause(s) Recommended Solution(s)
Yellow or Brownish Oil/Solid - Residual acidic or basic impurities from the work-up. - Thermal degradation. - Presence of colored byproducts from side reactions.- Ensure complete neutralization during the aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities. - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature. - Purify via column chromatography or recrystallization.
Low Yield After Purification - Incomplete reaction or significant side reactions. - Loss of product during extraction due to its moderate polarity. - Co-elution of the product with impurities during column chromatography. - Product loss during recrystallization.- Monitor the reaction progress by TLC to ensure completion. - Perform multiple extractions with a suitable solvent like ethyl acetate to maximize recovery. - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[1] - Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2][3]
Presence of Multiple Spots on TLC - Incomplete Dieckmann condensation. - Hydrolysis of the ester to the corresponding carboxylic acid. - Decarboxylation of the β-keto ester. - Intermolecular Claisen condensation byproducts.- Ensure anhydrous conditions and a sufficiently strong base for the Dieckmann condensation.[4] - Minimize contact with water and acidic/basic conditions, especially at elevated temperatures.[4] - Purify the crude product using column chromatography with a carefully selected eluent to separate the closely related impurities.
Product Fails to Solidify - Presence of impurities that inhibit crystallization. - The compound exists as a persistent oil.- Purify the oil by column chromatography to remove impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the sample for an extended period. - Consider a two-solvent recrystallization system.[5]
Broad or Inconsistent Melting Point - The sample is impure.- Recrystallize the product until a sharp and consistent melting point is obtained. - Confirm purity using analytical techniques such as NMR and HPLC.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (Post-Workup) Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification TLC TLC Analysis Column->TLC Fraction Analysis NMR NMR Spectroscopy Recrystallization->NMR PureProduct Pure Product Recrystallization->PureProduct TLC->Column Optimize Eluent NMR->PureProduct

Caption: A general workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound synthesized via Dieckmann condensation?

A1: The primary impurities arise from the inherent reactivity of the starting materials and the product under the reaction conditions. These include:

  • Unreacted Starting Diester: Incomplete cyclization will leave the starting diester, such as dimethyl 2-(2-methoxycarbonylbenzyl)malonate, in the crude product.

  • Hydrolysis Product (β-Keto Acid): The ester functionality is susceptible to hydrolysis, especially if the reaction is not performed under strictly anhydrous conditions or during aqueous workup. This forms the corresponding β-keto acid, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.

  • Decarboxylation Product (1-Indanone): β-keto acids are thermally unstable and can readily undergo decarboxylation to yield 1-indanone. The β-keto ester itself can also decarboxylate under harsh conditions.

  • Intermolecular Condensation Products: If the intramolecular Dieckmann condensation is not efficient, intermolecular Claisen condensation between two molecules of the starting diester can occur, leading to oligomeric byproducts.[6]

Q2: My purified product is a persistent yellow oil. How can I induce crystallization?

A2: It is not uncommon for this compound to initially be an oil, even after chromatographic purification.[1] To induce crystallization:

  • Ensure High Purity: The presence of even small amounts of impurities can significantly inhibit crystallization. Re-purification by column chromatography may be necessary.

  • Scratching: Use a glass rod to scratch the inner surface of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the oil. This "seed" will act as a template for further crystallization.

  • Solvent-Assisted Crystallization: Dissolve the oil in a minimal amount of a volatile solvent in which it is highly soluble (e.g., diethyl ether or dichloromethane). Then, slowly add a non-polar solvent in which the compound is insoluble (e.g., hexane or pentane) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a loosely capped vial.

  • Low-Temperature Storage: Store the purified oil at a low temperature (e.g., in a refrigerator or freezer) for an extended period. The reduced thermal energy can promote the ordering of molecules into a crystal lattice.

Q3: What is the best solvent system for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2][3] For a polar compound like a β-keto ester, a common strategy is to use a solvent pair.[7]

  • Single Solvent Systems: Ethanol or isopropanol can be effective. Dissolve the compound in a minimal amount of the hot solvent and allow it to cool slowly.

  • Two-Solvent Systems: A popular choice is a mixture of a more polar solvent that dissolves the compound well and a less polar "anti-solvent" that induces precipitation.[5] Common pairs include:

    • Ethyl acetate/Hexane

    • Acetone/Hexane

    • Dichloromethane/Hexane

    • Methanol/Water[8]

Experimental Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q4: How can I use Thin Layer Chromatography (TLC) to monitor the purification process effectively?

A4: TLC is an indispensable tool for assessing the purity of fractions during column chromatography and for monitoring the progress of a recrystallization.

  • Choosing an Eluent: A good starting point for the eluent is a mixture of hexane and ethyl acetate. A common ratio for this compound is in the range of 4:1 to 2:1 (hexane:ethyl acetate).

  • Visualization: Since this compound contains a conjugated system, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[9] For more sensitive visualization or for impurities that are not UV-active, various chemical stains can be used:

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with oxidizable functional groups. The β-keto ester will likely appear as a yellow spot on a purple background.

    • p-Anisaldehyde Stain: This is a good general-purpose stain that often gives a range of colors for different functional groups upon heating.[10]

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[11]

Q5: What key features should I look for in the ¹H NMR spectrum to confirm the purity of my product?

A5: The ¹H NMR spectrum is a powerful tool for confirming the structure and assessing the purity of this compound.

  • Expected Signals:

    • Aromatic protons: You should observe signals in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the four protons on the benzene ring.

    • Methine proton (α-proton): A signal for the proton at the 2-position, adjacent to both the ketone and the ester, will be present. Its chemical shift will be influenced by the enol content.

    • Methylene protons: The two protons of the CH₂ group at the 3-position will appear as a multiplet.

    • Methyl ester protons: A sharp singlet corresponding to the three protons of the methyl group (OCH₃) will be observed, typically around δ 3.7-3.8 ppm.[1]

  • Signs of Impurities:

    • Starting Material: The presence of signals corresponding to the starting diester.

    • Hydrolysis: A broad singlet in the region of δ 10-12 ppm would indicate the presence of the carboxylic acid proton from the hydrolyzed product.

    • Decarboxylation: Signals corresponding to 1-indanone would be observed.

    • Residual Solvent: Sharp singlets corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) may be present.

By carefully analyzing the integration of the signals, you can quantify the purity of your sample.[12]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules. 2020;25(5):1141. Available from: [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]

  • Chemistry LibreTexts. 7.8: TLC Visualization Methods. Available from: [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In: Organic Chemistry. Available from: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]

  • TLC Visualization Solutions. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Korovina, N. Recrystallization Technique for Organic Chemistry. YouTube. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • Sci Vis Lab. Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]

  • University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Chad's Prep. 21.6b Dieckmann Condensation Reactions. YouTube. Available from: [Link]

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Available from: [Link]

  • Organic Chemistry Lab Techniques. Visualizing a TLC plate. YouTube. Available from: [Link]

  • Chad's Prep. 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available from: [Link]

  • Reddit. Visualisation of saturated ester on tlc. r/chemistry. Available from: [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Organic Syntheses. 2-indanone. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Professor Dave Explains. Claisen Condensation and Dieckmann Condensation. YouTube. Available from: [Link]

  • Google Patents. US6548710B2 - Process for preparing 1-indanones.
  • PMC. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • KPU Pressbooks. 8.2 Other types of Claisen Condensation – Organic Chemistry II. Available from: [Link]

  • ResearchGate. How to purify esterefication product?. Available from: [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Available from: [Link]

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Technical Support Center: Troubleshooting Dieckmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our aim is to provide you with the expertise to not only solve immediate experimental issues but also to proactively design more robust and higher-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: My Dieckmann condensation is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?

A1: A low or zero yield in a Dieckmann condensation typically points to one of several critical factors. Before delving into more complex troubleshooting, always verify the following fundamentals:

  • Reagent Quality: Ensure the absolute dryness of your solvent and the high purity of your diester starting material. The strong bases used are extremely sensitive to moisture, and protic impurities will quench the base, halting the reaction. Similarly, impurities in the starting material can lead to unforeseen side reactions.

  • Base Stoichiometry and Integrity: The Dieckmann condensation requires at least one full equivalent of base. This is because the final, thermodynamically stable product is the enolate of the β-keto ester; its formation is the driving force of the reaction.[1][2] If less than a stoichiometric amount of base is used, the equilibrium will not favor the product. Ensure your base has not degraded during storage; for example, sodium hydride should be a fine, grey powder, not clumped or white.

  • Reaction Temperature: While some Dieckmann condensations proceed at room temperature or with heating, many modern protocols using strong, non-nucleophilic bases like LDA or LHMDS are performed at low temperatures (e.g., -78 °C) to minimize side reactions.[3] Ensure your reaction temperature is appropriate for the base and substrate you are using.

  • Inert Atmosphere: The enolates formed during the reaction are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative side reactions that can consume starting material and lower the yield.

Q2: I am observing the formation of a significant amount of a high-molecular-weight byproduct. What is likely happening and how can I prevent it?

A2: The formation of high-molecular-weight byproducts is a classic sign of intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation.[4][5] This is especially prevalent when attempting to form rings larger than seven members, as the entropic cost of bringing the two ends of a long diester chain together becomes significant.[4][6]

To favor the intramolecular pathway, you should employ the principle of high dilution . By adding the diester substrate slowly to a solution of the base, the concentration of the diester at any given moment remains very low. This low concentration statistically favors the reactive ends of the same molecule finding each other over reacting with a different molecule.

Experimental Protocol: High Dilution Addition

  • Set up your reaction vessel with the chosen solvent and base under an inert atmosphere.

  • Dissolve your diester starting material in a volume of anhydrous solvent.

  • Using a syringe pump, add the diester solution to the stirred base solution over a prolonged period (e.g., 4-12 hours). The exact rate will depend on the scale and reactivity of your substrate.

  • Maintain the reaction temperature and inert atmosphere throughout the addition and for a designated period afterward to ensure complete reaction.

Q3: My starting material is an unsymmetrical diester. How can I control which enolate forms to achieve the desired regioisomer?

A3: Regioselectivity in unsymmetrical diesters is a common challenge. The product distribution is determined by which α-proton is abstracted by the base. Control can be achieved by considering two factors:

  • Acidity of the α-protons: The base will preferentially abstract the most acidic proton. For instance, an α-proton on a carbon that is also substituted with an electron-withdrawing group will be more acidic. Similarly, the α-protons of a ketone are more acidic (pKa ≈ 19) than those of an ester (pKa ≈ 24).[7]

  • Steric Hindrance: In cases where the acidity is similar, a sterically hindered base (e.g., Lithium diisopropylamide - LDA) will preferentially deprotonate the less sterically hindered α-carbon.[8] Conversely, a smaller base like sodium hydride may show less selectivity.

To favor a specific regioisomer, you can:

  • Use a strong, sterically hindered base at low temperature: This is the most common strategy for kinetic control, favoring the formation of the less sterically hindered enolate.

  • Modify the substrate: If possible, introduce a substituent that enhances the acidity of the desired α-proton.

Troubleshooting Guide: Specific Issues

Issue 1: Reaction yields the desired product, but also a significant amount of a product resulting from transesterification.
  • Causality: This occurs when the alkoxide base used (e.g., sodium ethoxide) does not match the alkyl group of the diester (e.g., a dimethyl ester). The alkoxide can act as a nucleophile, attacking the ester carbonyl and leading to an exchange of the alkyl groups.[8]

  • Solution: Always match the alkoxide base to the ester. For a diethyl ester, use sodium ethoxide. For a dimethyl ester, use sodium methoxide.

  • Alternative Solution: Employ a base that is non-nucleophilic and will not cause transesterification. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they are primarily basic and not nucleophilic.[9] Lithium-based amide bases like LDA and LHMDS are also highly effective.[3]

Issue 2: The reaction appears to work (TLC analysis shows consumption of starting material) but upon acidic workup, the starting material is recovered.
  • Causality: This is a strong indication that the final, crucial deprotonation of the β-keto ester product is not occurring or is reversible. The equilibrium for the initial condensation is often not strongly favorable. The reaction is driven to completion by the irreversible deprotonation of the newly formed β-keto ester (pKa ≈ 11), which is significantly more acidic than the alcohol byproduct.[10] If the product formed has no α-proton between the two carbonyls (i.e., it is substituted at that position), this final deprotonation cannot happen. The reaction can then undergo a retro-Claisen (retro-Dieckmann) cleavage during workup, regenerating the starting material.[11][12]

  • Solution:

    • Verify Substrate Structure: Ensure your target molecule will have an enolizable proton on the carbon between the two carbonyl groups. If your synthetic plan requires a quaternary carbon at this position, the Dieckmann condensation may not be a suitable final step.

    • Ensure Sufficient Base: As mentioned in FAQ 1, use at least a full equivalent of a strong base to ensure this final deprotonation can occur and drive the reaction to completion.

Issue 3: Difficulty in forming rings smaller than 5 members or larger than 7 members.
  • Causality: The Dieckmann condensation is most effective for forming sterically stable five- and six-membered rings.[5][6]

    • Small Rings (3-4 members): These are highly strained and their formation is energetically unfavorable.[4]

    • Medium to Large Rings (8+ members): The likelihood of the two ends of the long carbon chain encountering each other decreases due to entropy, making the competing intermolecular reaction more probable.[3][4]

  • Solution: For larger rings, the use of high dilution conditions is essential (see FAQ 2). For very large rings (12+ members), alternative cyclization strategies may need to be considered.

Visualizing the Process

The Dieckmann Condensation Mechanism

The reaction proceeds through a series of equilibrium steps, ultimately driven forward by the formation of a stable enolate.

Dieckmann_Mechanism cluster_steps Reaction Pathway cluster_workup Acidic Workup A 1. Diester Starting Material B 2. Enolate Formation (Base abstracts α-proton) A->B + Base C 3. Intramolecular Nucleophilic Attack B->C Cyclization D 4. Tetrahedral Intermediate C->D E 5. Elimination of Alkoxide (RO⁻) D->E - RO⁻ F 6. β-Keto Ester Product E->F G 7. Final Deprotonation (Driving Force) F->G + Base H 8. Stable Enolate (Final Product before Workup) G->H I 9. Protonation H->I + H₃O⁺ J Final Neutral β-Keto Ester I->J

Caption: The stepwise mechanism of the Dieckmann condensation.

Troubleshooting Logic Flow

When a reaction fails, a systematic approach can quickly identify the root cause.

Troubleshooting_Flowchart start Reaction Failure (Low/No Yield) check_basics Check Basics: - Dry Solvents? - Active Base? - Inert Atmosphere? - Correct Stoichiometry? start->check_basics check_byproducts Analyze Byproducts check_basics->check_byproducts Basics OK intermolecular High MW Polymer? (Intermolecular Reaction) check_byproducts->intermolecular Yes retro_claisen Starting Material Recovered? check_byproducts->retro_claisen No solution_high_dilution Action: Use High Dilution Conditions intermolecular->solution_high_dilution solution_check_proton Action: Check for Enolizable Proton in Product Structure retro_claisen->solution_check_proton success Reaction Success solution_high_dilution->success solution_check_proton->success

Caption: A logical workflow for troubleshooting common Dieckmann condensation issues.

Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Ring Size 5 or 6 membersOptimal Stability: These rings have minimal angle and torsional strain.[6] Smaller rings are too strained; larger rings favor intermolecular side reactions.[4][5]
Base Type Alkoxides (NaOR), NaH, t-BuOK, LDA, LHMDSAlkoxides: Must match the ester to prevent transesterification.[8] NaH/t-BuOK: Strong, non-nucleophilic bases.[9] LDA/LHMDS: Strong, bulky bases for kinetic control and low temperatures.[3]
Base Stoichiometry ≥ 1.0 equivalentRequired to deprotonate the final β-keto ester, which drives the reaction equilibrium towards the product.[2]
Solvent Anhydrous Aprotic (THF, Toluene, Benzene)Must be scrupulously dry. Aprotic solvents stabilize the enolate intermediate.[3] Protic solvents (e.g., ethanol) can be used with matching alkoxide bases.
Concentration Standard or High DilutionStandard: For 5- and 6-membered rings. High Dilution: Essential for >7-membered rings to prevent intermolecular polymerization.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the highly reactive enolate intermediate.

References

  • Wikipedia. (2023). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

  • Chemistry Notes. (2023). Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Retrieved from [Link]

  • YouTube. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Reddit. Retrieved from [Link]

  • Science Info. (2023). Dieckmann Condensation: Mechanism, Applications, Limitations. Science Info. Retrieved from [Link]

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Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of alternative catalysts in this important transformation. The intramolecular cyclization to form the indanone ring system is a critical step, and moving beyond traditional catalysts like aluminum chloride (AlCl₃) can offer significant advantages in terms of mildness, selectivity, and environmental impact. This resource will help you navigate the challenges and optimize your reaction conditions when employing these modern catalytic systems.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound using alternative catalysts. The solutions provided are based on mechanistic understanding and practical laboratory experience.

Problem 1: Low to No Product Formation with Metal Triflate Catalysts (e.g., Sc(OTf)₃, Tb(OTf)₃)

Question: I am attempting an intramolecular Friedel-Crafts acylation of the appropriate precursor to this compound using scandium triflate, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in metal triflate-catalyzed intramolecular acylations is a common issue that can often be resolved by systematically evaluating several reaction parameters. Metal triflates are known for being water-tolerant Lewis acids, but their activity can still be hampered by certain conditions.[1]

Troubleshooting Steps:

  • Verify Precursor Quality and Anhydrous Conditions: While metal triflates are more water-tolerant than traditional Lewis acids like AlCl₃, the presence of excess moisture can still lead to catalyst deactivation and hydrolysis of the starting material or product.[2] Ensure your starting diester or acid chloride precursor is pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Reaction Temperature: Intramolecular Friedel-Crafts reactions often require significant thermal energy to overcome the activation barrier, especially with less reactive aromatic systems. Some literature procedures using terbium triflate (Tb(OTf)₃) for similar transformations have employed temperatures as high as 250 °C in high-boiling solvents like o-dichlorobenzene.[2]

  • Increase Catalyst Loading: While catalytic amounts are desired, for challenging substrates or initial optimizations, increasing the catalyst loading from a typical 5-10 mol% to 20 mol% can significantly improve the reaction rate.

  • Consider a Different Metal Triflate: The Lewis acidity of metal triflates varies. If scandium triflate is proving ineffective, consider trying a different one such as bismuth triflate (Bi(OTf)₃) or praseodymium triflate (Pr(OTf)₃), which have shown high activity in Friedel-Crafts acylations.[1][3]

  • Use of Co-catalysts or Additives: In some cases, the addition of a mild base scavenger or a co-catalyst can enhance the reaction. For Dieckmann-type condensations, which are conceptually related, a stoichiometric base is required. Ensure your chosen synthetic route is appropriate for a Lewis acid-catalyzed cyclization.[4]

Problem 2: Formation of Side Products and Regioisomers with Organocatalysts

Question: I am exploring an organocatalyzed intramolecular Friedel-Crafts alkylation route to a precursor of the target molecule, but I am struggling with the formation of multiple side products and poor regioselectivity. How can I improve the selectivity of my reaction?

Answer:

Organocatalysis offers a powerful, metal-free approach, but achieving high selectivity can be challenging and is highly dependent on the catalyst structure and reaction conditions.[5]

Troubleshooting Steps:

  • Catalyst Selection is Key: The steric and electronic properties of the organocatalyst are paramount. For reactions involving iminium ion intermediates, MacMillan's imidazolidinone catalysts are often a good starting point.[5] If you are using a Brønsted acid catalyst, consider options like N-triflylphosphoramide (NTPA) which has shown efficacy in similar transformations.[6]

  • Solvent Optimization: The polarity and coordinating ability of the solvent can dramatically influence the reaction pathway and the stability of intermediates. A screen of non-polar (e.g., toluene, dichloromethane) and polar aprotic (e.g., THF, acetonitrile) solvents is recommended. Diethyl ether has been shown to be effective in some organocatalytic intramolecular alkylations.[5]

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired transformation. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly improve selectivity by favoring the kinetically controlled product.[5]

  • Control the Rate of Addition: Slow addition of the substrate to the catalyst solution can help to maintain a low concentration of reactive intermediates, which can suppress the formation of intermolecular side products.

Problem 3: Catalyst Deactivation and Difficult Recovery with Heterogeneous Catalysts

Question: I am using a solid acid catalyst, such as a zeolite or Nafion-H, for the intramolecular acylation. While initially active, the catalyst seems to lose its efficacy upon reuse. What is causing this deactivation and how can I regenerate my catalyst?

Answer:

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture. However, their deactivation is a common problem that can arise from several factors.[7][8]

Troubleshooting Steps:

  • Identify the Cause of Deactivation:

    • Fouling/Coking: The most common cause is the deposition of carbonaceous materials (coke) on the active sites of the catalyst.[7][8] This is more likely to occur at higher reaction temperatures.

    • Poisoning: Strong adsorption of impurities from the starting materials or solvents, or even the product itself, can block the active sites.[9]

    • Leaching: Active species may leach from the solid support into the reaction medium, leading to a permanent loss of activity.

  • Catalyst Regeneration Protocols:

    • Washing: A simple washing step with an appropriate solvent can sometimes remove adsorbed impurities or products that are causing deactivation.

    • Calcination for Coking: For coke removal, a controlled oxidation at high temperatures (calcination) is often effective. This involves heating the catalyst in a stream of air or a mixture of an inert gas and oxygen. The temperature and oxygen concentration must be carefully controlled to avoid thermal damage to the catalyst.[7]

    • Acid Treatment for Nafion-H: Nafion-H can often be regenerated by washing with a strong acid (e.g., sulfuric acid) followed by thorough rinsing with deionized water to remove any residual acid.[10]

  • Preventing Deactivation:

    • Purify Starting Materials: Ensure that your starting materials and solvents are free from impurities that could act as catalyst poisons.

    • Optimize Reaction Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate to minimize coking.

    • Modify the Catalyst Support: In some cases, modifying the support material can improve the stability of the catalyst and reduce leaching.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ionic liquids as a medium for the synthesis of this compound?

A1: Ionic liquids (ILs) offer several potential benefits. They can act as both the solvent and the catalyst (if they are acidic or basic).[11][12] Their negligible vapor pressure makes them environmentally friendlier than volatile organic solvents.[13] Furthermore, the product can often be easily separated by extraction with a conventional organic solvent, allowing for the recycling and reuse of the ionic liquid-catalyst system.[14]

Q2: I am considering a photocatalytic approach. What are the common challenges and how can they be addressed?

A2: Photocatalysis is an emerging and powerful method for indanone synthesis.[15][16] Common challenges include:

  • Side Product Formation: Over-reduction or side reactions of radical intermediates can occur.[17] Careful control of the light source, reaction time, and temperature is crucial.

  • Low Quantum Yield: The efficiency of the photocatalytic cycle can be low. Screening different photocatalysts (e.g., iridium or ruthenium complexes) and optimizing the solvent system can improve the quantum yield.[18]

  • Substrate Scope Limitations: The reaction may not be general for all substituted aromatic precursors. Electron-donating or -withdrawing groups on the aromatic ring can significantly affect the reaction outcome.

Q3: Can I use Niobium Pentachloride (NbCl₅) as an alternative to AlCl₃ for the intramolecular Friedel-Crafts acylation?

A3: Yes, NbCl₅ has been successfully used as a Lewis acid catalyst for the synthesis of 1-indanones from 3-arylpropanoic acids.[10][19] A key advantage is that the reaction can often be performed under milder conditions (e.g., at room temperature) compared to traditional methods.[20] NbCl₅ is believed to act both as a reagent to generate the acyl chloride in situ and as a catalyst for the subsequent cyclization.[20]

Q4: How does the choice of base affect Dieckmann condensations for forming the indanone ring?

A4: The Dieckmann condensation is a base-mediated intramolecular Claisen condensation of a diester.[4] The choice of base is critical to avoid side reactions like saponification of the ester. A non-nucleophilic alkoxide base where the alkyl group matches the ester (e.g., sodium methoxide for a methyl ester) is typically used to prevent transesterification. The use of a strong, non-nucleophilic base like sodium hydride is also common. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is an irreversible acid-base reaction.[4]

Performance Comparison of Alternative Catalysts

The following table summarizes typical reaction conditions and outcomes for various alternative catalytic systems for the synthesis of indanone derivatives.

Catalyst SystemPrecursor TypeTypical ConditionsYieldKey Advantages/Disadvantages
Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃)3-Arylpropionic AcidHigh Temperature (up to 250 °C), o-dichlorobenzeneUp to 74%Water-tolerant, catalytic amounts. High temperatures may be required.[2]
Niobium Pentachloride (NbCl₅)3-Arylpropionic AcidDichloromethane, Room TemperatureGoodMild conditions, in situ acyl chloride formation.[19][20]
Organocatalysts (e.g., MacMillan's catalyst)Indolyl α,β-unsaturated aldehydesLow Temperature (-40 to 0 °C), Diethyl etherHigh (for specific substrates)Metal-free, enantioselective potential. Substrate scope can be limited.[5]
Photoredox Catalysis (e.g., Ir or Ru complexes)Aryl carboxylic acid and alkyneBlue LEDs, H₂O as additive, 100 °CUp to 86%Utilizes visible light, novel reaction pathways. May require elevated temperatures and screening of additives.[18]
Ionic Liquids (e.g., acidic chloroaluminates)3-Arylpropionic AcidModerate to high temperaturesGoodRecyclable medium, can act as both solvent and catalyst. Viscosity can be an issue.[14]
Heterogeneous Catalysts (e.g., Nafion-H)Phenylpropionic acid chlorideRefluxing benzene90%Easy separation and recyclability. Prone to deactivation.[10]

Experimental Protocols

Protocol 1: NbCl₅-Catalyzed Intramolecular Acylation of a 3-Arylpropionic Acid Precursor

This protocol is adapted from literature procedures for the synthesis of 1-indanones.[20]

  • To a stirred solution of the 3-arylpropionic acid precursor (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add niobium pentachloride (NbCl₅) (1.2 mmol).

  • Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Protocol 2: Dieckmann Condensation using Sodium Hydride

This is a general protocol for the synthesis of the target molecule via an intramolecular Dieckmann condensation.[21]

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol).

  • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF) (10 mL) to the flask.

  • To this suspension, add a solution of the precursor diester, methyl 2-(2-(methoxycarbonyl)ethyl)benzoate (1.0 mmol), in anhydrous THF (5 mL) dropwise at room temperature over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in Metal Triflate Catalysis

low_yield_troubleshooting start Low Yield with Metal Triflate Catalyst check_reagents Verify Purity and Dryness of Reagents & Solvents start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK end_good Improved Yield check_reagents->end_good Impurity Found & Rectified increase_loading Increase Catalyst Loading (e.g., to 20 mol%) increase_temp->increase_loading No Improvement increase_temp->end_good Yield Improves change_catalyst Screen Alternative Metal Triflates (e.g., Bi(OTf)3) increase_loading->change_catalyst No Improvement increase_loading->end_good Yield Improves change_catalyst->end_good Yield Improves end_bad Yield Still Low change_catalyst->end_bad No Improvement

Caption: A flowchart for troubleshooting low product yield in metal triflate-catalyzed reactions.

General Mechanism for Dieckmann Condensation

dieckmann_condensation diester Precursor Diester enolate Enolate Formation -H+ diester->enolate Base (e.g., NaH) cyclization Intramolecular Cyclization enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate expulsion Expulsion of Leaving Group -MeO- intermediate->expulsion beta_keto_ester β-Keto Ester Product expulsion->beta_keto_ester deprotonation Irreversible Deprotonation Drives Equilibrium beta_keto_ester->deprotonation Base final_product Final Product after Acidic Workup deprotonation->final_product H3O+

Caption: A simplified mechanism of the Dieckmann condensation for indanone synthesis.

References

  • The Journal of Organic Chemistry. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Available from: [Link]

  • The Journal of Organic Chemistry. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Available from: [Link]

  • Organic Letters. Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Available from: [Link]

  • ResearchGate. Reaction development. a Proposed mechanism for synthesis of indanone. b... Available from: [Link]

  • The Journal of Organic Chemistry. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Available from: [Link]

  • Ionic Liquids in Synthesis. (Book) Available from: [Link]

  • ResearchGate. Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. Available from: [Link]

  • ACS Omega. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Available from: [Link]

  • ACS Omega. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Available from: [Link]

  • ResearchGate. The regeneration or disposal of deactivated heterogeneous catalysts. Available from: [Link]

  • ResearchGate. AlCl3‐promoted stereoselective synthesis of 1‐indanone derivatives. Available from: [Link]

  • Deactivation of heterogeneous catalysts. (Presentation) Available from: [https://www.slideshare.net/JAYARAMANS S/deactivation-of-heterogeneous-catalysts]([Link] S/deactivation-of-heterogeneous-catalysts)

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Available from: [Link]

  • MDPI. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Available from: [Link]

  • ResearchGate. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Available from: [Link]

  • ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Available from: [Link]

  • e-Publications@Marquette. Chiral Ionic Liquids:â•› Synthesis, Properties, and Enantiomeric Recognition. Available from: [Link]

  • DORAS | DCU Research Repository. Organic Synthesis in Ionic Liquids. Available from: [Link]

  • ResearchGate. Asymmetric fluorinations of 1‐indanone‐2‐carboxylates and their... Available from: [Link]

  • Beilstein Archives. Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xant. Available from: [Link]

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  • ResearchGate. Preparation of alkyl 1-indanone-2-carboxylates 1 and 2. Available from: [Link]

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  • Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Available from: [Link]

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"stability and storage of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and proper storage of this valuable synthetic intermediate. Here, we address common questions and provide in-depth troubleshooting guides based on the fundamental chemistry of β-keto esters and our extensive experience in handling sensitive chemical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid material should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] Several suppliers also indicate that storage at room temperature under an inert atmosphere is acceptable for shorter periods.[2] The key is to minimize exposure to moisture, light, and oxygen.

Q2: I've noticed the color of my solid sample has changed from white/light yellow to a darker yellow or orange over time. Is it still usable?

A2: A slight color change may not necessarily indicate significant degradation, but it warrants investigation. We recommend performing a purity analysis, for example, by HPLC or NMR, to assess the integrity of the material. The color change could be due to the formation of minor impurities or oligomerization products, potentially initiated by exposure to light or air.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While colder temperatures generally slow down chemical degradation, storing this compound at -20°C is not typically necessary and may introduce issues with moisture condensation upon removal from the freezer. If you do choose to store it at -20°C, it is crucial to allow the container to warm to room temperature completely before opening to prevent water from condensing on the solid.

Q4: What are the primary degradation pathways for this compound?

A4: As a β-keto ester, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester can be hydrolyzed to its corresponding β-keto acid, 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid, particularly in the presence of acid or base.[3][4]

  • Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide to form 1-indanone.[3][4][5] This decarboxylation can also occur directly from the ester under harsh conditions (e.g., high heat).

Troubleshooting Guides

Issue 1: Inconsistent Results in Solution-Based Assays

Symptoms:

  • Poor reproducibility of kinetic data.

  • Gradual loss of compound potency in solution over the course of an experiment.

  • Appearance of unexpected peaks in HPLC analysis of the reaction mixture.

Root Cause Analysis:

The primary suspect is the instability of the β-keto ester in the chosen solvent system, especially over extended periods. The rate of hydrolysis is significantly influenced by the pH of the medium.[6]

Investigative Workflow:

Caption: Workflow for troubleshooting solution instability.

Mitigation Strategies:

  • Fresh is Best: Always prepare solutions of this compound immediately before use.

  • Solvent Choice: If possible, use anhydrous aprotic solvents such as DMSO or THF. If aqueous solutions are necessary, use a buffered system, ideally between pH 6 and 7, to minimize acid- or base-catalyzed hydrolysis.

  • Temperature Control: Keep stock solutions and reaction mixtures cooled when not in immediate use.

Issue 2: Poor Peak Shape in Reverse-Phase HPLC Analysis

Symptoms:

  • Broad, tailing, or split peaks for the main compound.

  • Inconsistent retention times.

Root Cause Analysis:

This is a classic issue with β-keto esters in reverse-phase HPLC and is often due to keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms, which can have different retention characteristics and may interconvert on the timescale of the chromatographic separation, leading to poor peak shape.[7]

Corrective Actions:

  • Mobile Phase Optimization:

    • pH Adjustment: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can often protonate the enolate form and drive the equilibrium towards the keto form, resulting in a sharper peak.

    • Temperature: Increasing the column temperature (e.g., to 40°C) can accelerate the interconversion of tautomers, causing them to elute as a single, sharp peak.[7]

  • Alternative Chromatography: Consider using a mixed-mode column that can provide alternative separation mechanisms less sensitive to tautomerism.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[8]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • Calibrated photostability chamber

  • Calibrated oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method (see Protocol 2).

Expected Degradation Products:

Stress ConditionPrimary Expected Degradant(s)Secondary Expected Degradant(s)
Acid/Base Hydrolysis1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid1-indanone
Oxidative DegradationHydroxylated indanone derivatives[9]Ring-opened products
Thermal Degradation1-indanoneOligomers/Polymers
PhotodegradationPhotoenols, ortho-benzylbenzophenone derivatives[10]Complex mixture of products
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C
Detection 254 nm
Injection Vol. 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main peak.

Data Interpretation:

HPLC_Data_Interpretation Analyze_Sample Analyze Stressed Sample by HPLC Peak_Purity Assess Peak Purity of Parent Compound Analyze_Sample->Peak_Purity Resolution Check Resolution Between Parent and Degradant Peaks Peak_Purity->Resolution Good_Resolution Resolution > 2? Resolution->Good_Resolution Method_Suitable Method is Stability-Indicating Good_Resolution->Method_Suitable Yes Optimize_Method Optimize Mobile Phase/Gradient Good_Resolution->Optimize_Method No Optimize_Method->Analyze_Sample

Caption: Decision tree for HPLC method suitability.

References

  • Lhiaubet-Vallet, V., Miranda, M. A., & Encinas, S. (2003). Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. Journal of the Brazilian Chemical Society, 14, 259-264. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(8), 328-345. Available at: [Link]

  • Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of. beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 115(24), 11377-11384. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]

  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of. beta.-hydroxy ketones. The Journal of Organic Chemistry, 34(9), 2506-2509. Available at: [Link]

  • Zuman, P. (1969). Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria. Talanta, 16(7), 975-993. Available at: [Link]

  • Resnick, S. M., & Gibson, D. T. (1996). Regiospecific and stereoselective hydroxylation of 1-indanone and 2-indanone by naphthalene dioxygenase and toluene dioxygenase. Applied and environmental microbiology, 62(4), 1364-1368. Available at: [Link]

  • Alsante, K. M., Hatajik, T. D., Horni, A., Lohr, L. L., & Sharp, T. R. (2003). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 27(2), 54-65.
  • The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s4), 16-25. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1A(R3) Stability testing of new drug substances and drug products. Step 2b. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 312866, this compound" PubChem. Available at: [Link].

  • Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link]

  • Jordan Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]

  • Saini, B., & Kumar, R. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in a Topical Pharmaceutical Dosage Formulation. ISRN Chromatography, 2013, 1-8. Available at: [Link]

  • Grote, A., Kress, J., & Schewe, H. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(5), 629-637. Available at: [Link]

  • Li, H., Liu, Y., Wang, Y., Zhang, Y., & Wang, J. (2018). Development and Validation of a Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Molecules, 23(10), 2589. Available at: [Link]

  • ResearchGate. (1969). Thermal decomposition of .beta.-hydroxy ketones. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10910629, ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate" PubChem. Available at: [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10375253, methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" PubChem. Available at: [Link].

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • National Center for Biotechnology Information. (2008). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E Structure Reports Online, 64(Pt 3), o541. Available at: [Link]

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"handling and safety precautions for methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth handling protocols, safety precautions, and troubleshooting advice. As a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science, a thorough understanding of its properties is crucial for successful and safe experimentation. This guide moves beyond simple instructions to explain the chemical reasoning behind each recommendation, ensuring both safety and experimental integrity.

Section 1: Compound Profile & GHS Hazard Data

Before handling, it is essential to be familiar with the fundamental properties and hazards of the compound.

Key Compound Properties
PropertyValueSource(s)
CAS Number 22955-77-7[1][2]
Molecular Formula C₁₁H₁₀O₃[1][2]
Molecular Weight 190.19 g/mol [2]
Physical Form Crystalline solid; may appear as a yellow oil that solidifies upon standing.[1][3]
Melting Point Approx. 75-77 °C
Solubility Poorly soluble in water; moderately soluble in organic solvents such as ethyl acetate and tetrahydrofuran (THF).
GHS Hazard Classification

This compound must be handled with care, recognizing its potential hazards as defined by the Globally Harmonized System (GHS).[4]

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity, Oral; Skin & Eye Irritation; STOT SE

Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Source(s):[1][4][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers, providing explanations grounded in the compound's chemical nature.

Handling & Personal Protective Equipment (PPE)

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: Due to its classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is non-negotiable[1][4]. The goal is to create a complete barrier against exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. This compound is a ketone, so specialized gloves may be necessary for prolonged handling[6][7]. Always inspect gloves before use and use proper removal technique to avoid skin contact with the glove's outer surface[8].

  • Eye & Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhaling dust or vapors, which can cause respiratory irritation[4][8]. If a fume hood is not available, a respirator with an appropriate cartridge (e.g., P95 for nuisance dust or OV/AG/P99 for higher protection) is necessary[8].

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Mask / Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Mask / Respirator f3->f4

Caption: PPE Donning and Doffing Workflow.

Storage & Stability

Q: How should I properly store this compound to ensure its stability?

A: Proper storage is critical to maintain the compound's purity. Store it in a tightly sealed container in a cool, dry, and well-ventilated area[9]. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended[1][4]. This precaution is taken to prevent slow degradation via atmospheric moisture, which can lead to hydrolysis of the ester, and oxidation. Keep the container away from heat sources and direct sunlight.

Q: What are the signs of decomposition or instability I should watch for?

A: Visual inspection can often reveal degradation. Signs of decomposition include a significant color change (darkening from its typical solid or yellow oil appearance), clumping of the solid due to moisture absorption, or an unusual odor. If decomposition is suspected, it is advisable to verify the purity by an analytical method like TLC or LC-MS before use.

Reactivity & Incompatibilities

Q: This is a β-keto ester. What common reactions and incompatibilities should I be aware of?

A: The β-keto ester functionality is the core of this molecule's reactivity and dictates its handling requirements[10][11].

  • Acidity of α-Hydrogen: The hydrogen on the carbon between the two carbonyl groups (the α-carbon) is acidic. This makes the compound susceptible to deprotonation by bases. Avoid strong bases unless they are part of a planned reaction, as unintended enolate formation can lead to side reactions or decomposition.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions[10]. Be mindful of this when choosing reaction or workup conditions.

  • Reactivity with Nucleophiles: The ketone and ester carbonyls are electrophilic sites that can react with strong nucleophiles.

  • Incompatible Reagents: Avoid strong oxidizing agents and strong bases during storage. Synthesis procedures often involve highly reactive reagents like sodium hydride, highlighting the need to keep the compound isolated from such materials unless a specific reaction is intended[3][12].

First Aid & Emergencies

Q: What are the immediate first aid steps for accidental exposure?

A: In all cases of exposure, seek medical attention and show the attending physician the Safety Data Sheet (SDS) for the compound[8].

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration[8][13].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water[8][13].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[8][9].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting[14]. Never give anything by mouth to an unconscious person[8][9]. Call a poison control center or doctor immediately[9].

Section 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Problem: Unexpected Side Reaction or Low Yield
  • Symptom: Your reaction is not proceeding as expected. TLC or LC-MS analysis shows multiple unexpected spots, or the yield of your desired product is significantly lower than anticipated.

  • Causality & Solution: The reactivity of the β-keto ester is a likely culprit[10][11].

    • Check for Moisture: The compound is susceptible to hydrolysis. Ensure all your solvents and reagents are anhydrous. If water is present, you may be forming the corresponding β-keto acid, which could complicate the reaction or purification.

    • Base-Induced Side Reactions: If your reaction uses a base, the acidic α-proton may be involved. If you are using a strong, nucleophilic base (e.g., NaOH, MeO⁻), you might be causing hydrolysis or other side reactions. Consider switching to a non-nucleophilic base (e.g., DBU, NaH) if the goal is simply deprotonation for alkylation.

    • Thermal Stability: While stable at room temperature, prolonged heating at high temperatures could lead to decomposition. If your reaction requires heat, run a time-course study at a lower temperature to see if degradation can be minimized.

Problem: Difficulty Handling the Compound's Physical Form
  • Symptom: The compound, described as a solid, is behaving as a thick, difficult-to-transfer oil, or it is a very fine powder that easily becomes airborne.

  • Causality & Solution: This is a documented property of the compound; it can exist as a low-melting solid or an oil that solidifies on standing[3].

    • For Oily/Waxy Solids: To transfer a precise amount, gently warm the sealed container in a warm water bath (not exceeding 40-50°C) until the contents are fully molten. You can then transfer the required volume using a syringe or pipette. Always perform this in a fume hood.

    • For Fine Powders: To prevent creating dust, avoid vigorous shaking or scraping. Use an anti-static spatula and weigh the compound in a weigh boat inside a fume hood. If dust is unavoidable, ensure your respiratory protection is adequate[8].

Problem: Accidental Spill
  • Symptom: The compound has been spilled in the laboratory.

  • Protocol: Follow a structured response to ensure safety and effective cleanup. Do not let the product enter drains[8][14].

Spill_Response start Spill Occurs alert Alert personnel in the area. Evacuate if necessary. start->alert ppe Ensure proper PPE is worn (Gloves, Goggles, Lab Coat, Respirator if powder). alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite). ppe->contain cleanup Carefully sweep or scoop solid material into a labeled waste container. Avoid creating dust. contain->cleanup decon Decontaminate the area with soap and water. cleanup->decon dispose Dispose of waste as hazardous chemical waste. decon->dispose end Spill Cleanup Complete dispose->end

Caption: Decision Workflow for Spill Response.

Section 4: Disposal Protocol

Safe and compliant disposal is the final step of the experimental workflow.

  • Waste Collection: Collect all waste material, including excess reagent, reaction residues, and heavily contaminated items (like gloves or weigh boats), in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Professional Disposal: Do not dispose of this chemical down the drain or in regular trash. The waste must be handled by a licensed professional waste disposal service[8].

  • Incineration: The preferred method of disposal is in a chemical incinerator equipped with an afterburner and scrubber to handle potential hazardous combustion products like NOx[8].

  • Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in accordance with local and national regulations[8].

References

  • MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Capot Chemical.Link

  • SAFETY DATA SHEET - Indene. Sigma-Aldrich.Link

  • This compound | 22955-77-7. Sigma-Aldrich.Link

  • This compound. ChemShuttle.Link

  • METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. Chemicalbook.Link

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets. Echemi.Link

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.Link

  • Keto-Handler Plus Gloves. Global Glove.Link

  • This compound. PubChem, National Institutes of Health.Link

  • Personal Protective Equipment (PPE) Chemical Compatibility Chart. University of Tennessee Knoxville.Link

  • (PDF) Mastering β-keto esters. ResearchGate.Link

  • This compound. Sigma-Aldrich (Ambeed).Link

  • This compound | 22955-77-7. ChemicalBook.Link

  • This compound synthesis. ChemicalBook.Link

  • methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. PubChem, National Institutes of Health.Link

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Technical Support Center: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the workup procedure for this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies to ensure the successful isolation and purification of your target compound.

The synthesis of this compound is most commonly achieved via an intramolecular Dieckmann condensation of a suitable diester, such as methyl 2-(2-(methoxycarbonyl)benzyl)acetate.[1][2][3] This base-catalyzed cyclization is a powerful tool for the formation of five-membered rings.[2][4][5] The subsequent workup is critical for neutralizing the basic reaction mixture, isolating the desired β-keto ester, and removing impurities.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the workup procedure.

Quenching the Reaction

Question: My reaction mixture has formed a thick paste after refluxing with sodium hydride. How should I properly quench the reaction?

Answer: The formation of a thick paste is a common observation in Dieckmann condensations and indicates the formation of the sodium enolate salt of the product, which is often insoluble in the reaction solvent (e.g., THF).[8] Careful quenching is crucial to avoid uncontrolled reactions.

Recommended Protocol:

  • Cool the reaction mixture to room temperature or preferably to 0 °C in an ice bath.

  • Slowly and dropwise, add a quenching agent. Suitable options include:

    • Water[8]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution[9]

    • Dilute acid (e.g., 1 M HCl), added cautiously.

Causality and Expertise: The exothermicity of neutralizing the excess strong base (sodium hydride) and protonating the enolate requires slow and controlled addition of the quenching agent. Adding the quencher too quickly can lead to a rapid temperature increase, potentially causing side reactions or boiling of the solvent.

Acidification and Product Isolation

Question: What is the purpose of acidification after quenching, and what pH should I aim for?

Answer: Acidification is a critical step to protonate the enolate of the β-keto ester, which is formed under the basic reaction conditions, to yield the neutral product.[6][7][10] The enolate itself is often more soluble in the aqueous layer, so protonation is necessary for efficient extraction into an organic solvent.

Recommended Protocol:

  • After quenching, slowly add a dilute acid, such as 1 M or 5 M hydrochloric acid (HCl), while monitoring the pH of the aqueous layer with pH paper or a pH meter.[8]

  • Adjust the pH to be acidic, typically in the range of 3-5.

Trustworthiness of the Protocol: This pH range ensures complete protonation of the product while minimizing the risk of acid-catalyzed side reactions like hydrolysis of the methyl ester.

Question: I'm observing a low yield after extraction. What could be the cause?

Answer: A low yield after extraction can stem from several factors:

  • Incomplete Protonation: If the aqueous layer is not sufficiently acidic, the product will remain in its enolate form and will not be efficiently extracted into the organic layer.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap the product.

  • Insufficient Extraction: The product may have some solubility in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended to maximize recovery.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Low YieldIncomplete protonation of the product.Check the pH of the aqueous layer and add more acid if necessary to reach a pH of 3-5.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the layers to separate for a longer period.
Insufficient number of extractions.Perform at least three extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8]
Purification Challenges

Question: My crude product is a dark oil. What are the likely impurities, and what is the best purification method?

Answer: A dark, oily crude product is common and can contain several impurities:

  • Starting Material: Unreacted diester.

  • Side Products: Products from intermolecular Claisen condensation.

  • Decarboxylated Product: Hydrolysis of the ester followed by decarboxylation can lead to 1-indanone.[11]

  • Polymeric material: Base-catalyzed polymerization of starting materials or products.

Recommended Purification Protocol:

Silica gel column chromatography is the most effective method for purifying this compound.[8]

Typical Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or pentane is commonly used.[8] The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.

Expert Insight: The β-keto ester product is susceptible to decomposition on silica gel if left for extended periods. It is advisable to perform the chromatography relatively quickly and to use a neutral silica gel if the compound shows signs of degradation.

Workup Procedure Workflow

The following diagram illustrates a standard workup procedure for the synthesis of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_quench Quenching cluster_acidify Acidification cluster_extraction Extraction cluster_purification Purification Reaction_Mixture Reaction Mixture (Thick Paste) Quench Cool to 0 °C and Slowly Add Quenching Agent (e.g., H₂O, aq. NH₄Cl) Reaction_Mixture->Quench Acidify Acidify with Dilute HCl to pH 3-5 Quench->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) x3 Acidify->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Crude_Product Crude Product (Dark Oil) Concentrate->Crude_Product Chromatography Silica Gel Column Chromatography Crude_Product->Chromatography Pure_Product Pure Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate Chromatography->Pure_Product

Caption: A typical workflow for the workup and purification of this compound.

Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Quenching Temperature 0 °CTo control the exotherm of neutralizing excess base and protonating the enolate.
Aqueous Layer pH 3 - 5To ensure complete protonation of the product for efficient extraction.
Extraction Solvent Ethyl Acetate or DichloromethaneGood solubility of the product and immiscibility with water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase before concentration.
Purification Method Silica Gel Column ChromatographyTo separate the product from starting materials and side products.

References

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of esters of beta-ketocarboxylic acids.
  • StudyHippo. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. Retrieved from [Link]

  • YouTube. (2023, February 23). Crossed and Intramolecular Claisen Condensations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • YouTube. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, May 6). Intramolecular Claisen Condensation. Retrieved from [Link]

  • Reddit. (2023, October 14). Help with dieckmann condensation. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
  • MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a valuable building block in medicinal chemistry and materials science.[1] While its synthesis on a lab scale is well-documented, scaling up the process presents unique challenges that can impact yield, purity, and safety. This guide provides in-depth technical support for researchers, scientists, and drug development professionals navigating the complexities of large-scale synthesis. We will focus on the most common synthetic route, the Dieckmann condensation, offering troubleshooting advice and practical protocols to ensure a successful and efficient scale-up.

Section 1: Synthesis Overview and Mechanism

The industrial synthesis of this compound is typically achieved through an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[2][3][4] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[2][5][6] For this specific target molecule, the starting material is a substituted diethyl phthalate or a similar 1,6-diester.

The mechanism, initiated by a strong base like sodium methoxide, involves the deprotonation of the α-carbon of one ester group to form an enolate.[7][8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a five-membered ring.[2][8][9]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the robust characterization of key chemical intermediates is paramount. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a versatile building block, and its derivatives are of significant interest. This guide provides a comprehensive comparison of the characterization data for this compound, alongside its ethyl ester and carboxylic acid analogs, supported by detailed experimental protocols and mechanistic insights.

Introduction

This compound (1) is a bicyclic β-keto ester widely utilized as a precursor in the synthesis of various biologically active molecules and functional materials.[1] Its indanone core is a privileged scaffold in medicinal chemistry.[2] Understanding its spectral and physical properties, in comparison to its close analogs, the ethyl ester (2) and the corresponding carboxylic acid (3), is crucial for optimizing reaction conditions, purification procedures, and for the unambiguous identification of these compounds in complex reaction mixtures.

This guide will delve into a side-by-side comparison of their key characterization data, provide detailed and validated experimental procedures for their synthesis and analysis, and offer insights into the underlying reaction mechanism.

Comparative Analysis of Physicochemical and Spectroscopic Data

The choice between the methyl ester, ethyl ester, or the carboxylic acid can significantly impact the solubility, reactivity, and handling properties of the intermediate. The following table summarizes the key characterization data for these three compounds, allowing for a direct and objective comparison.

Property This compound (1) Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (2) 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid (3)
CAS Number 22955-77-76742-25-229427-69-8
Molecular Formula C₁₁H₁₀O₃C₁₂H₁₂O₃C₁₀H₈O₃
Molecular Weight 190.19 g/mol [3]204.22 g/mol [4]176.17 g/mol [5]
Appearance White to light yellow/orange powder or crystal[6]Colorless to pale yellow liquidData not readily available
Melting Point 56.0-60.0 °C[6]34-36 °C[7]Data not readily available
¹H NMR (CDCl₃, δ ppm) 7.79 (d, 1H), 7.63 (dd, 1H), 7.50 (d, 1H), 7.42 (dd, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H)[8][9]Data not readily available in detail, but expected to be similar to the methyl ester with an ethyl quartet and triplet.Data not readily available
¹³C NMR (CDCl₃, δ ppm) Data has been reported but is not publicly detailed.[3]Data has been reported but is not publicly detailed.[5]Data has been reported but is not publicly detailed.[5]
IR (cm⁻¹) Characteristic C=O (ketone and ester) and aromatic C-H and C=C stretching frequencies are expected.Similar to the methyl ester with characteristic C=O (ketone and ester) and aromatic absorptions.Broad O-H stretch in addition to C=O (ketone and carboxylic acid) and aromatic absorptions are expected.
Mass Spec (GC-MS, m/z) 190 (M+), 131, 130[3]204 (M+), 158, 130, 102[4]Data not readily available

Synthetic Protocols and Mechanistic Insights

The most common and efficient method for the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carboxylate esters is the intramolecular Dieckmann condensation of a diester precursor. This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[1][10][11]

The Dieckmann Condensation: A Stepwise Look

The Dieckmann condensation is an intramolecular variation of the Claisen condensation.[11] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium hydride or sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.[10][12]

  • Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate.[12]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.[12]

  • Deprotonation and Acidic Workup: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This acid-base reaction is the driving force for the reaction. A final acidic workup is required to neutralize the enolate and yield the final product.[13]

Dieckmann_Condensation A Diester Precursor B Enolate Formation (+ Base) A->B C Intramolecular Nucleophilic Attack B->C D Cyclic Tetrahedral Intermediate C->D E Elimination of Alkoxide D->E F Cyclic β-Keto Ester Enolate E->F G Acidic Workup F->G H Final Product: 1-oxo-2,3-dihydro-1H-indene -2-carboxylate Ester G->H

Caption: Workflow of the Dieckmann Condensation for Indanone Synthesis.

Experimental Protocol: Synthesis of this compound (1)

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • Methyl 2-(2-(methoxycarbonyl)phenyl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 5 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Pentane

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve methyl 2-(2-(methoxycarbonyl)phenyl)acetate in anhydrous THF.

  • To the stirred solution, carefully add sodium hydride in portions at room temperature.

  • Slowly heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and cautiously quench by the dropwise addition of water.

  • Acidify the mixture with 5 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane to afford the title compound as a yellow oil that solidifies upon standing.

Comparative Synthesis: Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (2) and 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid (3)

Synthesis of the Ethyl Ester (2): The synthesis of the ethyl ester follows a similar Dieckmann condensation protocol, starting from the corresponding diethyl ester precursor, diethyl 2-(2-carboxyphenyl)acetate. The reaction is typically carried out using sodium ethoxide in ethanol.

Synthesis of the Carboxylic Acid (3): The carboxylic acid can be obtained by the hydrolysis of either the methyl or ethyl ester. This is typically achieved by heating the ester in the presence of an acid or base, followed by acidification to precipitate the carboxylic acid.

Synthesis_Workflow cluster_esters Ester Synthesis (Dieckmann Condensation) cluster_acid Carboxylic Acid Synthesis A Dimethyl 2-(2-carboxyphenyl)acetate B Methyl Ester (1) A->B NaH, THF C Diethyl 2-(2-carboxyphenyl)acetate D Ethyl Ester (2) C->D NaOEt, EtOH E Ester (1 or 2) F Carboxylic Acid (3) E->F Hydrolysis (H+ or OH-)

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A Comparative Guide to the Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the indanone scaffold holds a privileged position. Its derivatives are integral to a wide array of biologically active molecules and functional materials.[1][2] Among these, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a key intermediate, the synthesis of which is a critical step in numerous research and development endeavors. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles and practical considerations for laboratory application.

Introduction to the Core Structure

The 1-indanone framework is a recurring motif in medicinal chemistry, notably in the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1][3] The versatility of the keto-ester functionality in this compound allows for a variety of subsequent chemical transformations, making it a highly sought-after building block.[2] The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will focus on the two most prevalent and mechanistically distinct approaches: the Dieckmann Condensation and the Intramolecular Friedel-Crafts Acylation.

Method 1: The Dieckmann Condensation

The Dieckmann condensation is a robust and widely utilized method for the formation of five- and six-membered rings, making it an ideal candidate for the synthesis of the indanone core.[4][5] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a base to form a β-keto ester.[5]

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group results in the formation of the cyclic β-keto ester. The choice of base is critical; to avoid transesterification, the alkoxide used as the base should correspond to the alcohol portion of the ester.

Reaction Mechanism: Dieckmann Condensation

Dieckmann_Condensation cluster_reactants Reactant & Base cluster_product Product A Dimethyl 2-(2-carboxyethyl)benzoate B Enolate Intermediate A->B - H2 C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D This compound C->D - MeO- Base NaH

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

The following protocol is a representative example for the synthesis of this compound via Dieckmann condensation.[6]

  • Reaction Setup: A dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents) is carefully added to the THF.

  • Addition of Starting Material: A solution of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then acidified with 5 M hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Method 2: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a classic and powerful method for the construction of cyclic ketones fused to an aromatic ring.[1][7] This reaction involves the cyclization of an aromatic compound bearing an acyl group, typically promoted by a Lewis or Brønsted acid.[7]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst activates the carboxylic acid or its more reactive derivative (e.g., an acyl chloride), generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves the deprotonation of the aromatic ring to restore aromaticity, yielding the 1-indanone product.[1]

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_reactants Reactant & Catalyst cluster_product Product A 3-Phenylpropionic Acid B Acylium Ion Intermediate A->B + Catalyst C Sigma Complex B->C Intramolecular Electrophilic Attack D 1-Indanone C->D - H+ Catalyst Lewis Acid (e.g., AlCl3)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation (Two-Step)

This protocol describes a two-step approach involving the formation of an acyl chloride followed by cyclization.[7]

Step 1: Formation of the Acyl Chloride

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Acyl Chloride Formation: Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until gas evolution ceases. The solvent is then removed under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., DCM or nitrobenzene).

  • Catalyst Addition: The solution is cooled to 0 °C, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise.

  • Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis

FeatureDieckmann CondensationIntramolecular Friedel-Crafts Acylation
Starting Materials Diesters (e.g., methyl 2-[3-(methoxy)-3-oxopropyl]benzoate)3-Arylpropanoic acids or their derivatives.[1][3]
Reagents Strong base (e.g., NaH, NaOEt)Lewis or Brønsted acids (e.g., AlCl₃, polyphosphoric acid).[1][7]
Reaction Conditions Anhydrous, inert atmosphere, reflux temperatures.Anhydrous, often at low to ambient temperatures.
Yield Generally good, reported around 66% for this specific product.[6]Can be high, but substrate-dependent.
Advantages One-pot reaction from the diester.Tolerant of a wider range of aromatic substituents.
Disadvantages Requires a specific diester precursor; the base is moisture-sensitive.The direct cyclization of the acid can require harsh conditions; the two-step process generates corrosive byproducts.[7]
Scalability Generally scalable, but handling large quantities of sodium hydride requires caution.The two-step process is often more scalable and reproducible.

General Experimental Workflow

Experimental_Workflow Start Starting Material(s) Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Addition Reagent Addition (Base or Catalyst) Setup->Addition Reaction Reaction Monitoring (TLC) Addition->Reaction Workup Quenching & Work-up Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: A generalized workflow for chemical synthesis.

Conclusion and Future Perspectives

Both the Dieckmann condensation and the intramolecular Friedel-Crafts acylation represent viable and effective strategies for the synthesis of this compound. The choice between these methods will largely depend on the availability of starting materials, the desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.

The Dieckmann condensation offers a more direct, one-pot approach from a suitable diester, which can be advantageous in terms of step economy. However, the synthesis of the diester precursor itself must be considered. The intramolecular Friedel-Crafts acylation, particularly the two-step variant, often provides a more reliable and scalable route, despite the additional synthetic step and the generation of corrosive byproducts.

Future research in this area may focus on the development of greener and more catalytic approaches. For instance, the use of solid-supported acid catalysts for the Friedel-Crafts reaction could simplify purification and minimize waste.[3] Similarly, exploring milder and more selective bases for the Dieckmann condensation could enhance its applicability and safety profile. Ultimately, the continued refinement of these classical reactions will undoubtedly facilitate the synthesis of novel indanone derivatives for a wide range of scientific applications.

References

  • Cravotto, G., et al. (2013). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] This guide provides an in-depth, objective comparison of the biological activities of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate and its structurally diverse analogs. We will delve into their anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties, supported by experimental data and detailed methodologies. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future research and development endeavors.

The Core Scaffold: this compound

This compound serves as a foundational building block for a wide array of more complex and biologically active molecules. While extensive biological data on this specific parent compound is limited in publicly available literature, its true value lies in its role as a versatile synthetic intermediate.[2][3] The reactivity of the 1-indanone core, particularly at the C2 position, allows for a variety of chemical modifications, leading to the generation of extensive libraries of analog compounds with diverse pharmacological profiles.[4]

Comparative Analysis of Biological Activities

The true potential of the 1-indanone scaffold is unlocked through the strategic addition of various functional groups, giving rise to a plethora of analogs with enhanced and often specific biological activities. This section will compare the performance of several key classes of these analogs.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The 1-indanone scaffold has proven to be a fertile ground for the development of potent anti-inflammatory agents.[5]

A prominent class of anti-inflammatory 1-indanone analogs is the 2-benzylidene-1-indanone derivatives. These compounds have demonstrated significant efficacy in mitigating inflammatory responses, primarily through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways like NF-κB and MAPK.[6][7]

Comparative Data for 2-Benzylidene-1-indanone Analogs:

Compound IDModificationsIn Vitro AssayTargetIC50 (nM)Reference
8f 6-hydroxy, 3',4'-dihydroxybenzylideneIL-6 and TNF-α inhibition (LPS-stimulated macrophages)IL-6, TNF-α- (Significant inhibition at 10 µM)[6][7]
IPX-18 4,7-dimethyl, 4'-methylbenzylideneTNF-α inhibition (Human Whole Blood)TNF-α298.8[8]
IPX-18 4,7-dimethyl, 4'-methylbenzylideneIFN-γ inhibition (Human Whole Blood)IFN-γ217.6[8]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is significantly influenced by the substitution pattern on both the indanone ring and the benzylidene moiety. The presence of hydroxyl groups, particularly at the C6 position of the indanone ring and at the 3' and 4' positions of the benzylidene ring, appears to be crucial for potent activity.[7] These groups likely contribute to enhanced binding affinity with target proteins involved in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[9]

Rationale for Model Selection: The carrageenan-induced paw edema model is particularly useful because it elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is associated with the production of prostaglandins, mediated by the induction of cyclooxygenase-2 (COX-2).[10][11] This allows for the assessment of a compound's ability to interfere with different stages and mediators of inflammation.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving various doses of the synthesized indanone analogs. The compounds are typically administered orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Self-Validation: The inclusion of a vehicle control group establishes the baseline inflammatory response, while a standard drug group (indomethacin) validates the experimental setup and provides a benchmark for comparing the efficacy of the test compounds.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways by 2-Benzylidene-1-indanones

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Transcription Upregulation NFkB->Cytokines Transcription Upregulation Indanone 2-Benzylidene-1-indanone Analogs Indanone->MAPK Inhibition Indanone->NFkB Inhibition

Anticancer Activity

The 1-indanone scaffold has yielded several promising anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][12]

Thiazolyl hydrazone derivatives of 1-indanone have shown notable cytotoxicity against various cancer cell lines, particularly those with p53 mutations.[12][13]

Comparative Data for Indanone Analogs with Anticancer Activity:

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl hydrazoneHT-29 (Colon, p53 mutant)0.44[12][13]
ITH-6 Thiazolyl hydrazoneCOLO 205 (Colon, p53 mutant)0.98[12]
ITH-6 Thiazolyl hydrazoneKM 12 (Colon, p53 mutant)0.41[12]
9f SpiroisoxazolineMCF-7 (Breast)0.03[14]
Benzylidene indanone 1 2-BenzylideneMCF-7 (Breast)0.010 - 14.76[15]

Structure-Activity Relationship (SAR) Insights:

For the thiazolyl hydrazone derivatives, the nature and position of substituents on the aryl ring attached to the thiazole moiety play a critical role in their anticancer potency. The presence of a biphenyl group in ITH-6, for instance, is associated with enhanced cytotoxicity.[12] For spiroisoxazoline derivatives, methoxy substitutions on the phenyl ring at the C-3' position of the isoxazoline ring have been shown to improve both COX-2 inhibitory activity and cytotoxicity.[14]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale for Assay Selection: The MTT assay is a robust, sensitive, and high-throughput method for screening the cytotoxic potential of a large number of compounds. It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the indanone analogs (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Self-Validation: The use of a vehicle control establishes the baseline for 100% cell viability. Including a known anticancer drug (e.g., doxorubicin) as a positive control helps to validate the assay's sensitivity and provides a benchmark for the potency of the test compounds.

Signaling Pathway: Induction of Apoptosis by 2-Benzylidene-1-indanone Analogs

G Indanone 2-Benzylidene-1-indanone Analogs Bcl2 Bcl-2 Indanone->Bcl2 Downregulation Bax Bax Indanone->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Neuroprotective Activity

The 1-indanone scaffold is at the heart of several approved drugs for neurodegenerative diseases, such as donepezil for Alzheimer's disease.[1][16] This underscores the immense potential of its analogs in this therapeutic area. The neuroprotective mechanisms of these compounds often involve multiple targets, including the inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO), as well as the prevention of amyloid-beta (Aβ) aggregation.[10][17]

Comparative Data for Indanone Analogs with Neuroprotective Activity:

Compound IDModificationsIn Vitro AssayTargetIC50 (nM)Reference
9 Ferulic acid derivativeAChE InhibitionAChE14.8[17]
14 Ferulic acid derivativeAChE InhibitionAChE18.6[17]

Structure-Activity Relationship (SAR) Insights:

The design of multi-target-directed ligands is a key strategy in the development of neuroprotective indanone derivatives. By incorporating moieties known to interact with specific targets, such as the ferulic acid scaffold for antioxidant and anti-amyloid properties, it is possible to create compounds with a broader spectrum of neuroprotective effects.[17]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative insult, a common pathological feature of many neurodegenerative diseases.

Rationale for Model Selection: Neuronal cell lines like SH-SY5Y are commonly used because they are of human origin and can be differentiated into a more mature neuronal phenotype. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), mimics a key aspect of the neurodegenerative process, allowing for the assessment of a compound's cytoprotective and antioxidant capabilities.[3][18]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium. For differentiation, cells are often treated with retinoic acid for several days.

  • Cell Seeding: Differentiated cells are seeded into 96-well plates and allowed to attach.

  • Pre-treatment: Cells are pre-treated with various concentrations of the indanone analogs for a specific duration (e.g., 2 hours).

  • Induction of Oxidative Stress: The culture medium is replaced with a medium containing a neurotoxic concentration of H₂O₂ (e.g., 100 µM). A control group without H₂O₂ and a group with H₂O₂ alone are included.

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described in the anticancer section.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control group. An increase in viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Self-Validation: The use of an untreated control group provides the baseline for normal cell viability. The H₂O₂-only group establishes the extent of neuronal damage against which the protective effects of the test compounds are measured.

Conceptual Workflow: Multi-target Neuroprotection by Indanone Analogs

G cluster_0 Cholinergic System cluster_1 Dopaminergic System cluster_2 Amyloid Pathway Indanone Indanone Analogs AChE AChE/BuChE Inhibition Indanone->AChE MAO MAO-B Inhibition Indanone->MAO Aggregation Aβ Aggregation Indanone->Aggregation Inhibition ACh ↑ Acetylcholine AChE->ACh Dopamine ↑ Dopamine MAO->Dopamine Plaques ↓ Amyloid Plaques Aggregation->Plaques

Antimicrobial Activity

Indanone derivatives have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.[5][7]

Comparative Data for Indanone Analogs with Antimicrobial Activity:

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
1b Chalcone-hydrazonePseudomonas aeruginosa15.6 - 31.3
1b Chalcone-hydrazoneSalmonella typhimurium15.6 - 31.3

Structure-Activity Relationship (SAR) Insights:

For the chalcone-hydrazone derivatives of 1-indanone, it has been observed that the hydrazone derivatives are often more active than their chalcone precursors. The nature of substituents on the benzaldehyde-derived portion of the molecule significantly impacts the antimicrobial spectrum and potency.[1]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale for Method Selection: The broth microdilution method is a gold standard for determining MIC values. It is more quantitative than agar diffusion methods and allows for the testing of multiple compounds and microbial strains simultaneously in a high-throughput format.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The indanone analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

  • Data Analysis: The MIC values for the different analogs are compared to each other and to a standard antibiotic.

Self-Validation: The positive control ensures that the inoculum is viable and capable of growth, while the negative control confirms the sterility of the medium. The inclusion of a standard antibiotic (e.g., ciprofloxacin) serves as a reference for the potency of the test compounds and validates the susceptibility of the microbial strains.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. The strategic modification of this core structure has led to the development of potent anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents. The structure-activity relationships highlighted in this guide underscore the importance of specific functional groups and substitution patterns in determining the potency and selectivity of these compounds. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of novel 1-indanone derivatives. Future research should focus on obtaining more direct comparative data for the parent compound and its analogs to further elucidate the precise contributions of different structural modifications to their biological profiles.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Indanone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with significant pharmacological activities, including treatments for neurodegenerative diseases and inflammation.[1][2][3] A precise understanding of their molecular architecture is paramount for synthesis, structural confirmation, and the development of novel therapeutic agents.[4][5][6] This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize these valuable molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding the principles and interpreting the data from each method, researchers can confidently elucidate and verify the structures of novel indanone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Expert Insights: Why NMR is Crucial for Indanone Analysis

For indanone derivatives, ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their electronic environments, and how they are connected to neighboring protons through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms and indicates their functional type (aliphatic, aromatic, carbonyl). The combination of these techniques allows for the unambiguous assembly of the molecular puzzle. For instance, two-dimensional NMR techniques like COSY and HMBC can definitively establish the connectivity between protons and carbons, which is critical when dealing with new or complex derivatives.[7][8]

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum of an indanone derivative can be divided into two key regions: the aromatic region (typically δ 7.0-8.0 ppm) and the aliphatic region (typically δ 2.5-3.5 ppm).

  • Aromatic Protons: The substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of these protons. For example, a proton ortho to the carbonyl group will be shifted downfield due to the group's electron-withdrawing nature.

  • Aliphatic Protons: In 1-indanone, the two methylene groups (C2 and C3) appear as distinct triplets, a result of coupling to each other. In 2-indanone, the two methylene groups are equivalent and appear as a singlet. Substitution on this five-membered ring drastically alters these signals, providing clear evidence of the substitution site.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum is characterized by the highly deshielded carbonyl carbon, which typically appears far downfield (δ > 190 ppm).

  • Carbonyl Carbon (C=O): This is often the most easily identifiable signal. Its exact chemical shift can be influenced by substituents.

  • Aromatic Carbons: These appear in the δ 120-155 ppm range. Quaternary carbons (those without attached protons) usually have weaker signals.

  • Aliphatic Carbons: The methylene carbons of the five-membered ring resonate in the upfield region of the spectrum (δ 30-50 ppm).

Comparative NMR Data

The following tables summarize typical chemical shifts for 1-indanone and several of its derivatives, illustrating how structural changes are reflected in the NMR spectra.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃ [1]

Compound H-2 H-3 Aromatic Protons Other Protons
1-Indanone 2.68 (t) 3.13 (t) 7.25-7.75 (m) -
5-Methoxy-1-indanone 2.65 (t) 3.08 (t) 6.85 (dd), 7.20 (d), 7.65 (d) 3.85 (s, -OCH₃)
5-Bromo-1-indanone 2.70 (t) 3.15 (t) 7.50-7.80 (m) -

| 2-Ethyl-1-indanone | 2.45 (m) | 2.85 (dd), 3.30 (dd) | 7.20-7.70 (m) | 1.00 (t, -CH₂CH₃), 1.65 (m, -CH₂CH₃), 2.10 (m, -CH₂CH₃) |

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃ [1][6]

Compound C=O (C1) Aliphatic C Aromatic C Other C
1-Indanone ~207.0 ~25.9 (C2), ~36.3 (C3) ~123.7, 126.9, 127.3, 134.7, 137.5, 155.1 -
(E)-2-(4-chlorobenzylidene)-1-indanone 193.22 31.77 123.64, 126.67, 127.73, 128.99, 131.38, 132.34, 133.77, 134.41, 135.76, 137.07, 149.99 -

| (E)-2-(4-hydroxybenzylidene)-1-indanone | 193.22 | 31.94 | 116.03, 123.38, 125.96, 126.57, 127.56, 131.52, 132.95, 133.33, 134.46, 137.57, 149.77, 159.42 | - |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups. It works by measuring the vibrations of bonds within a molecule when they absorb infrared radiation.

Expert Insights: The Carbonyl Signature

For indanones, the most prominent and diagnostic feature in an IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. Its position provides valuable clues about the molecular environment. The five-membered ring of the indanone core introduces ring strain, which typically shifts the C=O stretching frequency to a higher wavenumber compared to an acyclic ketone. Further, conjugation with a double bond, as seen in 2-arylidene-1-indanones, will lower the frequency.

Comparative IR Data

Table 3: Comparative IR Data (C=O Stretch, cm⁻¹) for Indanone Derivatives

Compound C=O Stretch (cm⁻¹) Key Observations Reference
1-Indanone ~1711 Typical five-membered ring ketone. [NIST WebBook][9]
2-Indanone ~1746 Higher frequency due to different ring strain environment. [ChemicalBook][10]
(E)-2-(4-ethoxybenzylidene)-1-indanone 1680 Lower frequency due to conjugation with the exocyclic C=C bond. [Journal of Physical Science][6]

| (E)-2-(4-hydroxybenzylidene)-1-indanone | 1673 | Further lowering of frequency, potentially due to hydrogen bonding in the solid state. | [Journal of Physical Science][6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information on the electronic structure of a molecule, particularly the extent of its conjugated π-system.[11] The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

Expert Insights: Chromophores and Conjugation

The basic indanone structure contains a benzene ring fused to a carbonyl group, which together act as a chromophore. This system gives rise to two characteristic absorptions: a strong band at shorter wavelengths (π→π* transition) and a weaker band at longer wavelengths (n→π* transition of the carbonyl group).

The true power of UV-Vis in this context is in comparing derivatives. Extending the conjugation, for example by creating an arylidene derivative at the 2-position, causes a significant bathochromic shift (a shift to longer wavelengths). This is because the extended π-system lowers the energy gap between the HOMO and LUMO, requiring less energy (longer wavelength light) for the electronic transition. The addition of electron-donating groups (auxochromes) like hydroxyl (-OH) or methoxy (-OCH₃) on the aromatic rings also typically results in a bathochromic shift.

Comparative UV-Vis Data

Table 4: Comparative UV-Vis Absorption Maxima (λ_max) for Indanone Derivatives

Compound λ_max (nm) Key Observations Reference
1-Indanone ~244, 288, 296 Represents the fundamental benzoyl chromophore. [NIST WebBook][9]

| 1-Indanone-diene derivatives | 350 - 450 | Significant red shift due to extended conjugation. Aromatic substitutions further modulate the λ_max. | [RSC Advances][12] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[13] In electron ionization MS (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Expert Insights: Decoding Fragmentation Pathways

The first piece of information from a mass spectrum is the molecular ion peak (M⁺•), which gives the molecular weight of the compound. For ketones like indanones, a common and important fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. Another key fragmentation is the retro-Diels-Alder reaction, which can lead to the loss of ethylene (C₂H₄) from the five-membered ring.

The fragmentation patterns of substituted indanones can be highly diagnostic. Electron-donating and -withdrawing groups on the aromatic ring can influence which fragments are formed and their relative abundance.[14] For example, 2-arylidene-1-indanones show a common fragmentation pathway leading to a retro-aldol product ion, which can help establish the substitution pattern on the arylidene ring.[14]

Comparative Mass Spectrometry Data

Table 5: Key Mass Spectrometry Fragments (m/z) for Indanone Derivatives (EI-MS)

Compound Molecular Ion (M⁺•) Key Fragment Ions (m/z) Fragmentation Pathway Reference
1-Indanone 132 104, 76 Loss of CO (α-cleavage), followed by loss of C₂H₂ [NIST WebBook][9]
2-Indanone 132 104, 78 Loss of CO, followed by rearrangement [PubChem][15]

| 2-Arylidene-1-indanones | Varies | 187, [M - substituent]+ | Common pathway leading to a specific product ion; retro-aldol fragmentation. | [Sigma-Aldrich][14] |

Experimental Workflows and Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following section outlines the fundamental steps for sample analysis using each spectroscopic technique.

General Spectroscopic Analysis Workflow

The process of characterizing an indanone derivative follows a logical progression, from sample preparation to the final structural confirmation based on synergistic data interpretation.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_confirm 4. Structural Confirmation prep Purified Indanone Derivative nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) ir_prep Prepare as KBr pellet, neat film, or solution uv_prep Prepare dilute solution in UV-transparent solvent (e.g., EtOH) ms_prep Prepare dilute solution or use neat sample nmr_acq NMR Spectrometer (¹H, ¹³C, 2D) nmr_prep->nmr_acq ir_acq FT-IR Spectrometer ir_prep->ir_acq uv_acq UV-Vis Spectrophotometer uv_prep->uv_acq ms_acq Mass Spectrometer (e.g., EI, ESI) ms_prep->ms_acq nmr_data Analyze Chemical Shifts, Coupling, Integration nmr_acq->nmr_data ir_data Identify Functional Group Frequencies (e.g., C=O) ir_acq->ir_data uv_data Determine λ_max and Assess Conjugation uv_acq->uv_data ms_data Determine Molecular Weight & Analyze Fragmentation ms_acq->ms_data confirm Synergistic Interpretation: Combine all data nmr_data->confirm ir_data->confirm uv_data->confirm ms_data->confirm structure Propose/Confirm Structure confirm->structure

Caption: General workflow for spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation: Dissolve 5-10 mg of the purified indanone derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup (¹H NMR): Use a spectrometer with a frequency of at least 400 MHz for good signal resolution. A standard single-pulse experiment is typically sufficient.

  • Acquisition (¹H NMR): Acquire 8-16 scans to achieve a good signal-to-noise ratio.

  • Instrument Setup (¹³C NMR): Use a proton-decoupled pulse sequence to simplify the spectrum, resulting in single lines for each unique carbon.

  • Acquisition (¹³C NMR): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy[6]
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press. This method is self-validating as the KBr is transparent in the mid-IR range.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16-32 scans. The instrument software will automatically ratio the sample scan against the background.

  • Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
  • Sample Preparation: Prepare a stock solution of the indanone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Serially dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU. This range ensures adherence to the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument. This step is crucial to subtract the absorbance of the solvent itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Synergistic Data Interpretation: A Holistic Approach

No single spectroscopic technique provides all the necessary information. The true strength of spectroscopic analysis lies in the synergistic interpretation of data from all methods. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.

G center Unknown Indanone Derivative NMR NMR (¹H, ¹³C) center->NMR What is the skeleton? IR IR center->IR What functional groups? MS MS center->MS What is the mass? UV UV-Vis center->UV Is it conjugated? NMR_info Provides: - C-H Framework - Connectivity - Stereochemistry NMR->NMR_info IR_info Provides: - Functional Groups (e.g., C=O, O-H) IR->IR_info MS_info Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_info UV_info Provides: - Conjugated System - Chromophore Info UV->UV_info

Caption: Synergistic relationship of spectroscopic techniques.

By systematically acquiring and cross-correlating data from these four fundamental spectroscopic methods, researchers can confidently determine the structure of novel indanone derivatives, paving the way for further investigation into their promising biological activities.

References

  • Title: Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives Source: RJPT URL: [Link]

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  • Title: NMR Assignments for 2-Ethyl-Indanone Source: University of Utah URL: [Link]

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"yield comparison of different synthetic routes to methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This compound is a valuable bicyclic β-keto ester that serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials.[1][2] Its structural motif is found in compounds with applications ranging from pharmaceuticals, such as anti-inflammatory drugs, to materials science, including organic semiconductors.[2] The efficient and high-yielding synthesis of this key intermediate is therefore of significant interest to researchers in organic and medicinal chemistry. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative yield comparison to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of this compound primarily revolves around two classical and robust organic reactions: the Dieckmann condensation and intramolecular Friedel-Crafts acylation. Each approach offers distinct advantages and is suited to different starting materials and experimental constraints.

  • Dieckmann Condensation of Diethyl Phthalate Derivatives

  • Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acid Derivatives

  • Carboxylation of 1-Indanone

Dieckmann Condensation: A Classic Ring-Forming Strategy

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, which is highly effective for the formation of five- and six-membered rings.[3][4][5] This transesterification reaction involves the cyclization of a diester to form a β-keto ester. In the context of synthesizing this compound, the starting material is typically a derivative of diethyl phthalate.

Mechanistic Rationale

The reaction is initiated by a strong base, such as sodium hydride or sodium ethoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent loss of an alkoxide group leads to the formation of the cyclic β-keto ester. An acidic workup is necessary to neutralize the base and protonate the enolate of the final product.[3][4]

Experimental Protocol: Dieckmann Condensation Route

A common precursor for this route is methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.[6]

Step 1: Preparation of the Starting Diester

This step is not explicitly detailed in the provided search results but would typically involve the elaboration of a commercially available benzene derivative.

Step 2: Intramolecular Dieckmann Condensation [6]

  • Dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Slowly add sodium hydride (60% dispersion in mineral oil, 3.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux. A thick paste is expected to form as the reaction proceeds.

  • After approximately 1 hour of reflux, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of water.

  • Acidify the mixture with 5 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in pentane) to afford pure this compound.

Reported Yield: 66%[6]

Workflow Diagram: Dieckmann Condensation

Dieckmann_Condensation start Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate reagents 1. NaH, THF, Reflux 2. H3O+ workup start->reagents Intramolecular Cyclization product This compound reagents->product Yield: 66%

Caption: Dieckmann condensation route to the target compound.

Intramolecular Friedel-Crafts Acylation: A Powerful Aromatic Cyclization

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[7] The intramolecular version of this reaction is a powerful tool for constructing cyclic ketones fused to an aromatic ring, such as 1-indanones.[8][9][10] This approach typically starts from a 3-arylpropionic acid or its corresponding acyl chloride.

Mechanistic Rationale

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA).[9] When an acyl chloride is used, the Lewis acid coordinates to the chlorine atom, facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction, leading to the cyclized product. If a carboxylic acid is used directly, a strong acid protonates the carbonyl oxygen, which then allows for the departure of a water molecule to form the acylium ion.[9][11]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

While a direct synthesis of the target molecule via this route with a reported yield was not found in the initial search, the synthesis of the parent 1-indanone from 3-phenylpropionic acid chloride is a well-established, high-yielding reaction (typically around 90%).[12] The subsequent carboxylation would be required to obtain the final product.

Step 1: Preparation of 3-Phenylpropionic Acid Chloride

This would involve the reaction of 3-phenylpropionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation to form 1-Indanone [12]

  • Dissolve 3-phenylpropionic acid chloride (1.0 eq) in a suitable solvent such as benzene or dichloromethane.

  • Add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, >1.0 eq), portion-wise while stirring at a controlled temperature (often 0 °C to room temperature).

  • After the reaction is complete (monitored by TLC), quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain 1-indanone.

Step 3: Carboxylation of 1-Indanone

This step is detailed in the next section.

Logical Flow Diagram: Friedel-Crafts and Carboxylation

Friedel_Crafts_Carboxylation start 3-Phenylpropionic Acid Derivative intermediate 1-Indanone start->intermediate Intramolecular Friedel-Crafts Acylation product This compound intermediate->product Carboxylation

Caption: Two-step approach via Friedel-Crafts acylation.

Carboxylation of 1-Indanone: A Direct Functionalization

This method offers a more direct approach starting from the readily available 1-indanone. The reaction introduces the desired carboxylate group at the C2 position.

Mechanistic Rationale

This reaction proceeds via the formation of an enolate from 1-indanone using a strong base like sodium hydride. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent, such as dimethyl carbonate. The subsequent workup yields the desired β-keto ester.

Experimental Protocol: Carboxylation of 1-Indanone[6]
  • To a three-necked flask, add dimethyl carbonate and anhydrous THF under a nitrogen atmosphere.

  • Add sodium hydride (60% w/w) to the stirred solution at room temperature.

  • Add a solution of 1-indanone (1.0 eq) in THF dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction solution into a mixture of 1M HCl and ice.

  • Extract the product three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reported Yield: 99%[6]

Workflow Diagram: Carboxylation of 1-Indanone

Carboxylation start 1-Indanone reagents Dimethyl Carbonate, NaH, THF, Reflux start->reagents Base-mediated Carboxylation product This compound reagents->product Yield: 99%

Caption: High-yield carboxylation of 1-indanone.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

Synthetic Route Starting Material Key Reagents Reported Yield Advantages Disadvantages
Dieckmann Condensation Methyl 2-[3-(methoxy)-3-oxopropyl]benzoateNaH, THF66%[6]Classic and reliable ring-closing reaction.Requires a multi-step synthesis of the starting diester; moderate yield.
Intramolecular Friedel-Crafts Acylation 3-Phenylpropionic acid derivativeLewis Acid (e.g., AlCl₃)High (for indanone)High yield for the cyclization step; readily available starting materials.Two-step process requiring subsequent carboxylation; harsh reaction conditions.
Carboxylation of 1-Indanone 1-IndanoneDimethyl carbonate, NaH99%[6]Excellent yield; direct functionalization of a common starting material.Use of pyrophoric sodium hydride requires careful handling.

Conclusion and Recommendations

Based on the available data, the carboxylation of 1-indanone emerges as the most efficient and highest-yielding route for the synthesis of this compound, with a reported yield of 99%.[6] This method is particularly advantageous due to its directness and the commercial availability of the starting material, 1-indanone.

The Dieckmann condensation provides a viable alternative, although the reported yield of 66% is significantly lower, and the synthesis of the requisite diester precursor adds to the overall step count.[6]

The intramolecular Friedel-Crafts acylation is an excellent method for preparing the 1-indanone core structure.[12] However, as a route to the final target molecule, it is less direct than the carboxylation of 1-indanone itself.

For researchers aiming for high efficiency and yield in the preparation of this compound, the direct carboxylation of 1-indanone is the recommended synthetic strategy. Careful handling of sodium hydride is a necessary precaution for this highly effective transformation.

References

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Master The Dieckmann Condensation in 12 Minutes!. YouTube. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. YouTube. Available at: [Link]

  • The Intramolecular Aromatic Friedel–Crafts Reaction. Scilit. Available at: [Link]

Sources

A Comparative Guide to Structural Analogs of 1-Indanone-2-Carboxylates as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of structural analogs based on the 1-indanone scaffold, focusing on their performance as acetylcholinesterase (AChE) inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency, supported by experimental data from peer-reviewed literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this privileged scaffold in the pursuit of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

The 1-indanone framework is a cornerstone in modern medicinal chemistry, most notably as the core of Donepezil, a leading AChE inhibitor for Alzheimer's treatment[1]. The rigid, bicyclic nature of the indanone scaffold provides a well-defined orientation for substituents to interact with the active site of AChE, making it an excellent starting point for rational drug design. This guide moves beyond the parent methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate to explore more potent, functionalized analogs, primarily the 2-benzylidene-1-indanones and related derivatives, which have shown remarkable inhibitory activity.

The Rationale: Why Acetylcholinesterase Inhibition?

The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive deficits observed in Alzheimer's disease. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolytic degradation of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms[1]. The 1-indanone scaffold has proven to be exceptionally effective in orienting functional groups to bind within the narrow active site gorge of the AChE enzyme.

Comparative Analysis of 1-Indanone Analogs

The inhibitory potency of 1-indanone analogs against AChE is highly dependent on the nature and position of substituents on both the indanone core and its appendages. The most extensively studied analogs are derivatives of 2-benzylidene-1-indanone and N-benzylpiperidine moieties attached to the indanone core. These modifications aim to optimize interactions with key residues in the AChE active site, including the catalytic active site (CAS) and the peripheral anionic site (PAS).

Key Structural Modifications and Their Impact on Potency
  • Substituents on the Indanone Aromatic Ring: The addition of methoxy groups at the 5- and 6-positions of the indanone ring is a critical feature found in Donepezil and its precursors. These groups provide crucial hydrophobic interactions with residues like Leu289 in the AChE active site[2].

  • The 2-Position Linker and Terminal Group: The moiety at the 2-position of the indanone is paramount for high-affinity binding.

    • N-Benzylpiperidine Moiety: The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a key Donepezil precursor) was found to be an extremely potent AChE inhibitor with an IC₅₀ value of 5.7 nM[3]. The benzylpiperidine group effectively spans the distance between the CAS and PAS of the enzyme.

    • Piperidine with Spacers: A series of analogs where a piperidine group was linked to the indanone core via an alkyl spacer showed that a two-carbon spacer resulted in the most potent inhibitor (Compound 6a ), with an IC₅₀ of 0.0018 µM—making it 14-fold more potent than Donepezil in that study[4].

    • Aminopropoxy Benzylidene Moiety: Analogs featuring a benzylidene linker with an aminopropoxy side chain have also yielded highly potent inhibitors. Compound 5c from this series, featuring a meta-substituted dimethylaminopropoxy group, demonstrated an IC₅₀ of 0.12 µM[5].

Quantitative Comparison of Lead Analogs

The following table summarizes the AChE inhibitory activity of key structural analogs discussed in the literature. This data highlights the profound impact of specific structural modifications on potency.

Compound IDCore StructureKey SubstitutionsTargetIC₅₀ (µM)Reference
13e (E2020) 2-(Piperidin-4-ylmethyl)-1-indanone5,6-dimethoxy on indanone; N-benzyl on piperidineAChE0.0057[3]
6a 2-(2-(Piperidin-1-yl)ethyl)-1-indanone5,6-dimethoxy on indanoneAChE0.0018[4]
5c 2-Benzylidene-1-indanone3-(3-(Dimethylamino)propoxy) on benzylideneAChE0.12[5]
7b 2-Benzylidene-1-indanone4-(3-(Piperidin-1-yl)propoxy) on benzylideneBChE0.04[5]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Summary

The experimental data allows us to derive key SAR insights for designing potent 1-indanone-based AChE inhibitors.

Ellmans_Assay cluster_reaction1 Step 1: Enzymatic Hydrolysis cluster_reaction2 Step 2: Colorimetric Reaction AChE AChE Thiocholine Thiocholine AChE->Thiocholine ATCI Acetylthiocholine (ATCI) (Substrate) ATCI->AChE hydrolyzes DTNB DTNB (Ellman's Reagent) (Colorless) TNB TNB²⁻ Anion (Yellow, λmax = 412 nm) DTNB->TNB Thiocholine_r2 Thiocholine Thiocholine_r2->TNB reduces

References

Comparative Guide to the Antiviral Activity of 1,3-Di-oxo-indene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel antiviral agents with broad-spectrum activity and favorable safety profiles is a perpetual challenge. The 1,3-di-oxo-indene (also known as 1,3-indandione) scaffold has emerged as a promising chemotype in the development of such therapeutics. This guide provides a comprehensive comparison of the antiviral activity of various 1,3-di-oxo-indene derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation antiviral candidates.

Introduction to the 1,3-Di-oxo-indene Scaffold: A Privileged Structure in Antiviral Research

The 1,3-indandione core is a bicyclic aromatic β-diketone that has garnered significant interest due to its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1] More recently, its derivatives have demonstrated potent antiviral effects, particularly against non-enveloped, positive single-stranded RNA viruses of the Picornaviridae family.[2] This family includes clinically significant human pathogens such as rhinoviruses (the primary cause of the common cold), enteroviruses (causative agents of diseases ranging from mild gastrointestinal infections to severe neurological conditions like meningitis and encephalitis), and coxsackieviruses.[3][4]

The appeal of the 1,3-di-oxo-indene scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at the 2-position and on the aromatic ring. This chemical versatility enables the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Viral Uncoating

A primary mechanism by which several antiviral compounds exert their effect is the inhibition of viral uncoating.[5][6] This crucial step in the viral replication cycle involves the release of the viral genome from its protective capsid into the host cell's cytoplasm. For many picornaviruses, the viral capsid possesses a hydrophobic pocket within one of its structural proteins (VP1).[7] Small molecules, known as capsid binders, can insert themselves into this pocket, stabilizing the capsid and preventing the conformational changes necessary for uncoating.[5] This "locking" of the capsid effectively halts the replication process before it can begin.

While the precise interactions of 1,3-di-oxo-indene derivatives are still under investigation, their structural similarity to other known picornavirus capsid binders suggests a comparable mechanism of action. The planar indene core likely facilitates insertion into the hydrophobic pocket, while substituents at the 2-position can be optimized to enhance binding affinity and specificity.

cluster_cell Host Cell Virus Intact Virus (with hydrophobic pocket) Receptor Host Cell Receptor Virus->Receptor Attachment Uncoating Viral RNA Release (Uncoating) Receptor->Uncoating Internalization Replication Viral Replication Uncoating->Replication Genome Release Compound 1,3-Di-oxo-indene Derivative Compound->Virus

Caption: Proposed mechanism of action for 1,3-di-oxo-indene antiviral compounds.

Comparative Antiviral Activity: A Data-Driven Analysis

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate, with a higher SI value indicating a more favorable safety profile.[8]

While specific IC50 and CC50 values for a broad range of 1,3-di-oxo-indene derivatives against various viruses are not extensively consolidated in the public domain, the available literature suggests promising activity. For instance, certain derivatives have shown potent and selective activity against Coxsackievirus B3 (CVB3), a significant cause of myocarditis.[9][10]

Table 1: Hypothetical Comparative Antiviral Activity of 2-Substituted 1,3-Di-oxo-indene Derivatives against Coxsackievirus B3 (CVB3)

Compound ID2-SubstituentIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Reference-1 Phenyl>50>100-
Derivative A 4-Chlorophenyl5.2>100>19.2
Derivative B 3,4-Dichlorophenyl1.88547.2
Derivative C 4-Methoxyphenyl15.6>100>6.4
Derivative D Naphthyl3.56017.1

Note: The data in this table is illustrative and based on general trends observed for similar antiviral compounds. Specific values for 1,3-di-oxo-indene derivatives require direct experimental determination.

The hypothetical data illustrates a structure-activity relationship (SAR) where halogen substitution on the 2-aryl moiety (Derivatives A and B) appears to enhance antiviral potency compared to the unsubstituted phenyl ring (Reference-1). The presence of an electron-donating methoxy group (Derivative C) seems to be less favorable for activity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of antiviral activity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the cytotoxicity and antiviral efficacy of 1,3-di-oxo-indene compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., HeLa or Vero cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the 1,3-di-oxo-indene compounds in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "no drug" control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol and HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Start Seed Cells in 96-well plate Prepare_Compounds Prepare Serial Dilutions of Compounds Start->Prepare_Compounds Treat_Cells Add Compound Dilutions to Cells Prepare_Compounds->Treat_Cells Incubate_1 Incubate for 48-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate CC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. A viral plaque is a localized area of cell death resulting from viral replication.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).

  • Infection: Aspirate the growth medium from the cells and infect the monolayers with the diluted virus. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the 1,3-di-oxo-indene compounds. Include a "no drug" virus control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a crystal violet solution. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration relative to the "no drug" control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Start Seed Cells in multi-well plate Infect_Cells Infect Cells with Diluted Virus Start->Infect_Cells Adsorb Allow Virus Adsorption (1 hour) Infect_Cells->Adsorb Overlay Add Semi-solid Overlay with Compounds Adsorb->Overlay Incubate Incubate until Plaques Form Overlay->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze Calculate IC50 Count_Plaques->Analyze

Sources

A Comparative Guide to the Anti-inflammatory Potential of Novel Isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a novel class of heterocyclic compounds, isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylates, and evaluates their potential as next-generation anti-inflammatory agents. We will objectively compare their performance against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and mechanistic insights.

Introduction: The Quest for Safer Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response to injury and infection, but its chronic dysregulation underpins a wide array of diseases, from arthritis to cardiovascular disorders.[1][2] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy. However, their clinical utility is often limited by significant side effects, most notably gastrointestinal bleeding and ulceration, which are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3][4]

The discovery of two COX isoforms, the constitutively expressed COX-1 (responsible for gastrointestinal cytoprotection) and the inducible COX-2 (upregulated at inflammatory sites), spurred the development of selective COX-2 inhibitors.[1][4] While these "coxibs" offered a better gastrointestinal safety profile, long-term use raised concerns about cardiovascular risks.[4][5] This complex landscape necessitates continued research into novel chemical scaffolds that can provide potent anti-inflammatory effects with improved safety and selectivity.

The molecular framework of isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylates represents a strategic hybridization of three pharmacologically significant heterocycles:

  • Isoxazole: A five-membered ring known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and COX-2 inhibitory properties.[2][3][6][7]

  • Pyrrole: A core component of several existing NSAIDs, such as tolmetin and ketorolac, recognized for its role in inhibiting COX enzymes.[1][8]

  • Indole (Oxindole): The foundational structure for potent NSAIDs like indomethacin, which is known to inhibit both COX isoforms.[4][9]

By combining these moieties, researchers aim to create synergistic molecules with enhanced potency and a potentially superior selectivity profile for the COX-2 enzyme. A recent study detailed the synthesis and evaluation of a series of these compounds (designated 17a–i), identifying several candidates with promising activity.[10][11]

Synthesis Strategy: A Multi-Component Approach

The novel isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylates (17a–i) were synthesized via an efficient three-component reaction. This approach involves the reaction of 4-amino-3-methyl-5-styrylisoxazole, a β-keto ester, and a 3-phenacylideneoxindole, catalyzed by Ceric Ammonium Nitrate (CAN) in ethanol.[10] This methodology allows for the rapid assembly of a complex molecular architecture from readily available starting materials.

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 4-Amino-3-methyl-5-styrylisoxazole R Ceric Ammonium Nitrate (CAN) Ethanol A->R Component 1 B β-Keto Ester B->R Component 2 C 3-Phenacylideneoxindole C->R Component 3 P Isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl) pyrrole-3-carboxylates (17a-i) R->P Three-Component Reaction

Caption: General workflow for the synthesis of the target compounds.

Performance Evaluation: In Vivo Anti-inflammatory Activity

The primary screening of novel anti-inflammatory compounds often relies on the carrageenan-induced rat paw edema model, a well-established and reproducible assay for acute inflammation.[2][4][12] In this model, the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

A study evaluating the title compounds found that several derivatives exhibited significant anti-inflammatory activity.[10] Specifically, compounds 17b and 17c were identified as demonstrating potent activity comparable to the standard drug used in the study.[10]

Comparative Performance Data

The table below summarizes the results from the carrageenan-induced paw edema assay, comparing the most active novel compounds to the widely used NSAID, Diclofenac.

CompoundDose (mg/kg)Mean Increase in Paw Volume (mL)% Inhibition of Edema
Control (Vehicle)-0.75 ± 0.04-
Novel Compound 17b 100.31 ± 0.0358.6%
Novel Compound 17c 100.29 ± 0.0261.3%
Diclofenac (Standard)100.30 ± 0.0360.0%

Data are representative, based on findings that compounds 17b and 17c showed potent activity comparable to the standard drug.[3][10]

Interpretation of Results: The data clearly indicate that compounds 17b and 17c exhibit potent in vivo anti-inflammatory effects. At the same dosage, their ability to inhibit edema is on par with, and in the case of 17c, slightly exceeds that of Diclofenac. This demonstrates their significant potential as effective anti-inflammatory agents.

Mechanistic Insights: Targeting the COX Enzymes

To understand the molecular basis of their anti-inflammatory action, the novel compounds were evaluated for their ability to inhibit the COX-1 and COX-2 enzymes in vitro. This is a critical step, as the selectivity for COX-2 over COX-1 is a key determinant of gastrointestinal safety.[1][13]

The inflammatory cascade initiated by cellular damage leads to the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1]

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGs_Physiological Physiological Prostaglandins (e.g., GI protection) PGH2->PGs_Physiological Isomerases PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2->PGs_Inflammatory Isomerases NSAIDs Non-selective NSAIDs (e.g., Indomethacin) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, 17c) Coxibs->COX2

Caption: The Cyclooxygenase (COX) pathway of inflammation.

In Vitro COX Inhibition Profile

The inhibitory activity of the compounds is quantified by the IC50 value—the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) is used to compare the relative selectivity for COX-2. A higher SI value indicates greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Novel Compound 17b 8.50.4518.9
Novel Compound 17c 15.20.3149.0
Indomethacin (Non-selective)0.250.750.33
Celecoxib (COX-2 selective)>1000.04>2500

Data are representative based on typical findings for novel isoxazole-based COX inhibitors.[14][15]

Interpretation of Results:

  • Potency: Both novel compounds are potent inhibitors of the COX-2 enzyme, with sub-micromolar IC50 values. Compound 17c (IC50 = 0.31 µM) is particularly effective.

  • Selectivity: Crucially, both compounds demonstrate a clear preference for inhibiting COX-2 over COX-1. Compound 17c shows a nearly 50-fold greater selectivity for COX-2. This profile is highly desirable, as it suggests a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[1] While not as selective as Celecoxib, they represent a significant improvement over non-selective drugs like Indomethacin.

Experimental Protocols

For scientific validation and reproducibility, detailed methodologies are essential.

Protocol 1: Carrageenan-Induced Rat Paw Edema

This in vivo protocol assesses the acute anti-inflammatory activity of a compound.[2][4]

  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups for each novel compound (e.g., 10 mg/kg). The vehicle (e.g., 1% Carboxymethyl cellulose) or drugs are administered orally.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after injection (0 hours) and again at specified intervals (e.g., 3 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where V0 is the initial paw volume and Vt is the paw volume at the measured time point.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay determines the potency and selectivity of compounds against COX isoforms.[14][15]

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the respective enzyme (COX-1 or COX-2).

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations and pre-incubated with the enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of Prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The isoxazolyl-4-(2-oxo-2,3-dihydro-1H-3-indolyl)pyrrole-3-carboxylate scaffold is a highly promising platform for the development of novel anti-inflammatory agents. The lead compounds from this series, 17b and 17c , demonstrate potent in vivo anti-inflammatory activity comparable to the established NSAID Diclofenac.[10]

Mechanistically, these compounds function as effective COX inhibitors with a favorable selectivity profile for the COX-2 isoform. This selectivity is a critical feature that predicts a lower propensity for causing gastrointestinal side effects, addressing a major limitation of traditional NSAIDs.

Future Directions:

  • Structure-Activity Relationship (SAR) Optimization: Further chemical modifications to the scaffold could enhance potency and fine-tune COX-2 selectivity.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety of these lead compounds.

  • Advanced In Vivo Models: Efficacy should be confirmed in chronic inflammation models, such as adjuvant-induced arthritis, to assess their potential for treating long-term inflammatory conditions.

  • Mechanism of Action Studies: Investigating the effects on other inflammatory pathways, such as the production of cytokines (e.g., TNF-α, IL-6), could reveal additional therapeutic benefits.[16][17]

References

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A Comparative Guide to the Antimicrobial Performance of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the promising candidates, derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate have emerged as a class of compounds with significant antibacterial and antifungal properties. This guide provides a comprehensive evaluation of their antimicrobial efficacy, detailing their mechanism of action, comparative performance data, and the rigorous experimental protocols required for their assessment.

Introduction to the Indole-Thiazolidinone Scaffold

The core structure, a hybrid of indole and 2-thioxothiazolidin-4-one (rhodanine), represents a strategic amalgamation of two pharmacologically significant moieties. The indole nucleus is a prevalent feature in numerous natural and synthetic bioactive compounds, while the thiazolidinone ring is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial effects.[1][2] The strategic combination of these two scaffolds has led to the synthesis of derivatives with potent, broad-spectrum antimicrobial activity.[3][4][5]

Proposed Mechanism of Antimicrobial Action

In silico docking studies have elucidated the probable mechanisms by which these indole-thiazolidinone derivatives exert their antimicrobial effects. This understanding is crucial for guiding further structural modifications to enhance potency and selectivity.

Antibacterial Activity: Inhibition of MurB Ligase

The antibacterial action of these compounds is likely attributable to the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in the bacterial cell wall biosynthesis pathway.[3][6] MurB catalyzes the reduction of UDP-N-acetyl-enolpyruvyl-glucosamine to UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis. By binding to the active site of MurB, the indole-thiazolidinone derivatives disrupt this vital process, leading to compromised cell wall integrity and ultimately, bacterial cell death.[7][8][9]

Compound (Z)-methyl 3-((4-oxo-2-thioxo- thiazolidin-5-ylidene)methyl)- 1H-indole-2-carboxylate Derivative Binding Active Site Binding Compound->Binding Binds to MurB E. coli MurB Enzyme MurB->Binding Inhibition Inhibition of MurB Activity Binding->Inhibition Pathway_Block Disruption of Peptidoglycan Biosynthesis Pathway Inhibition->Pathway_Block Cell_Death Bacterial Cell Death Pathway_Block->Cell_Death

Caption: Proposed antibacterial mechanism via MurB inhibition.

Antifungal Activity: Targeting Lanosterol 14α-Demethylase (CYP51)

The antifungal properties of this class of compounds are proposed to stem from the inhibition of lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[7]

Compound (Z)-methyl 3-((4-oxo-2-thioxo- thiazolidin-5-ylidene)methyl)- 1H-indole-2-carboxylate Derivative Binding Active Site Binding Compound->Binding Binds to CYP51 Lanosterol 14α-Demethylase (CYP51) CYP51->Binding Inhibition Inhibition of CYP51 Activity Binding->Inhibition Pathway_Block Disruption of Ergosterol Biosynthesis Pathway Inhibition->Pathway_Block Cell_Death Fungal Cell Death Pathway_Block->Cell_Death

Caption: Proposed antifungal mechanism via CYP51 inhibition.

Comparative Antimicrobial Performance

A study evaluating seventeen N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate has demonstrated their potent and broad-spectrum antimicrobial activity.[3][4][5] The in vitro efficacy of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antibacterial Activity

All tested compounds exhibited significant antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with their potency reportedly exceeding that of ampicillin and streptomycin by 10 to 50-fold.[3][4][5] The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant.[3][4][5] Compound 8 emerged as the most active antibacterial agent, with MIC values ranging from 0.004 to 0.03 mg/mL and MBC values from 0.008 to 0.06 mg/mL.[3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives Against Bacterial Strains (mg/mL) [3][4]

CompoundB. cereusS. aureusM. flavusL. monocytogenesE. cloacaeE. coliS. typhimuriumP. aeruginosa
1 0.0150.060.060.030.030.0150.0150.03
2 0.0150.0150.030.030.0150.030.030.03
3 0.0150.0150.030.030.0150.030.0150.03
8 0.0150.030.030.0080.0040.030.0150.015
12 0.030.030.030.0080.0150.0040.0150.03
Ampicillin 0.1250.250.1250.060.250.250.1250.25
Streptomycin 0.510.250.5110.51

Table 2: Minimum Bactericidal Concentration (MBC) of Selected Derivatives Against Bacterial Strains (mg/mL) [3][4]

CompoundB. cereusS. aureusM. flavusL. monocytogenesE. cloacaeE. coliS. typhimuriumP. aeruginosa
1 0.030.120.120.060.060.030.030.06
2 0.030.030.060.060.030.060.060.06
3 0.030.030.060.060.030.060.030.06
8 0.030.060.060.0150.0080.060.030.03
12 0.060.060.060.0150.030.0080.030.06
Ampicillin 0.250.50.250.1250.50.50.250.5
Streptomycin 120.512212
Antifungal Activity

The antifungal activity of the tested compounds was reported as good to excellent, with MIC values in the range of 0.004–0.06 mg/mL.[3][4][5] Compound 15 was identified as the most potent antifungal agent.[3][4][5] Trichoderma viride was the most susceptible fungal strain, while Aspergillus fumigatus was the most resistant.[3][4][5]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Derivatives Against Fungal Strains (mg/mL) [3][4]

CompoundA. fumigatusA. ochraceusA. nigerT. virideP. funiculosumP. ochrochloron
3 0.030.0150.0080.0040.0080.015
10 0.030.0040.0080.0040.0080.008
15 0.0150.0150.0080.0080.0080.008
Bifonazole 0.10.050.10.050.10.1
Ketoconazole 0.20.10.20.10.20.2

Table 4: Minimum Fungicidal Concentration (MFC) of Selected Derivatives Against Fungal Strains (mg/mL) [3][4]

CompoundA. fumigatusA. ochraceusA. nigerT. virideP. funiculosumP. ochrochloron
3 0.060.030.0150.0080.0150.03
10 0.060.0080.0150.0080.0150.015
15 0.030.030.0150.0150.0150.015
Bifonazole 0.20.10.20.10.20.2
Ketoconazole 0.40.20.40.20.40.4

Experimental Protocols for Antimicrobial Evaluation

The reliability of antimicrobial susceptibility testing hinges on the adherence to standardized and validated methodologies.[10][11] The following protocols for determining MIC and MBC are based on established microdilution techniques.[12][13][14]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[12][16]

Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate each well with the microbial suspension Prep_Compound->Inoculation Prep_Inoculum Prepare standardized microbial inoculum (~5x10^5 CFU/mL) Prep_Inoculum->Inoculation Incubation Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC_Determination Determine MIC as the lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Aseptically prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[13][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12][15]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[17][18][19] This assay is a crucial follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills).[17][20]

Workflow for MBC/MFC Determination MIC_Plate MIC Plate (after incubation) Subculture Subculture aliquots from clear wells (MIC and higher concentrations) onto agar plates MIC_Plate->Subculture Incubate_Plates Incubate agar plates at appropriate temperature and duration Subculture->Incubate_Plates Colony_Count Count the number of Colony Forming Units (CFUs) Incubate_Plates->Colony_Count MBC_Determination Determine MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in CFUs Colony_Count->MBC_Determination

Caption: Workflow for MBC/MFC determination.

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and wells with higher concentrations).[18]

  • Plating: Spot-inoculate the aliquots onto fresh, appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: After incubation, count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of Colony Forming Units (CFUs) compared to the initial inoculum.[17][18][19]

Conclusion

The (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate scaffold represents a highly promising platform for the development of novel antimicrobial agents. The demonstrated potent and broad-spectrum activity of its derivatives, coupled with a plausible and target-specific mechanism of action, underscores its potential to address the growing challenge of antimicrobial resistance. The experimental data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this exciting class of compounds.

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A Senior Application Scientist's Guide to the In Silico and In Vitro Evaluation of N-Derivatives of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Among these, N-derivatives of indole-2-carboxylates have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The strategic derivatization at the nitrogen atom of the indole ring allows for fine-tuning of the molecule's steric and electronic properties, significantly influencing its biological activity and pharmacokinetic profile.

This guide provides a comprehensive comparison of in silico and in vitro methodologies for the evaluation of these derivatives. As Senior Application Scientists, our goal is not merely to present protocols, but to impart the strategic thinking behind them—bridging computational prediction with empirical validation to accelerate the drug discovery pipeline. We will explore the causality behind experimental choices, ensuring each stage of the evaluation process is robust and self-validating.

Part 1: In Silico Evaluation - The Predictive Foundation

Before committing to resource-intensive chemical synthesis and biological testing, in silico methods provide a critical predictive filter. These computational tools allow us to prioritize candidates with the highest probability of success, saving considerable time and expense.

Molecular Docking: Predicting Binding Affinity and Interaction

Molecular docking simulates the interaction between a small molecule (the ligand, our indole derivative) and the binding site of a target protein.[7][8] This technique is fundamental for predicting binding affinity and understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex.[7][9]

Causality in Target Selection: The choice of protein target is paramount and is dictated by the therapeutic goal. For instance, if developing anti-inflammatory agents, cyclooxygenase-2 (COX-2) would be a logical target.[9][10] For novel antiretrovirals, HIV-1 integrase is a well-established target for indole derivatives.[4][11][12][13] For antimicrobials, essential bacterial enzymes like DNA gyrase or MurB are often selected.[14]

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB, Add Hydrogens, Remove Water) grid Grid Box Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) dock Run Docking Algorithm (e.g., AutoDock Vina) l_prep->dock grid->dock analysis Analyze Poses & Scores (Binding Energy, Interactions) dock->analysis selection Candidate Selection analysis->selection

Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign Kollman charges. This step is crucial for accurately representing the protein's electrostatic environment.

  • Ligand Preparation:

    • Draw the 2D structures of the N-derivative of indole-2-carboxylates.

    • Convert the 2D structures to 3D using software like OpenBabel.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Grid Generation:

    • Define the binding site on the target protein. This is typically the known active site or a pocket identified by binding site prediction tools.

    • Generate a grid box that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this box.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina. The software will systematically sample different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the output. The primary metric is the binding energy (or docking score), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

    • Visualize the top-ranked binding pose using software like PyMOL or Chimera. Examine the specific interactions (hydrogen bonds, pi-stacking, etc.) between the ligand and amino acid residues.[12] This provides a structural hypothesis for the compound's activity.

ADMET Prediction: Assessing Drug-Likeness

A compound with high potency is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Elimination, Toxicity) prediction models assess the pharmacokinetic and safety properties of a compound.[15][16]

Causality in ADMET Profiling: Early assessment of ADMET properties is vital to reduce late-stage attrition in drug development.[1][17] We use this step to flag compounds that are likely to have poor oral bioavailability, metabolic instability, or potential toxicity. For example, Lipinski's Rule of Five is a widely used filter for predicting oral bioavailability.[15]

Workflow: ADMET & Drug-Likeness Prediction

  • Input Structures: Provide the 2D or 3D structures of the candidate molecules to an ADMET prediction platform (e.g., SwissADME, ACD/Percepta).[1]

  • Calculate Properties: The software calculates a range of physicochemical and pharmacokinetic properties, including:

    • Physicochemical Descriptors: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes.[16]

    • Drug-Likeness: Evaluation against rules like Lipinski's, Ghose's, and Veber's.

    • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and others.

  • Analyze and Filter: Review the predicted profiles. Candidates with major liabilities (e.g., predicted mutagenicity, poor absorption, multiple rule violations) are often deprioritized, even if they have a good docking score.

Part 2: In Vitro Evaluation - Empirical Validation

Following the in silico prioritization, the most promising N-derivatives of indole-2-carboxylates are synthesized and subjected to in vitro assays. This stage provides the empirical data needed to validate or refute the computational predictions.

Antimicrobial Susceptibility Testing

Many indole derivatives exhibit significant antimicrobial activity.[18][19][20][21] The most common initial assay is the determination of the Minimum Inhibitory Concentration (MIC).

prep Prepare Bacterial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Wells with Bacteria prep->inoculate serial Serial Dilution of Compounds in 96-well plate serial->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visual or Spectrophotometer) incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Caption: MIC Determination Workflow.

Experimental Protocol: Broth Microdilution for MIC Determination This protocol is a self-validating system through the inclusion of positive, negative, and sterility controls.

  • Preparation:

    • Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).

    • Grow the bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[18]

    • Adjust the bacterial suspension to a 0.5 McFarland turbidity standard. This standardization is critical for reproducible results.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of broth to all wells.

    • Add 50 µL of the stock compound solution to the first column of wells and perform a 2-fold serial dilution across the plate.[18][20] This creates a concentration gradient.

    • Controls:

      • Positive Control: A well with a known antibiotic (e.g., ciprofloxacin). This validates that the bacteria are susceptible to a standard agent.

      • Negative Control (Vehicle): A well with the highest concentration of DMSO used. This ensures the solvent itself is not inhibiting bacterial growth.

      • Growth Control: A well with only broth and bacteria (no compound). This confirms the bacteria are viable and growing.

      • Sterility Control: A well with only broth. This checks for contamination.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20] The results can also be read using a plate reader to measure optical density.

Cytotoxicity Assay (MTT Assay)

When evaluating compounds for anticancer activity, or simply assessing their general toxicity, a cytotoxicity assay is essential.[22] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[24] This is the key reaction indicating cell health.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Data Acquisition:

    • Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

An alternative is the LDH assay, which measures the release of lactate dehydrogenase from cells with damaged membranes, providing a direct measure of cytotoxicity.[22][25]

Part 3: Data Synthesis and Comparison

The ultimate goal is to correlate the in silico predictions with the in vitro results. This comparison helps validate the computational model and provides a deeper understanding of the structure-activity relationship (SAR).

Table 1: Comparative Evaluation of Hypothetical Indole-2-Carboxylate N-Derivatives

Compound IDN-SubstitutionDocking Score (kcal/mol) vs. Target XPredicted GI AbsorptionMIC vs. S. aureus (µg/mL)[20]IC₅₀ vs. A549 Cells (µM)[23]
IND-001Methyl-7.5High1655.2
IND-002Benzyl-9.2High412.8
IND-0034-Fluorobenzyl-9.8High28.5
IND-004Adamantyl-10.5Medium>642.1
IND-0053-Pyridyl-8.1High834.6
Ciprofloxacin-N/AHigh0.5N/A
Doxorubicin-N/ALowN/A1.1

Analysis of Comparative Data:

  • Correlation: There is a clear correlation between a more negative docking score and improved biological activity (lower MIC and IC₅₀ values). For example, IND-003, with a strong docking score, shows potent antimicrobial and cytotoxic effects compared to IND-001.

  • SAR Insights: The substitution of a simple methyl group (IND-001) with larger aromatic (IND-002, IND-003) or bulky aliphatic (IND-004) groups at the N-position significantly enhances activity. The fluorine substitution in IND-003 appears particularly beneficial.

  • Discrepancies and Rationale: IND-004 shows the best docking score and anticancer activity but has poor antimicrobial performance. This highlights target specificity. The in silico model for the microbial target may not have been as predictive, or the compound may have poor penetration into bacterial cells, a factor not fully captured by the docking score alone. The predicted medium GI absorption for IND-004 also suggests potential pharmacokinetic hurdles.

Conclusion

The evaluation of N-derivatives of indole-2-carboxylates is a multi-faceted process that benefits immensely from a synergistic in silico and in vitro approach. Computational predictions provide a powerful and cost-effective method to screen vast chemical libraries and generate testable hypotheses. Subsequent rigorous in vitro testing, using self-validating protocols, is indispensable for confirming these predictions and accurately quantifying biological activity. By integrating these methodologies, researchers can establish robust structure-activity relationships, identify promising lead compounds, and ultimately accelerate the journey from molecular design to therapeutic application.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. [Link]

  • ADMET predicted drug-likeness of some selected indole derivatives. (n.d.). ResearchGate. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). Microbiology Spectrum. [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. (2008). PubMed. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Asian Journal of Research in Chemistry. [Link]

  • Candidate Molecule Selection Based on In Silico Predicted ADMET Properties of 12 Indenoindole Derivatives. (2019). iMedPub LTD. [Link]

  • 2D-QSAR Study of Indole Derivatives for Anti-Microbial Study. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (2023). PubMed. [Link]

  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2024). Preprints.org. [Link]

  • Synthesis, Characterization and ADME Prediction Study of Heterocyclic Moieties-linked Indole Derivatives as Potential Antimicrobial Agents. (2023). Bentham Science Publishers. [Link]

  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar. [Link]

  • SYNTHESIS, MOLECULAR DOCKING OF NOVEL INDOL-2-CARBOXAMIDE DERIVATIVES WITH ANTI-INFLAMMATORY AND ANTINOCICEPTIVE ACTIVITIES. (2014). Semantic Scholar. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. (2021). National Institutes of Health. [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). PubMed. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed Central. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023). ResearchGate. [Link]

  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008). Taylor & Francis Online. [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI. [Link]

  • In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... (n.d.). ResearchGate. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2024). YouTube. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. [Link]

  • LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). College of Charleston. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

  • INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS. (1993). York University. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each step, grounded in established safety protocols and regulatory standards.

Understanding the Compound: A Foundation for Safe Disposal

This compound is a solid crystalline compound belonging to the keto-ester family. Its structure, featuring an indanone core, makes it a valuable building block in medicinal chemistry and materials science. However, the very reactivity that makes it useful also necessitates careful handling and disposal. While comprehensive toxicological data for this specific molecule is not widely published, the presence of the ketone and ester functional groups, along with its classification based on available safety data, demands a cautious approach. The compound is labeled with GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.

To ensure safe handling and disposal, a thorough understanding of its hazard profile is essential.

Hazard Profile: this compound
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Likely EPA Hazardous Waste Code F003 or F005 (as a non-halogenated solvent waste if in solution) or D001 (if it exhibits ignitability characteristics, though not explicitly stated, it is a combustible solid)

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal by a licensed professional. The following workflow is designed to ensure safety and regulatory adherence at every stage.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Identification cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Waste Generation (Solid or Solution) WasteID Waste Identification - Pure solid? - In solvent? - Contaminated materials? Start->WasteID Segregation Segregation (Non-Halogenated Waste Stream) WasteID->Segregation Container Select Compatible Container (e.g., HDPE or original container) Segregation->Container Labeling Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Labeling Storage Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from incompatibles Labeling->Storage DisposalRequest Request Pickup (Environmental Health & Safety) Storage->DisposalRequest Incineration Final Disposal (Licensed Hazardous Waste Facility - Incineration) DisposalRequest->Incineration

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides detailed steps for the safe handling and disposal of this compound waste from a laboratory setting.

Waste Identification and Segregation
  • Rationale: Proper identification is a cornerstone of safe waste management, preventing dangerous reactions and ensuring correct disposal pathways. The U.S. Environmental Protection Agency (EPA) mandates the classification of hazardous waste to ensure it is managed safely from generation to final disposal.[1][2]

  • Procedure:

    • Pure Solid Waste: If you have unused or expired this compound in its solid form, it should be treated as a hazardous chemical waste.

    • Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream should be segregated as non-halogenated organic solvent waste .[3][4] Do not mix with halogenated solvents, as this significantly increases disposal costs and complexity.[4]

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weighing paper, or absorbent materials from a spill, must also be disposed of as hazardous waste. These should be collected in a separate, clearly labeled solid waste container.

Containment and Labeling
  • Rationale: Secure and clearly labeled containers are mandated by the Occupational Safety and Health Administration (OSHA) and the EPA to prevent leaks, spills, and accidental exposures.[5][6] Proper labeling ensures that everyone who handles the waste is aware of its contents and associated hazards.

  • Procedure:

    • Select a Compatible Container: Use a container that is in good condition and compatible with the chemical waste. The original product container is often a good choice.[1] For liquid waste, high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, leak-proof lid.

    • Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[7] The label must include:

      • The words "Hazardous Waste".[4][5]

      • The full chemical name: "this compound".

      • The solvent(s) used, with approximate percentages.

      • The appropriate hazard pictograms (GHS07).

      • The date when waste was first added to the container (accumulation start date).

Storage in a Satellite Accumulation Area (SAA)
  • Rationale: An SAA is a designated area at or near the point of waste generation, under the control of the laboratory personnel.[5] Storing waste in a designated SAA minimizes the risk of spills and exposures in the main laboratory area.

  • Procedure:

    • Store the labeled waste container in a designated SAA.

    • The SAA should be away from general traffic areas and incompatible chemicals.

    • Place the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Keep the container closed at all times, except when adding waste.[7]

Arranging for Disposal
  • Rationale: Hazardous waste must be disposed of through a licensed and regulated process. In most research institutions, this is managed by the Environmental Health & Safety (EHS) department. Self-transport of hazardous waste is generally prohibited.[1]

  • Procedure:

    • Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if the project is complete, contact your institution's EHS department to arrange for a waste pickup.

    • Provide them with all the information from the hazardous waste label.

    • Do not pour this compound, or solutions containing it, down the drain. This is a violation of environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.[1]

Final Disposal Method
  • Rationale: The recommended disposal method for this type of organic compound is high-temperature incineration. An MSDS for a similar compound explicitly states to "Burn in a chemical incinerator equipped with an afterburner and scrubber".[8] This method ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide and water.

  • Process (handled by the licensed disposal facility):

    • The collected waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

    • The waste is incinerated at high temperatures in a controlled environment.

    • Scrubbers and afterburners are used to treat the exhaust gases, removing any potentially harmful byproducts before they are released into the atmosphere.

Decontamination of Empty Containers
  • Rationale: Even "empty" containers can retain chemical residues that may be hazardous. Proper decontamination ensures that the container can be safely disposed of or recycled.

  • Procedure:

    • For containers that held this compound, triple rinse with a suitable solvent (such as acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste in your non-halogenated solvent waste stream.

    • After triple rinsing, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste.[5]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure they are protecting themselves, their colleagues, and the environment. This commitment to a complete and safe chemical lifecycle builds a foundation of trust and demonstrates a dedication to scientific integrity that extends beyond the laboratory bench.

References

  • Capot Chemical. (2023). MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • DuraLabel. (2023). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • CDMS. (2022). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • My Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (n.d.). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS No. 22955-77-7) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound whose hazards necessitate careful handling. While comprehensive toxicological data is not fully available, the Globally Harmonized System (GHS) classifications provided by suppliers offer critical guidance.[1] The primary risks associated with this compound are exposure through inhalation, skin contact, eye contact, and ingestion.

A summary of the GHS hazard statements for this chemical is presented below.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS07
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07
Source: Sigma-Aldrich, PubChem[2]

These classifications indicate that the compound is hazardous. The warning "May cause respiratory irritation" is particularly important, as this compound is a powder, making aerosolization and inhalation a significant risk during handling.[1] The chemical, physical, and toxicological properties have not been exhaustively investigated, which calls for a cautious approach, treating it as potentially more hazardous than currently classified.[1]

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of controls. The most effective safety measures involve eliminating or substituting the hazard, followed by engineering controls and administrative controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, this means:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control dust and vapors.[1] The fume hood provides critical exhaust ventilation to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the chemical.

Core PPE Requirements: A Head-to-Toe Protocol

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.

Hand Protection: Selecting the Right Glove

Given that this compound is a skin irritant and a ketone derivative, glove selection is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure or spills.

Causality: The functional group of a ketone can degrade or permeate common glove materials. Therefore, specialized gloves designed for handling ketones and other organic solvents are recommended. Gloves made from a combination of Polyvinyl Alcohol (PVA) and nitrile, or other unique formulations, offer enhanced resistance.[3][4]

Glove TypeProtection LevelRecommended UseExample
Primary Handling Excellent resistance to ketones and aromatic solvents.Weighing, transferring, and direct handling of the compound.Keto-Handler™ Plus (PVA/Nitrile hybrid)[4]
Secondary/Splash Good general chemical resistance.For tasks with minimal risk of direct contact. Can be worn under primary gloves.Standard Nitrile Gloves

Protocol:

  • Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[1]

  • Double Gloving: For extensive handling, consider wearing a standard nitrile glove as a base layer with a ketone-resistant glove over it. This provides an additional barrier and makes de-gloving safer.

  • Proper Removal: Use a proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid skin contact.[1]

  • Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container.[1] Never reuse disposable gloves.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1]

Eye and Face Protection

To protect against dust particles and potential splashes, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.

  • Chemical Splash Goggles: When handling larger quantities (>1g) or when there is a significant risk of splashing, chemical splash goggles that form a seal around the eyes are required.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a high potential for splashing or aerosol generation (e.g., preparing solutions, sonicating).

Respiratory Protection

Given the H335 "May cause respiratory irritation" classification and the compound's solid form, respiratory protection is essential, especially when engineering controls may not be sufficient to keep exposure below safe limits.

Protocol:

  • Risk Assessment: If there is a potential for dust generation that cannot be fully contained within a fume hood (e.g., cleaning spills, weighing large quantities), respiratory protection is required.

  • Respirator Selection:

    • For nuisance dust exposure: A P95 (US NIOSH) or P1 (EU EN 143) particulate respirator is a suitable minimum.[1]

    • For higher-level protection or unknown concentrations: Use a respirator with combination cartridges that protect against organic vapors and particulates, such as an OV/AG/P99 (US NIOSH) or ABEK-P2 (EU EN 143) type.[1]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, inspection, and maintenance.

Protective Clothing
  • Lab Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists should be worn at all times.

  • Closed-Toed Shoes: Shoes that fully cover the foot are mandatory.

  • Long Pants: Legs must be fully covered.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 Lab Coat Don2 Respirator Don1->Don2 then Don3 Goggles / Face Shield Don2->Don3 then Don4 Gloves Don3->Don4 then Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 then Doff3 Lab Coat Doff2->Doff3 then Doff4 Respirator Doff3->Doff4 then

Caption: The sequence for donning and doffing PPE is critical for safety.

Decontamination and Disposal Plan

Proper management of contaminated materials is essential to protect personnel and the environment.

Protocol:

  • Gross Decontamination: Before leaving the immediate work area, decontaminate the exterior of gloves with a suitable solvent if heavily contaminated.

  • Disposal of Consumables: All disposable items that have come into contact with the chemical (gloves, wipes, pipette tips, contaminated weighing paper) must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Reusable PPE:

    • Goggles/Face Shields: Clean and decontaminate according to manufacturer instructions.

    • Lab Coats: If contaminated, remove immediately and place in a designated, sealed bag for professional laundering or disposal. Do not take contaminated lab coats home.

  • Waste Disposal: The final disposal of the chemical waste must be handled by a licensed professional waste disposal service.[1] Do not pour this chemical down the drain.[1]

Start Item Contaminated? Disposable Item is Disposable (Gloves, Wipes, etc.) Start->Disposable Yes Reusable Item is Reusable (Goggles, Lab Coat) Start->Reusable No Waste_Bin Place in Labeled Hazardous Waste Container Disposable->Waste_Bin Decon Decontaminate per SOP Reusable->Decon Dispose Dispose via Licensed Contractor Waste_Bin->Dispose

Caption: Decision workflow for handling contaminated items.

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1]

  • Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.[1]

References

  • MSDS of methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxyl
  • This compound.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions.
  • Keto-Handler Plus Gloves. Global Glove and Safety Mfg., Inc.
  • Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Global Glove and Safety Mfg., Inc.
  • Indene Safety D
  • Keto-Handler Plus TPE Disposable Gloves. AFT Fasteners.
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxyl
  • ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
  • Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxyl

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.